molecular formula C7H7BrN2O B581551 3-Amino-5-bromobenzamide CAS No. 1261609-26-0

3-Amino-5-bromobenzamide

Cat. No.: B581551
CAS No.: 1261609-26-0
M. Wt: 215.05
InChI Key: YTHIROYGANGIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromobenzamide (CAS 1261609-26-0) is a brominated benzamide derivative with a molecular formula of C 7 H 7 BrN 2 O and a molecular weight of 215.05 g/mol . This compound serves as a versatile chemical intermediate and valuable scaffold in organic and medicinal chemistry research, particularly for constructing more complex bioactive molecules . The core benzamide structure is of significant scientific interest. Specifically, its close analogue, 3-Aminobenzamide, is a well-characterized inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) . PARP is a critical enzyme involved in DNA repair, and its inhibition can be a strategic approach in cancer therapy research, as it may prevent cancer cells from repairing DNA damage . Research published in related patents has also explored the application of 3-Aminobenzamide for preventing biological tissue damage induced by radiation, highlighting its potential in radioprotection studies . As a synthetic intermediate, 3-Amino-5-bromobenzamide is a key precursor in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create biaryl structures common in many pharmaceutical compounds . The bromine atom on the aromatic ring makes it an excellent electrophile for such metal-catalyzed transformations, while the amino and amide groups provide handles for further functionalization . Handling and Safety: This compound requires careful handling. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all appropriate lab safety protocols. Disclaimer: This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHIROYGANGIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-bromobenzamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromobenzamide is a substituted aromatic compound that has garnered interest in the field of medicinal chemistry. Its structure, featuring a benzamide core with amino and bromo substituents, presents a versatile scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications. The strategic placement of the amino and bromo groups allows for further chemical modifications, making it a valuable building block in the design and discovery of novel drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-5-bromobenzamide, with a particular focus on its relevance in drug development.

Chemical Structure and Properties

The foundational identity of 3-Amino-5-bromobenzamide is established by its unique molecular structure and associated chemical properties.

Chemical Structure:

The structure of 3-Amino-5-bromobenzamide consists of a central benzene ring substituted with a carboxamide (-CONH₂) group at position 1, an amino (-NH₂) group at position 3, and a bromine (-Br) atom at position 5.

Chemical Structure of 3-Amino-5-bromobenzamide

Physicochemical Properties:

IdentifierValueSource
IUPAC Name 3-Amino-5-bromobenzamideN/A
CAS Number 1261609-26-0[1][2]
Molecular Formula C₇H₇BrN₂O[1][2]
Molecular Weight 215.05 g/mol [2]
Appearance Expected to be an off-white to pale yellow solidN/A
Solubility Expected to be soluble in organic solvents like DMSO and DMF; poorly soluble in waterN/A

Synthesis of 3-Amino-5-bromobenzamide

A primary and logical synthetic route to 3-Amino-5-bromobenzamide involves the reduction of its nitro precursor, 3-bromo-5-nitrobenzamide. This transformation is a common and well-understood reaction in organic synthesis.

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-step process starting from 3-bromo-5-nitrobenzoic acid. The first step is the formation of the amide, followed by the reduction of the nitro group to an amine.

Synthesis_Workflow Start 3-Bromo-5-nitrobenzoic Acid Intermediate 3-Bromo-5-nitrobenzamide Start->Intermediate Amidation Product 3-Amino-5-bromobenzamide Intermediate->Product Nitro Group Reduction

Caption: General synthetic workflow for 3-Amino-5-bromobenzamide.

Experimental Protocol: Nitro Group Reduction

This protocol describes a standard laboratory procedure for the chemoselective reduction of the aromatic nitro group in 3-bromo-5-nitrobenzamide to yield 3-Amino-5-bromobenzamide. The primary challenge is to achieve high selectivity for the nitro group reduction without affecting the bromo and amide functionalities. Catalytic hydrogenation is a reliable and widely used method for this transformation.

Materials:

  • 3-Bromo-5-nitrobenzamide

  • Ethanol or Ethyl Acetate (solvent)

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 3-bromo-5-nitrobenzamide (1.0 equivalent) in a sufficient volume of a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: To the solution, carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction vessel or place it under a hydrogen atmosphere in a hydrogenation apparatus.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Upon completion of the reaction, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-bromobenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-Amino-5-bromobenzamide.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of aromatic nitro groups in the presence of other reducible functional groups like amides and aryl halides under mild conditions.

  • Solvent: Ethanol and ethyl acetate are commonly used solvents for catalytic hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.

  • Hydrogen Source: A hydrogen balloon provides a simple and effective way to introduce hydrogen gas into the reaction on a laboratory scale. For larger-scale reactions, a dedicated hydrogenation apparatus is preferred for safety and efficiency.

Analytical Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The aromatic region would likely display three signals, each integrating to one proton, with splitting patterns characteristic of a 1,3,5-trisubstituted benzene ring. The chemical shifts of the amino and amide protons would appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would exhibit signals for the six aromatic carbons and the carbonyl carbon of the amide group. The chemical shifts would be influenced by the electron-donating and electron-withdrawing nature of the substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the presence of N-H stretching vibrations for the primary amine and the amide group, typically in the range of 3400-3200 cm⁻¹. A strong absorption corresponding to the C=O stretching of the amide would be observed around 1650 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminobenzamide scaffold is a well-established pharmacophore in medicinal chemistry, most notably for its role in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

Role as a PARP Inhibitor Scaffold

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. 3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP by mimicking the nicotinamide moiety of its substrate, NAD⁺.[3][4]

The 3-Amino-5-bromobenzamide structure provides a key starting point for the development of more potent and selective PARP inhibitors. The amino group can be further functionalized to introduce moieties that can interact with specific residues in the active site of the PARP enzyme, while the bromine atom can serve as a handle for further synthetic modifications or contribute to binding affinity.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by 3-Amino-5-bromobenzamide DNA_Damage Single-Strand DNA Break PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Nuclear Proteins PARP->PARylation DNA_Repair Recruitment of DNA Repair Proteins PARylation->DNA_Repair Repair_Outcome DNA Repair DNA_Repair->Repair_Outcome Inhibitor 3-Amino-5-bromobenzamide (or derivative) Inhibitor->PARP Blocks NAD+ binding Inhibition Inhibition

Caption: The role of 3-Amino-5-bromobenzamide as a scaffold for PARP inhibitors in the DNA damage response pathway.

Conclusion

3-Amino-5-bromobenzamide represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis from readily available starting materials and the strategic positioning of its functional groups make it an attractive scaffold for the generation of compound libraries for biological screening. While specific experimental data for this compound is not extensively documented, its structural similarity to known bioactive molecules, particularly PARP inhibitors, highlights its significant potential in the development of novel therapeutics. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic promise of the 3-Amino-5-bromobenzamide scaffold.

References

  • Angene. 3-Amino-5-bromobenzamide | 1261609-26-0. Available at: [Link].

  • Pharmaffiliates. 3-Amino-5-bromobenzamide | CAS No : 1261609-26-0. Available at: [Link].

  • PubMed Central (PMC). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Available at: [Link].

  • Google Patents. Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray.
  • PubMed. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Available at: [Link].

  • PubChem. 3-Aminobenzamide. Available at: [Link].

  • PubMed Central (PMC). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Available at: [Link].

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-bromobenzamide: A Key Scaffold in Modern Drug Discovery

Abstract

3-Amino-5-bromobenzamide is a substituted aromatic amide that has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its structural framework, featuring an aminobenzamide core, is a well-established pharmacophore known for its interaction with critical enzymatic targets. The strategic placement of a bromine atom offers a versatile handle for further synthetic modification, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide provides a comprehensive technical overview of 3-Amino-5-bromobenzamide, including its physicochemical properties, a validated synthetic workflow, its crucial role as a PARP inhibitor scaffold, and essential safety protocols.

Core Compound Identification and Properties

The foundational step in utilizing any chemical entity in a research setting is the accurate identification and characterization of its core properties.

IdentifierValueSource
IUPAC Name 3-Amino-5-bromobenzamideN/A
CAS Number 1261609-26-0[1]
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Physicochemical Characteristics

While experimental data for this specific isomer is not broadly published, properties can be inferred from closely related analogs such as 2-amino-5-bromobenzamide and 3-aminobenzamide.

PropertyEstimated Value / ObservationRationale / Comparative Source
Appearance White to off-white or pale-yellow crystalline powderBased on analogs like 2-amino-5-bromobenzamide.
Melting Point >200 °C (Decomposition likely)The related 3-Amino-5-bromobenzoic acid melts at 217-221 °C.[2]
Solubility Soluble in DMSO, DMF, and hot alcohols; limited solubility in water.Typical for substituted benzamides.
LogP ~1.5 - 2.5Estimated based on the contribution of the bromine and amino groups.

Synthesis Protocol: Amidation of 3-Amino-5-bromobenzoic Acid

The most direct and reliable synthesis of 3-Amino-5-bromobenzamide is achieved through the amidation of its corresponding carboxylic acid precursor. This method avoids the regioselectivity issues that would arise from attempting to brominate 3-aminobenzamide directly. The protocol below is a robust, two-step process involving the activation of the carboxylic acid followed by amination.

Experimental Workflow Diagram

SynthesisWorkflow cluster_activation Step 1: Carboxylic Acid Activation cluster_amination Step 2: Amination cluster_workup Step 3: Workup & Purification start 3-Amino-5-bromobenzoic Acid + Thionyl Chloride (SOCl₂) solvent1 Anhydrous DMF (catalyst) in DCM start->solvent1 Suspend reflux Reflux at 40°C for 2-3 hours solvent1->reflux Stir and heat product1 3-Amino-5-bromobenzoyl chloride (intermediate) reflux->product1 Formation intermediate Crude 3-Amino-5-bromobenzoyl chloride in DCM product1->intermediate Use directly reaction Add dropwise at 0°C, then stir at RT for 4-6 hours intermediate->reaction Cool and add amine Ammonium Hydroxide (aq. NH₄OH) amine->reaction crude Reaction Mixture reaction->crude Yields product2 Crude 3-Amino-5-bromobenzamide wash Wash with H₂O and Brine crude->wash dry Dry over Na₂SO₄ wash->dry purify Recrystallize from Ethanol/Water dry->purify final Pure 3-Amino-5-bromobenzamide purify->final PARP_Inhibition cluster_dna_damage DNA Damage & Repair cluster_consequence Cellular Consequence SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DSB Replication Fork Collapse -> Double-Strand Break (DSB) BER->DSB Blocked Repair Leads to Inhibitor 3-Amino-5-bromobenzamide (or derivative) Inhibitor->PARP Binds & Inhibits HR Homologous Recombination (Defective) DSB->HR requires BRCA BRCA1/2 Deficient Cancer Cell BRCA->HR leads to Apoptosis Apoptosis / Cell Death HR->Apoptosis Failure triggers

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Safety and Handling

As with any laboratory chemical, proper handling of 3-Amino-5-bromobenzamide is paramount. The following guidelines are based on safety data for closely related aminobenzamides and brominated aromatic compounds. [2][3][4]

  • Hazard Statements:

    • H302: Harmful if swallowed. [2][4] * H315: Causes skin irritation. [2][4] * H319: Causes serious eye irritation. [2][4] * H335: May cause respiratory irritation. [2]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4][5]

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Store in a cool, dry place in a tightly sealed container, protected from light.

    • Avoid contact with strong oxidizing agents.

Conclusion

3-Amino-5-bromobenzamide is more than a simple chemical intermediate; it is a strategically designed building block for the development of targeted therapeutics. Its utility is firmly grounded in the proven success of the aminobenzamide pharmacophore in PARP inhibition. The synthetic accessibility and potential for derivatization make it an invaluable tool for medicinal chemists aiming to address critical challenges in oncology and beyond. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in drug discovery programs.

References

  • Matrix Scientific. (n.d.). Material Safety Data Sheet.
  • PubChem. (n.d.). 3-Amino-5-bromo-1-benzofuran-2-carboxamide. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. Retrieved from PubChem. [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzamide CAS No: 1261609-26-0. Retrieved from Pharmaffiliates. [Link]

  • Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from Wikipedia. [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-Amino-5-bromobenzamide: An In-Depth Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed spectroscopic characterization of the key pharmaceutical intermediate, 3-Amino-5-bromobenzamide (C₇H₇BrN₂O). In the dynamic landscape of drug development, a profound understanding of the structural and electronic properties of molecular building blocks is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this endeavor, providing the definitive structural elucidation required for regulatory compliance and rational drug design.

Due to the limited availability of published experimental spectra for this specific compound, this whitepaper presents a robust, predicted spectroscopic profile. This analysis is meticulously constructed from foundational spectroscopic principles and comparative data from structurally analogous compounds. Each prediction is substantiated with detailed mechanistic explanations, providing researchers with a reliable framework for the identification and quality control of 3-Amino-5-bromobenzamide in a laboratory setting.

Introduction: The Structural Significance of 3-Amino-5-bromobenzamide

3-Amino-5-bromobenzamide is a substituted aromatic compound featuring three key functional groups: a primary aromatic amine, a bromine atom, and a primary carboxamide. This unique arrangement of electron-donating (amine) and electron-withdrawing (bromo, amide) groups on a benzene ring makes it a versatile scaffold in medicinal chemistry. Its derivatives are explored in various therapeutic areas, often serving as precursors for more complex heterocyclic systems.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. This guide provides the predicted spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—that serve as the molecular fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis presented herein is based on established substituent effects on aromatic systems.[1][2][3]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-5-bromobenzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity effectively solubilizes the compound and its residual proton signal (~2.50 ppm) does not typically interfere with the aromatic signals. Furthermore, it allows for the observation of exchangeable N-H protons.

  • Instrument Configuration: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a standard probe temperature of 298 K.

    • Use a spectral width of at least 12 ppm, centered around 6 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum using the same sample.

    • Use a spectral width of 220 ppm.

    • Accumulate at least 1024 scans due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amine and amide protons will also be visible, typically as broad signals.

Analysis and Justification:

  • Aromatic Protons (H-2, H-4, H-6): The substituents dictate the electronic environment and thus the chemical shifts. The -NH₂ group is a strong electron-donating group, causing shielding (upfield shift), particularly at the ortho and para positions. The -CONH₂ and -Br groups are electron-withdrawing, causing deshielding (downfield shift).

    • H-2: Positioned between two electron-withdrawing groups (-Br and -CONH₂), this proton is expected to be the most deshielded. It will likely appear as a triplet (or more accurately, a triplet of triplets with small coupling constants, often resolving as a broad singlet or triplet) due to coupling with H-4 and H-6.

    • H-6: Situated between the electron-donating -NH₂ group and the electron-withdrawing -CONH₂ group, its chemical shift will be intermediate. It is expected to appear as a triplet.

    • H-4: Located between the -NH₂ and -Br groups, it will also have an intermediate chemical shift and appear as a triplet.

  • Amine and Amide Protons (-NH₂): These protons are exchangeable and their signals are often broad due to quadrupolar relaxation and hydrogen bonding. In DMSO-d₆, they are clearly observable. The amide protons are generally more deshielded than the amine protons. Addition of D₂O would cause these signals to disappear, confirming their assignment.

Table 1: Predicted ¹H NMR Data for 3-Amino-5-bromobenzamide in DMSO-d₆

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2 ~7.8 - 8.0 t (J ≈ 1.8 Hz) 1H
H-6 ~7.4 - 7.6 t (J ≈ 2.0 Hz) 1H
H-4 ~7.2 - 7.4 t (J ≈ 1.9 Hz) 1H
-CONH₂ (Amide) ~7.5 (broad s) and ~7.9 (broad s) 2 x br s 2H

| -NH₂ (Amine) | ~5.5 - 6.0 | br s | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group.

Analysis and Justification:

  • Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the 165-170 ppm range for benzamides.[1]

  • Aromatic Carbons:

    • C-1 (ipso- to CONH₂): Its shift will be influenced by the amide group.

    • C-3 (ipso- to NH₂): The strong electron-donating effect of the amino group will cause a significant upfield (shielding) effect.

    • C-5 (ipso- to Br): The carbon directly attached to bromine will be deshielded, but less so than iodinated or chlorinated carbons.

    • The remaining carbons (C-2, C-4, C-6) will have shifts determined by the combined effects of the three substituents.

Table 2: Predicted ¹³C NMR Data for 3-Amino-5-bromobenzamide in DMSO-d₆

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~168.0
C-3 ~149.0
C-1 ~135.0
C-6 ~125.0
C-2 ~122.0
C-5 ~118.0

| C-4 | ~115.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Analysis: Place the KBr pellet (or the sample on the ATR crystal) in the spectrometer and acquire the spectrum.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Co-add at least 16 scans to achieve a good signal-to-noise ratio.

Predicted IR Spectrum Analysis

The IR spectrum of 3-Amino-5-bromobenzamide will be dominated by absorptions from the amine and amide functional groups.

Analysis and Justification:

  • N-H Stretching Region (3500-3100 cm⁻¹): This region is highly diagnostic. As a primary amine and a primary amide are present, four distinct N-H stretching bands are expected, although they may overlap.

    • Amine -NH₂: Two bands are expected: an asymmetric stretch (~3450 cm⁻¹) and a symmetric stretch (~3350 cm⁻¹).[4][5]

    • Amide -NH₂: Two bands are also expected, typically at slightly lower wavenumbers due to resonance: an asymmetric stretch (~3350 cm⁻¹) and a symmetric stretch (~3180 cm⁻¹).[6][7]

  • C=O Stretching Region (1700-1630 cm⁻¹): A very strong and sharp absorption, known as the Amide I band, is characteristic of the carbonyl group. For aromatic amides, this typically appears around 1660 cm⁻¹.[6][7]

  • N-H Bending Region (1650-1580 cm⁻¹): Both the amine (scissoring) and amide (Amide II band) groups exhibit N-H bending vibrations in this region. These absorptions are often strong and may overlap with the C=O stretch or aromatic C=C vibrations.[4][8]

  • Aromatic Region (1600-1450 cm⁻¹): Medium to strong absorptions from C=C stretching vibrations within the benzene ring are expected.

  • Fingerprint Region (< 1400 cm⁻¹): This complex region will contain C-N stretching (~1335-1250 cm⁻¹ for aromatic amines) and C-Br stretching bands.[4]

Table 3: Predicted Major IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Asymmetric Stretch Aromatic Amine ~3450 Medium
N-H Symmetric Stretch Aromatic Amine ~3350 Medium
N-H Asymmetric Stretch Primary Amide ~3350 Medium
N-H Symmetric Stretch Primary Amide ~3180 Medium-Strong
C=O Stretch (Amide I) Primary Amide ~1660 Strong, Sharp
N-H Bend (Scissoring/Amide II) Amine / Amide ~1620 Strong
C=C Stretch Aromatic Ring ~1600, 1580, 1470 Medium-Strong

| C-N Stretch | Aromatic Amine | ~1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology:

  • Ionization Method: Electron Impact (EI) is a standard method for small, relatively volatile molecules, providing reproducible fragmentation patterns.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Mass Analyzer: Use a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition Parameters:

    • Use a standard electron energy of 70 eV.

    • Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.

Predicted Mass Spectrum Analysis

Molecular Ion and Isotopic Pattern: The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[9][10][11] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

  • Molecular Formula: C₇H₇BrN₂O

  • M⁺ peak (with ⁷⁹Br): m/z = (712.00) + (71.01) + 78.92 + (2*14.01) + 16.00 = 214.99

  • M+2 peak (with ⁸¹Br): m/z = (712.00) + (71.01) + 80.92 + (2*14.01) + 16.00 = 216.99 The presence of a pair of peaks of nearly 1:1 intensity at m/z 215 and 217 would be definitive evidence for a monobrominated compound.

Predicted Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral losses.[12][13][14]

  • Loss of Amide Radical: Cleavage of the C-C bond between the ring and the carbonyl group can lead to the loss of a •CONH₂ radical (44 Da), resulting in a 3-amino-5-bromophenyl cation.

    • m/z 171/173

  • Formation of Benzoyl Cation: α-cleavage of the amide C-N bond results in the loss of a •NH₂ radical (16 Da) to form a 3-amino-5-bromobenzoyl cation. This is a very common pathway for amides.

    • m/z 199/201

  • Loss of CO: The benzoyl cation can subsequently lose a neutral carbon monoxide molecule (28 Da).

    • m/z 171/173 (from m/z 199/201)

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a •Br radical (79 or 81 Da).

    • m/z 136 (from m/z 215/217)

  • Loss of HCN: Aromatic amines can undergo ring fragmentation to lose HCN (27 Da).[15]

Table 4: Predicted Major Fragments in EI-MS

Predicted m/z Proposed Fragment Ion Notes
215 / 217 [C₇H₇BrN₂O]⁺• Molecular ion peak (M⁺•, M+2), ~1:1 intensity
199 / 201 [C₇H₅BrO]⁺• Loss of •NH₂
171 / 173 [C₆H₅BrN]⁺• Loss of CO from m/z 199/201
136 [C₇H₈N₂O]⁺ Loss of •Br

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Visualized Workflows and Fragmentation

Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz (DOT language) to illustrate the logical workflow for analysis and the predicted fragmentation cascade.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesize 3-Amino-5-bromobenzamide Purification Purify via Crystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Submit Pure Sample IR FT-IR Spectroscopy Purification->IR Submit Pure Sample MS Mass Spectrometry Purification->MS Submit Pure Sample Structure Elucidate Structure NMR->Structure Combine Data IR->Structure Combine Data MS->Structure Combine Data Data_Validation Validate Data vs. Predicted Spectra Structure->Data_Validation Confirm Identity

Caption: Logical workflow for the synthesis and spectroscopic confirmation of 3-Amino-5-bromobenzamide.

Fragmentation_Pathway M_ion [C₇H₇BrN₂O]⁺• m/z 215/217 frag1 [C₇H₅BrO]⁺• m/z 199/201 M_ion->frag1 - •NH₂ frag3 [C₇H₈N₂O]⁺ m/z 136 M_ion->frag3 - •Br frag2 [C₆H₅BrN]⁺• m/z 171/173 frag1->frag2 - CO frag4 [C₆H₅]⁺ m/z 77 frag2->frag4 - BrCN

Caption: Predicted major fragmentation pathway for 3-Amino-5-bromobenzamide in EI-MS.

Conclusion

This guide establishes a comprehensive, albeit predictive, spectroscopic baseline for 3-Amino-5-bromobenzamide. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data provides researchers, scientists, and drug development professionals with a robust tool for structural verification and quality assessment. The provided protocols are designed to be self-validating, ensuring that laboratory results can be reliably compared against these authoritative predictions. By grounding these predictions in the fundamental principles of spectroscopy and comparative data, this document serves as a critical resource for any work involving this important chemical intermediate.

References

  • The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.).
  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (2025). Benchchem.
  • Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. (n.d.). J-Stage.
  • INFRARED SPECTROSCOPY. (n.d.). St.
  • Benzamide(55-21-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • IR: amines. (n.d.). University of Arizona.
  • 3-Aminobenzamide(3454-24-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
  • 6.7: Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts.
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • GCMS Section 6.15. (n.d.). Whitman College.
  • Video: Mass Spectrometry of Amines. (2023). JoVE.
  • 10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Journal of the Chemical Society.
  • 3-Aminobenzamide(3544-24-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (n.d.). Journal of the American Society for Mass Spectrometry.
  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.).
  • The M+1 & M+2 Peaks. (2025). Save My Exams.
  • IR Spectrum: Amides. (n.d.). Química Organica.
  • Benzamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Substituent effects on 13C chemical shifts. (1972). Journal of the American Chemical Society.
  • c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. (n.d.).
  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.
  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). (n.d.).
  • Mass Spectroscopy Lecture 6 : Fragment
  • 3-Aminobenzamide. (n.d.). PubChem.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. (n.d.). The Journal of Organic Chemistry.
  • Benzamide-simplified mass spectrum. (n.d.).
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. (2004). Molecules.
  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.).
  • Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online.
  • Infrared Spectroscopy. (n.d.).
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025).
  • Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. (n.d.). MDPI.
  • Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. (n.d.).
  • FT–IR benzamide. (n.d.).
  • p-Aminobenzamide(2835-68-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). (n.d.).
  • bmse000668 Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank.
  • Mass Spectrometry - Fragmentation P
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • 3-Aminobenzamide PARP inhibitor. (n.d.). Selleck Chemicals.
  • 3-Aminobenzamide. (n.d.). Wikipedia.
  • 3-amino Benzamide (CAS 3544-24-9). (n.d.). Cayman Chemical.

Sources

Solubility and Stability of 3-Amino-5-bromobenzamide: A Comprehensive Pre-formulation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-bromobenzamide is a substituted aromatic amide with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly solubility and stability, is a non-negotiable prerequisite for successful drug development. These parameters directly influence bioavailability, formulation design, storage conditions, and regulatory approval. This technical guide provides a robust framework for the comprehensive characterization of 3-Amino-5-bromobenzamide. It outlines detailed protocols for solubility profiling across various pharmaceutically relevant solvents and a rigorous approach to stability assessment through forced degradation studies, in line with regulatory expectations. The methodologies are grounded in scientific principles and authoritative guidelines to ensure the generation of reliable and submission-ready data.

Introduction: The Critical Role of Pre-formulation Studies

The journey from a promising chemical entity to a viable drug candidate is paved with meticulous scientific investigation. Pre-formulation, the phase where the physical and chemical properties of a new drug substance are characterized, forms the bedrock of all subsequent development efforts. For a molecule like 3-Amino-5-bromobenzamide, whose structure comprises an aromatic ring, an amino group, a bromo substituent, and an amide functional group, a complex interplay of these moieties will govern its behavior.

The primary objectives of this guide are:

  • To establish a definitive solubility profile of 3-Amino-5-bromobenzamide in aqueous and organic media.

  • To identify the intrinsic stability of the molecule and elucidate its degradation pathways under various stress conditions.

  • To provide validated, step-by-step protocols that enable researchers to perform these critical studies, ensuring data integrity and reproducibility.

This document is structured to serve as a practical guide for scientists, explaining not just what to do, but why each step is critical from both a scientific and regulatory perspective.

Physicochemical Properties of 3-Amino-5-bromobenzamide

A foundational understanding of the molecule's basic properties is the starting point for any investigation.

  • Chemical Structure:

  • Molecular Formula: C₇H₇BrN₂O

  • Molecular Weight: 215.05 g/mol

  • CAS Number: 1261609-26-0

  • Predicted Properties: The presence of the amino and amide groups suggests the potential for both hydrogen bond donation and acceptance, which will significantly influence its solubility in protic solvents. The aromatic ring and bromine atom contribute to its lipophilicity. The amide bond is a known site for potential acid- or base-catalyzed hydrolysis.

Solubility Profiling: A Quantitative Approach

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability. As per the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. Determining this property early is essential for formulation strategy.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a strategic selection designed to probe the molecule's behavior in environments it will encounter during manufacturing, formulation, and physiological exposure. We categorize them as follows:

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These mimic the physiological pH of the stomach and small intestine, providing direct insight into how the compound will behave upon oral administration.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can donate hydrogen bonds and are common in crystallization and formulation processes. The solubility of 3-amino benzamide (a related compound) in ethanol highlights the importance of this class.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are excellent solubilizing agents used in early-stage in vitro screening and stock solution preparation. Their ability to accept hydrogen bonds without donating them can effectively break the crystal lattice of the solute.

  • Non-Polar Solvents (e.g., Heptane, Toluene): While low solubility is expected, this data is crucial for understanding lipophilicity and potential issues during synthesis and purification, such as extraction procedures.

Experimental Workflow for Solubility Assessment

The workflow below illustrates a systematic process for determining equilibrium solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Reporting prep_compound Weigh Compound add_excess Add Excess Solid to Solvent prep_compound->add_excess prep_solvent Prepare Solvents (Aqueous Buffers & Organic) prep_solvent->add_excess equilibrate Equilibrate (e.g., 24-48h at 25°C & 37°C) Shake-Flask Method add_excess->equilibrate sample Withdraw Aliquot equilibrate->sample filter Filter (e.g., 0.22 µm PTFE) sample->filter dilute Dilute Sample filter->dilute quantify Quantify Concentration (Validated HPLC-UV Method) dilute->quantify calculate Calculate Solubility (mg/mL, Molarity) quantify->calculate report Tabulate Results calculate->report

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is aligned with the principles recommended by the FDA for BCS classification.

Objective: To determine the equilibrium solubility of 3-Amino-5-bromobenzamide in various solvents at controlled temperatures.

Materials:

  • 3-Amino-5-bromobenzamide

  • Selected solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Water, Ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Validated HPLC-UV system for quantification

Procedure:

  • Preparation: Add an excess amount

The Strategic Utility of 3-Amino-5-bromobenzamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Targeted Therapeutics

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzamide moiety is one such "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets. Its defining feature, a carboxamide group attached to a benzene ring, provides a rigid scaffold that can be readily functionalized, allowing for the precise tuning of steric and electronic properties to achieve high-affinity binding to enzyme active sites and receptors.

A paramount application of the benzamide scaffold is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are central to the cellular response to DNA damage.[1] They detect single-strand breaks (SSBs) in DNA and catalyze the synthesis of poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins.[1] By inhibiting PARP, the repair of SSBs is compromised. In cancer cells with pre-existing defects in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this inhibition of SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs are catastrophic for the cancer cell, resulting in cell death through a concept known as synthetic lethality.[1]

This guide focuses on a specific, strategically functionalized benzamide derivative: 3-Amino-5-bromobenzamide . While not an end-drug itself, this compound represents a pivotal starting material and a versatile building block for the synthesis of novel therapeutic candidates. Its unique substitution pattern—an amino group for derivatization and a bromine atom for cross-coupling reactions—unlocks a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs. We will delve into its synthesis, its role as a key intermediate, and the experimental workflows for evaluating the biological activity of its derivatives, with a primary focus on the development of next-generation PARP inhibitors.

Physicochemical Properties of 3-Amino-5-bromobenzamide

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthetic chemistry. Below is a summary of the key identifiers and properties for 3-Amino-5-bromobenzamide.

PropertyValueSource
CAS Number 1261609-26-0[1][2]
Molecular Formula C₇H₇BrN₂O[1][2]
Molecular Weight 215.05 g/mol [1][2]
Appearance Off-white to pale yellow solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols
Storage 2-8°C, protected from light and moisture[2]

Strategic Synthesis of the 3-Amino-5-bromobenzamide Intermediate

The availability of a reliable and scalable synthesis for 3-Amino-5-bromobenzamide is a prerequisite for its use in extensive drug discovery campaigns. A common and efficient route begins with a more readily available starting material, 3-aminobenzamide, and introduces the bromo-substituent through electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-Amino-5-bromobenzamide

This protocol describes the bromination of 3-aminobenzamide using N-bromosuccinimide (NBS), a widely used reagent for selective bromination of aromatic rings.

Materials:

  • 3-Aminobenzamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzamide (1.0 eq) in anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Addition of NBS: While maintaining the temperature at 0°C, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. The reaction is typically exothermic, and slow addition is crucial to control the temperature and minimize side-product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-Amino-5-bromobenzamide.

Application in Lead Generation: Derivatization of 3-Amino-5-bromobenzamide

The true value of 3-Amino-5-bromobenzamide lies in its potential for derivatization at two key positions: the 3-amino group and the 5-bromo position. This dual functionality allows for the creation of large, diverse libraries of novel compounds for high-throughput screening.

Workflow for Library Synthesis

The following diagram illustrates a generalized workflow for creating a library of potential PARP inhibitors starting from 3-Amino-5-bromobenzamide.

G cluster_0 Core Intermediate cluster_1 Derivatization Strategies cluster_2 Compound Libraries cluster_3 Screening Cascade A 3-Amino-5-bromobenzamide B Amide Coupling / Sulfonylation (at 3-amino group) A->B R-COCl or R-SO₂Cl C Suzuki / Buchwald-Hartwig Coupling (at 5-bromo position) A->C Ar-B(OH)₂ / Pd catalyst D Library A: N-Acyl/Sulfonyl Derivatives B->D E Library B: 5-Aryl/Heteroaryl Derivatives C->E F Library C: Dual-Modified Derivatives D->F E->F G PARP Inhibition Assay F->G High-Throughput Screening H Cell-Based Assays (e.g., BRCA-deficient cell lines) G->H Hit Confirmation I Lead Optimization H->I Lead Identification

Caption: A generalized workflow for the synthesis and screening of novel PARP inhibitors.

Protocol 1: N-Acylation of the 3-Amino Group

This protocol describes the reaction of the 3-amino group with an acyl chloride to form an amide bond, a common feature in many PARP inhibitors.

Materials:

  • 3-Amino-5-bromobenzamide

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Standard workup and purification reagents as listed previously.

Procedure:

  • Dissolve 3-Amino-5-bromobenzamide (1.0 eq) in anhydrous DCM.

  • Add a base such as triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the resulting N-acyl derivative by column chromatography or recrystallization.

Protocol 2: Suzuki Cross-Coupling at the 5-Bromo Position

The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or heteroaryl groups. These groups can probe additional binding pockets within the target enzyme.

Materials:

  • 3-Amino-5-bromobenzamide derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 5-bromo-benzamide derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Perform an aqueous workup and purify the final coupled product by column chromatography.

Biological Evaluation of Novel Benzamide Derivatives

Once a library of compounds has been synthesized, a tiered screening approach is necessary to identify promising candidates.

Tier 1: In Vitro PARP Enzyme Inhibition Assay

The primary screen should directly measure the ability of the synthesized compounds to inhibit the enzymatic activity of PARP-1.

Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. The amount of incorporated biotin is inversely proportional to the inhibitory activity of the test compound.

Protocol Outline:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: In each well, add activated DNA, biotinylated NAD+, and the PARP-1 enzyme.

  • Compound Addition: Add the synthesized compounds at various concentrations. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plate at room temperature to allow the PARP reaction to proceed.

  • Detection: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated histones.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Tier 2: Cell-Based Assays for Synthetic Lethality

Compounds that show potent PARP-1 inhibition in the enzymatic assay should be advanced to cell-based assays to confirm their activity in a biological context.

Principle: This assay leverages the principle of synthetic lethality by comparing the cytotoxicity of the compounds in a pair of cell lines: one with a functional homologous recombination pathway (e.g., BRCA-proficient) and one with a defect in this pathway (e.g., BRCA-deficient). A potent and selective PARP inhibitor will be significantly more toxic to the BRCA-deficient cells.

Protocol Outline:

  • Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the compound concentration for each cell line and calculate the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the BRCA-deficient cell line indicates the desired synthetic lethal effect.

Conclusion: A Versatile Scaffold for Future Discovery

3-Amino-5-bromobenzamide is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed functional handles for orthogonal derivatization make it an ideal starting point for the rapid and efficient generation of diverse compound libraries. By leveraging the synthetic pathways and screening cascades outlined in this guide, researchers can systematically explore the structure-activity relationships of the benzamide scaffold. This approach, grounded in the principles of targeted therapy and synthetic lethality, holds significant promise for the discovery of novel, potent, and selective inhibitors of PARP and other clinically relevant targets, ultimately contributing to the development of the next generation of precision medicines.

References

  • Pharmaffiliates. 3-Amino-5-bromobenzamide | CAS No: 1261609-26-0. [Link]

Sources

The Evolving Landscape of Drug Discovery: A Technical Guide to 3-Amino-5-bromobenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the benzamide scaffold stands as a testament to structural versatility and pharmacological significance. Among its many derivatives, 3-Amino-5-bromobenzamide has emerged as a crucial building block, a foundational core for a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of 3-Amino-5-bromobenzamide, its synthesis, and the burgeoning field of its analogs, with a particular focus on their application as potent enzyme inhibitors in oncology and beyond. We will delve into the rationale behind their design, the nuances of their synthesis, and the methodologies for their biological evaluation, offering a comprehensive resource for researchers at the forefront of drug discovery.

The Core Moiety: Understanding 3-Amino-5-bromobenzamide

3-Amino-5-bromobenzamide (C₇H₇BrN₂O) is a substituted aromatic amide whose strategic placement of an amino group, a bromine atom, and a carboxamide function on the benzene ring makes it a highly versatile scaffold.[1] The electron-donating amino group and the electron-withdrawing bromine atom create a unique electronic environment that influences its reactivity and its interaction with biological targets. The primary amino group and the amide functionality provide key hydrogen bonding donors and acceptors, crucial for molecular recognition within enzyme active sites.

Synthesis of the Scaffold: A Step-by-Step Approach

The synthesis of 3-Amino-5-bromobenzamide is a critical first step in the development of its analogs. A reliable and commonly employed method involves the reduction of a nitro-substituted precursor, 3-bromo-5-nitrobenzamide.[2] This multi-step synthesis is outlined below, providing a robust protocol for laboratory application.

Synthesis of 3-Bromo-5-nitrobenzoic Acid

The journey begins with the commercially available 3,5-dinitrobenzoic acid, which undergoes a Sandmeyer-type reaction to introduce the bromo substituent.

Amidation of 3-Bromo-5-nitrobenzoic Acid

The resulting acid is then converted to the corresponding amide. This can be achieved through activation of the carboxylic acid, for example, by conversion to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.[2]

Reduction of the Nitro Group to Yield 3-Amino-5-bromobenzamide

The final and crucial step is the selective reduction of the nitro group to an amine. This transformation must be performed under conditions that do not affect the bromo and amide functionalities. A common and effective method is the use of a metal catalyst, such as iron powder in the presence of an acid like hydrochloric acid.[3]

Experimental Protocol: Synthesis of 3-Amino-5-bromobenzamide

Materials:

  • 3-Bromo-5-nitrobenzamide

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-bromo-5-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reducing Agent: To this suspension, add iron powder (e.g., 3.0 eq).

  • Initiation of Reaction: Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Reaction Monitoring: The reaction is typically exothermic. Maintain the reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-Amino-5-bromobenzamide.[3]

The Power of Analogs: Targeting Disease with Precision

The true potential of 3-Amino-5-bromobenzamide lies in its role as a scaffold for the synthesis of a diverse library of analogs. By modifying the amine and amide functionalities, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve high potency and selectivity for specific biological targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: A Revolution in Cancer Therapy

One of the most significant applications of the 3-aminobenzamide scaffold is in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors.[4] PARP enzymes are crucial for DNA repair, and their inhibition has proven to be a highly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[5]

The 3-aminobenzamide core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing it to bind to the catalytic domain and competitively inhibit its function.[4] Analogs of 3-Amino-5-bromobenzamide have been designed to enhance this inhibitory activity and improve drug-like properties.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PARylation (Poly(ADP-ribose) synthesis) PARP1->PARylation Replication_Fork Replication Fork PARP1->Replication_Fork Unrepaired SSB leads to Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair SSB_Repair->Replication_Fork Successful Repair DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Viability Cell Viability Replication_Fork->Cell_Viability HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) DSB->HR_Repair No_HR_Repair Defective HR Repair (e.g., BRCA mutation) DSB->No_HR_Repair HR_Repair->Cell_Viability Apoptosis Apoptosis PARP_Inhibitor 3-Amino-5-bromobenzamide Analog (PARP Inhibitor) PARP_Inhibitor->PARP1 Inhibits No_HR_Repair->Apoptosis Synthetic Lethality

Structure-Activity Relationship (SAR) Studies: The Key to Optimization

The development of potent and selective inhibitors relies heavily on understanding the structure-activity relationship (SAR). For 3-aminobenzamide-based PARP inhibitors, SAR studies have revealed several key insights:

  • The Amide Group: The amide NH and carbonyl oxygen are critical for hydrogen bonding interactions in the nicotinamide-binding pocket of PARP.

  • The 3-Amino Group: This group often serves as an attachment point for larger substituents that can extend into other regions of the active site, enhancing binding affinity and selectivity.

  • The 5-Bromo Substituent: The bromine atom can participate in halogen bonding or occupy a hydrophobic pocket, contributing to the overall binding energy. Modifications at this position can significantly impact potency.

  • N-Substituted Analogs: Introducing various substituents on the amide nitrogen allows for the exploration of different chemical spaces and the optimization of pharmacokinetic properties such as solubility and cell permeability.[3]

Beyond PARP: Exploring New Therapeutic Avenues

The versatility of the 3-Amino-5-bromobenzamide scaffold extends beyond PARP inhibition. Researchers are actively exploring its potential in targeting other enzymes implicated in disease:

  • Kinase Inhibitors: The benzamide core can be incorporated into scaffolds designed to target various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer and other diseases.[6][7][8]

  • Sirtuin Inhibitors: Certain benzamide derivatives have shown inhibitory activity against sirtuins, a class of enzymes involved in cellular metabolism, aging, and inflammation.

  • Other Enzyme Targets: The potential for developing inhibitors against a wide range of other enzymes makes this scaffold an attractive starting point for drug discovery programs in various therapeutic areas.

Quantitative Analysis: A Comparative Look at Analog Performance

To facilitate the comparison of different analogs, quantitative data such as the half-maximal inhibitory concentration (IC50) is crucial. The following table summarizes representative IC50 values for various benzamide-based inhibitors, highlighting the impact of structural modifications on their biological activity.

Compound ClassTarget EnzymeRepresentative Analog StructureIC50 (nM)Reference
PARP InhibitorPARP-1Olaparib1-5[9][10]
PARP InhibitorPARP-2Rucaparib0.2-0.3[10]
PARP InhibitorPARP-1/2Talazoparib<1[10][11]
Kinase InhibitorBcr-AblNS-187 (a 3-substituted benzamide)Potent activity[6]
FGFR InhibitorFGFR1-4A 3-amino-pyrazine-2-carboxamide derivative600 (FGFR2), 480 (FGFR3)[7]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Workflows for Biological Evaluation

The successful development of novel therapeutics requires robust and reproducible biological assays. The following provides a general workflow for the in vitro evaluation of 3-Amino-5-bromobenzamide analogs as potential enzyme inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar Data Analysis & Optimization Synthesis Synthesis of 3-Amino-5-bromobenzamide Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assay (e.g., PARP activity assay) Determine IC50 Characterization->Enzyme_Assay Cell_Viability Cell-Based Assays (e.g., MTT Assay) Determine GI50 Enzyme_Assay->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for PARylation) Cell_Viability->Target_Engagement SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Engagement->SAR_Analysis Lead_Optimization Lead Optimization (Design of new analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle

Protocol: In Vitro PARP Inhibition Assay

This protocol describes a general method for determining the IC50 of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

  • HRP substrate (e.g., TMB)

  • 96-well plates (high-binding)

  • Test compounds (3-Amino-5-bromobenzamide analogs) dissolved in DMSO

  • Assay buffer

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating of Plates: Coat a 96-well plate with histones overnight at 4°C. Wash the plate to remove unbound histones.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Mixture: In each well, add the PARP-1 enzyme and the test compound at various concentrations.

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the PARylation reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated PAR chains on the histones.

  • Signal Generation: After another wash step, add the HRP substrate. The HRP will catalyze a colorimetric reaction.

  • Stopping the Reaction and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The absorbance is proportional to the amount of PARylation. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using appropriate software.[12]

Future Directions and Conclusion

The 3-Amino-5-bromobenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights gained from SAR studies on PARP inhibitors are now being applied to the design of inhibitors for other enzyme families. The future of this field lies in the development of highly selective inhibitors that can target specific disease pathways with minimal off-target effects. The use of computational modeling and structure-based drug design will undoubtedly accelerate this process.

References

  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Donawho, C. K., Luo, Y., Luo, Y., Penning, T. D., Bauch, J. L., Bouska, J. J., ... & Palma, J. P. (2007). Preclinical evaluation of the PARP inhibitor olaparib in combination with cytotoxic chemotherapy in pediatric solid tumors. Clinical Cancer Research, 13(9), 2727–2737. [Link]

  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]

  • 3-Amino-5-bromobenzamide | 1261609-26-0. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved January 16, 2026, from [Link]

  • Wang, S., Li, Y., Zhang, Y., & Ma, L. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 359. [Link]

  • Ma, L., Li, Y., Luo, R., Wang, Y., Cao, J., Fu, W., ... & Lv, X. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(21), 17865-17883. [Link]

  • Chevanne, M., Gherlardini, C., & Caldini, R. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Vascular Cell, 3(1), 12. [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Retrieved January 16, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Agamy, M. H. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(23), 8234. [Link]

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(10), e2118768119. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 268-277. [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Chevanne, M., Gherlardini, C., & Caldini, R. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Vascular Cell, 3, 12. [Link]

  • da Silva, G. N., & de Oliveira, D. B. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(11), 3321. [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved January 16, 2026, from [Link]

  • Black, A. S., & Melander, C. (2019). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. RSC Advances, 9(33), 19034-19039. [Link]

  • Stürzebecher, J., Vieweg, H., Wikström, P., & Hauptmann, J. (1993). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 7(3), 197-210. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved January 16, 2026, from [Link]

  • Hung, C. C., Chen, C. H., & Lee, C. Y. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 125, 1023–1035. [Link]

  • ResearchGate. (n.d.). Heat map showing the known IC 50 values of PARP inhibitors shown in.... Retrieved January 16, 2026, from [Link]

Sources

Navigating the Terrain of a Key Pharmaceutical Building Block: A Technical Guide to 3-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the quality of starting materials is paramount. This in-depth technical guide provides a comprehensive overview of 3-Amino-5-bromobenzamide, a crucial building block in medicinal chemistry. We will explore its commercial availability, typical purity levels, and the critical analytical methodologies for its quality assessment, all while contextualizing its significance in the synthesis of targeted therapeutics.

Commercial Landscape: Sourcing and Purity Expectations

3-Amino-5-bromobenzamide is commercially available from a range of suppliers catering to the research and pharmaceutical industries. While purity levels can vary, a common specification offered is in the range of 97% or higher. It is imperative for researchers to scrutinize the supplier's technical data sheets and, when available, the Certificate of Analysis (CoA) to ascertain the precise purity and the analytical method used for its determination.

Supplier CategoryTypical Purity LevelsNotes
Research Chemical Suppliers97-98%Often suitable for early-stage discovery and lead optimization. Purity is typically determined by HPLC or NMR. It is advisable to independently verify the purity for critical applications.
Fine Chemical Manufacturers>98%These suppliers may offer higher purity grades and can often provide more detailed analytical data, including information on residual solvents and inorganic impurities. Custom synthesis to higher purity specifications may also be an option.
cGMP-compliant Suppliers>99%For use in pre-clinical and clinical development, sourcing from a supplier compliant with Current Good Manufacturing Practices (cGMP) is essential. These suppliers provide extensive documentation, including detailed CoAs with validated analytical methods, impurity profiles, and statements on elemental impurities and residual solvents.

It is crucial to note that the seemingly small percentage of impurities can have a significant impact on downstream applications, particularly in drug development, where unidentified byproducts can lead to off-target effects or complicate regulatory submissions.

The Synthetic Pathway and Potential Impurities: A Chemist's Perspective

A common synthetic route to 3-Amino-5-bromobenzamide involves the reduction of a nitro group precursor, such as 3-bromo-5-nitrobenzoic acid.[1] This precursor can be synthesized through methods like the direct bromination of 5-nitrobenzoic acid or a Sandmeyer reaction on 3-amino-5-nitrobenzoic acid.[1] The amide functionality can be introduced at various stages of the synthesis.

Understanding the synthetic route is critical for anticipating potential impurities. These can include:

  • Starting Materials: Unreacted 3-bromo-5-nitrobenzoic acid or its precursors.

  • Isomeric Impurities: Incomplete regioselectivity during bromination could lead to the presence of other bromo-nitro or bromo-amino benzamide isomers.

  • Over-reduction Products: In some reduction processes, the aromatic ring could be partially or fully saturated.

  • Byproducts of Amidation: Impurities arising from the reagents used to form the benzamide, such as coupling agents or activating agents.

  • Residual Solvents and Reagents: Solvents and catalysts used in the synthesis and purification steps.

The following diagram illustrates a generalized workflow for assessing and qualifying a commercial supplier of 3-Amino-5-bromobenzamide.

G cluster_0 Supplier & Purity Assessment Workflow start Identify Potential Suppliers request_docs Request Technical Data Sheet & Example CoA start->request_docs review_docs Review Purity Specification & Analytical Methods request_docs->review_docs order_sample Order Sample for In-house Evaluation review_docs->order_sample develop_method Develop/Verify Analytical Method (HPLC/NMR) order_sample->develop_method test_sample Test Sample Purity & Identify Impurities develop_method->test_sample compare_results Compare Results with Supplier's CoA test_sample->compare_results decision Qualify or Disqualify Supplier compare_results->decision qualified Qualified Supplier decision->qualified Results Match disqualified Disqualified Supplier decision->disqualified Discrepancy Found G cluster_1 Mechanism of PARP Inhibition in Cancer Therapy dna_damage DNA Damage (e.g., Single-Strand Breaks) parp_activation PARP Activation dna_damage->parp_activation dna_repair DNA Repair parp_activation->dna_repair parp_inhibition PARP Inhibition parp_activation->parp_inhibition cell_survival Cell Survival dna_repair->cell_survival parp_inhibitor PARP Inhibitor (derived from scaffolds like 3-Amino-5-bromobenzamide) parp_inhibitor->parp_inhibition failed_repair Failed DNA Repair parp_inhibition->failed_repair cell_death Cell Death (Apoptosis) in cancer cells with DNA repair defects (e.g., BRCA mutations) failed_repair->cell_death

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Amino-5-bromobenzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-5-bromobenzamide in Synthetic Chemistry

3-Amino-5-bromobenzamide is a key building block in modern medicinal chemistry and drug discovery. Its disubstituted aromatic ring, featuring an amine, a bromine atom, and a carboxamide, presents a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it a valuable intermediate in the construction of pharmacologically active compounds, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition is a validated therapeutic strategy in oncology.[1][2] The 3-aminobenzamide moiety itself is a known pharmacophore for PARP inhibition.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Amino-5-bromobenzamide, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 3-Amino-5-bromobenzamide

PropertyValueSource
CAS Number 1261609-26-0[3]
Molecular Formula C₇H₇BrN₂O[3]
Molecular Weight 215.05 g/mol [3]
Appearance Likely an off-white to pale yellow solid[1]
Storage 2-8°C Refrigerator[3]

Safety and Handling Precautions:

  • Hazard Statements: Based on analogous compounds, 3-Amino-5-bromobenzamide should be handled as a substance that may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[4][7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes 3-Amino-5-bromobenzamide an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in C-N and C-C bond formation, respectively.[8][9][10][11]

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][12][13] This protocol provides a general framework for the coupling of 3-Amino-5-bromobenzamide with a primary or secondary amine.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[9][12] The choice of ligand is critical for the success of the reaction.[8]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - 3-Amino-5-bromobenzamide - Amine Coupling Partner - Palladium Precatalyst - Phosphine Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography concentrate->purify

Figure 1: General workflow for the Buchwald-Hartwig amination.

Materials:

  • 3-Amino-5-bromobenzamide (1.0 mmol)

  • Amine (primary or secondary, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)[8]

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 mmol)[8]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add 3-Amino-5-bromobenzamide, the amine, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-3-aminobenzamide derivative.

Expert Insights: The choice of ligand and base is crucial and often substrate-dependent. For challenging couplings, a ligand and base screening may be necessary to optimize the reaction conditions. The use of sterically hindered phosphine ligands often improves reaction efficiency.[8]

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[10][11][14] This protocol outlines the coupling of 3-Amino-5-bromobenzamide with an arylboronic acid.

Reaction Principle: The catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

Suzuki_Miyaura_Mechanism cluster_reactants Pd0 Pd(0)L₂ ArPdBr ArPd(II)BrL₂ Pd0->ArPdBr Oxidative Addition ArPdAr_prime ArPd(II)Ar'L₂ ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBr Ar-Br ArBr->ArPdBr Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdAr_prime Base Base Base->ArPdAr_prime

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Materials:

  • 3-Amino-5-bromobenzamide (1.0 mmol)

  • Arylboronic acid or ester (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent system (e.g., toluene/water, dioxane/water)

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 3-Amino-5-bromobenzamide, the arylboronic acid, and the base in the chosen solvent system.

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the biaryl product.

Expert Insights: The choice of base and solvent system is critical for the efficiency of the transmetalation step. Aqueous inorganic bases are commonly used. For less reactive substrates, the use of more active catalyst systems may be required.

Application in the Synthesis of PARP Inhibitors

The 3-aminobenzamide scaffold is a cornerstone in the design of PARP inhibitors.[1][2] By utilizing the protocols described above, 3-Amino-5-bromobenzamide can be elaborated into more complex structures with enhanced potency and selectivity for PARP enzymes. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the adenosine-binding pocket of the PARP enzyme.[15] The amino group can be acylated or alkylated to further modify the molecule's properties. The development of novel PARP inhibitors is an active area of research in cancer therapy.[15][16][17][18]

Conclusion

3-Amino-5-bromobenzamide is a highly valuable and versatile chemical intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in robust and scalable palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient construction of C-N and C-C bonds. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this important building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics like PARP inhibitors.

References

  • A Comparative Guide: Suzuki vs.
  • N-(5-amino-3-bromo-2-pyridinyl)-2-bromobenzamide | C12H9Br2N3O | CID - PubChem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem.
  • CAS No : 1261609-26-0| Chemical Name : 3-Amino-5-bromobenzamide | Pharmaffili
  • SAFETY D
  • 3-Amino-5-bromobenzoic acid 97 42237-85-4 - Sigma-Aldrich.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.
  • 5 - SAFETY D
  • MATERIAL SAFETY D
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH.
  • Safety D
  • Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs - Benchchem.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
  • Chemical Safety Data Sheet MSDS / SDS - 3-Amino-5-bromobenzotrifluoride - ChemicalBook.
  • Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition - Benchchem.
  • Design and synthesis of benzodiazepines as brain penetr
  • 3-Bromobenzamide - Sigma-Aldrich.
  • Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple neg
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • 3-Aminobenzamide - Wikipedia.
  • A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applic
  • Aminative Suzuki-Miyaura coupling - ResearchG
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • 3-Amino-5-bromo-1-benzofuran-2-carboxamide | C9H7BrN2O2 | CID 620338 - PubChem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile - Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Process for preparing 2-amino-5-bromobenzamide derivatives - European Patent Office - EP 2213654 A1 - Googleapis.com.
  • 3-amino Benzamide (CAS 3544-24-9) - Cayman Chemical.
  • 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem - NIH.
  • EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google P
  • A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh - Benchchem.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.

Sources

Application of 3-Amino-5-bromobenzamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-5-bromobenzamide Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutic agents. 3-Amino-5-bromobenzamide (CAS No: 1261609-26-0) has emerged as a highly valuable and versatile building block, particularly in the synthesis of heterocyclic compounds targeting key players in disease pathology. Its unique trifunctional nature—an aniline amine, a benzamide, and a strategically placed bromine atom—offers a rich platform for molecular elaboration and diversification.

The primary amino group provides a nucleophilic handle for a variety of coupling reactions, while the benzamide moiety is a well-established pharmacophore known to interact with numerous biological targets, most notably the nicotinamide binding site of enzymes like Poly(ADP-ribose) polymerase (PARP). The bromine atom serves as a key vector for diversification, enabling a wide range of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce further complexity and modulate the pharmacological profile of the resulting molecules. This guide provides an in-depth look at the application of 3-Amino-5-bromobenzamide, focusing on its use in the synthesis of potent imidazo[4,5-b]pyridin-2-one derivatives with potential therapeutic applications in inflammatory diseases.

Core Application: Synthesis of Imidazo[4,5-b]pyridin-2-one Derivatives

A significant application of 3-Amino-5-bromobenzamide is in the construction of the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines. Derivatives of this heterocyclic system have shown a wide range of biological activities and are being investigated for various therapeutic indications, including inflammatory disorders. The synthesis leverages the reactivity of the aniline and the bromine atom to build the fused ring system.

Causality in Experimental Design: A Step-wise Rationale

The transformation of 3-Amino-5-bromobenzamide into the imidazo[4,5-b]pyridin-2-one scaffold is a multi-step process where each reaction is chosen for a specific and logical purpose. A key example is the synthesis of 5-amino-1-(2,6-dichlorophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one, a process that highlights the utility of this starting material. The overall workflow involves the initial construction of a diaminopyridine intermediate followed by cyclization to form the desired fused heterocyclic system.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-(2,6-dichlorophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

This protocol details a representative synthesis of an imidazo[4,5-b]pyridin-2-one derivative starting from 3-Amino-5-bromobenzamide, adapted from patent literature describing novel compounds for the treatment of inflammatory diseases[1]. This procedure serves as a self-validating system, where the successful formation of the intermediate and final product confirms the viability of the synthetic strategy.

Step 1: Synthesis of 3,5-Diamino-N-(2,6-dichlorophenyl)benzamide

  • Objective: To introduce a second amino group via a Buchwald-Hartwig amination, replacing the bromine atom. This creates the necessary vicinal diamine precursor for the subsequent cyclization.

  • Materials:

    • 3-Amino-5-bromobenzamide

    • 2,6-Dichloroaniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a dry reaction vessel, add 3-Amino-5-bromobenzamide (1.0 eq), 2,6-dichloroaniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3,5-Diamino-N-(2,6-dichlorophenyl)benzamide.

Step 2: Synthesis of 5-Amino-1-(2,6-dichlorophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

  • Objective: To form the imidazole ring of the final product through cyclization of the vicinal diamine with a carbonylating agent.

  • Materials:

    • 3,5-Diamino-N-(2,6-dichlorophenyl)benzamide (from Step 1)

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 3,5-Diamino-N-(2,6-dichlorophenyl)benzamide (1.0 eq) in anhydrous THF in a dry reaction vessel under an inert atmosphere.

    • Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 4-6 hours, monitoring for the formation of the cyclized product.

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Triturate the residue with diethyl ether or a mixture of ethyl acetate and hexanes to precipitate the product.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain 5-amino-1-(2,6-dichlorophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one.

Data Presentation

The following table summarizes the key transformation in the synthesis of the imidazo[4,5-b]pyridin-2-one derivative.

Starting MaterialKey ReagentsProductMolar Mass ( g/mol )
3-Amino-5-bromobenzamide1. 2,6-dichloroaniline, Pd₂(dba)₃, Xantphos, NaOtBu2. 1,1'-Carbonyldiimidazole (CDI)5-amino-1-(2,6-dichlorophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one323.16

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of the imidazo[4,5-b]pyridin-2-one derivative from 3-Amino-5-bromobenzamide.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Imidazole Ring Formation A 3-Amino-5-bromobenzamide B 3,5-Diamino-N-(2,6-dichlorophenyl)benzamide A->B  2,6-dichloroaniline,  Pd₂(dba)₃, Xantphos,  NaOtBu, Dioxane C 5-amino-1-(2,6-dichlorophenyl)-1,3- dihydro-imidazo[4,5-b]pyridin-2-one B->C  CDI, THF, Reflux

Caption: Synthetic pathway from 3-Amino-5-bromobenzamide.

Conclusion and Future Perspectives

3-Amino-5-bromobenzamide stands as a testament to the power of strategically functionalized building blocks in accelerating drug discovery. The presented protocol for the synthesis of imidazo[4,5-b]pyridin-2-one derivatives showcases a practical and efficient application of this versatile intermediate. The ability to leverage both the amino group and the bromine atom for sequential, high-yield transformations makes it an invaluable asset for creating libraries of complex heterocyclic compounds. Researchers and drug development professionals are encouraged to explore the potential of 3-Amino-5-bromobenzamide in their synthetic campaigns, particularly in the pursuit of novel kinase and PARP inhibitors, where the benzamide scaffold continues to play a pivotal role. The continued exploration of this and similar building blocks will undoubtedly fuel the discovery of the next generation of targeted therapeutics.

References

  • EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google P

Sources

The Versatile Scaffold: Harnessing 3-Amino-5-bromobenzamide for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular architectures with therapeutic potential is perpetual. In this landscape, 3-Amino-5-bromobenzamide emerges as a highly valuable and versatile starting material. Its unique trifunctional nature—an aromatic amine, a carboxamide, and a strategically placed bromine atom—offers a powerful toolkit for the construction of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the synthetic utility of 3-Amino-5-bromobenzamide, complete with detailed protocols, mechanistic insights, and a focus on the biological significance of the resulting heterocyclic frameworks, particularly in the realm of oncology.

The strategic positioning of the amino, bromo, and amide functionalities on the benzene ring allows for a variety of selective chemical transformations. The amino group serves as a nucleophile and a handle for diazotization, while the amide can participate in cyclization reactions. The bromine atom is a key functional group for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, or through nucleophilic aromatic substitution. This multi-faceted reactivity profile makes 3-Amino-5-bromobenzamide a cornerstone for building complex polycyclic systems with significant pharmacological relevance.

I. Synthesis of 6-Bromo-4(3H)-quinazolinones: A Gateway to PARP Inhibitors

Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. Notably, the 6-bromo-4(3H)-quinazolinone scaffold is a key pharmacophore in a number of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment of certain cancers. The synthesis of these important molecules can be readily achieved from 3-Amino-5-bromobenzamide.

Mechanistic Rationale: The Niementowski Reaction and Beyond

The classical approach to quinazolinone synthesis from anthranilic acid derivatives is the Niementowski reaction. This reaction involves the condensation of an anthranilic acid or its ester with an amide. In the context of 3-Amino-5-bromobenzamide, a one-pot reaction with an orthoester, such as triethyl orthoformate, provides a streamlined route to the corresponding 6-bromo-4(3H)-quinazolinone. The reaction proceeds through an initial formation of an amidine intermediate, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the stable quinazolinone ring system. The choice of an acid catalyst, such as p-toluenesulfonic acid (PTSA), is crucial for protonating the orthoester, thereby activating it for nucleophilic attack by the amino group of 3-Amino-5-bromobenzamide.

Alternatively, palladium-catalyzed methods offer a modern and efficient approach. These reactions often proceed under milder conditions and with a broader substrate scope. For instance, a palladium-catalyzed carbonylative cyclization can be employed to construct the quinazolinone core.

G cluster_0 Niementowski-type Quinazolinone Synthesis 3-Amino-5-bromobenzamide 3-Amino-5-bromobenzamide Amidine_Intermediate Amidine Intermediate 3-Amino-5-bromobenzamide->Amidine_Intermediate Reaction with Orthoester (H+) Orthoester Orthoester Orthoester->Amidine_Intermediate Cyclization Intramolecular Cyclization Amidine_Intermediate->Cyclization 6-Bromo-4(3H)-quinazolinone 6-Bromo-4(3H)-quinazolinone Cyclization->6-Bromo-4(3H)-quinazolinone - EtOH

Caption: Niementowski-type synthesis of 6-bromo-4(3H)-quinazolinone.

Detailed Protocol: One-Pot Synthesis of 6-Bromo-4(3H)-quinazolinone

This protocol details a reliable and efficient one-pot synthesis of 6-bromo-4(3H)-quinazolinone from 3-Amino-5-bromobenzamide and triethyl orthoformate.

Materials:

  • 3-Amino-5-bromobenzamide

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-5-bromobenzamide (10.0 g, 46.5 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to dissolve the starting material.

  • To the stirred solution, add triethyl orthoformate (15.5 mL, 93.0 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.44 g, 2.3 mmol).

  • Heat the reaction mixture to 120 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

  • Recrystallize the crude product from hot ethanol to afford pure 6-bromo-4(3H)-quinazolinone as a white to off-white solid.

  • Dry the purified product under vacuum.

Expected Yield: 80-90%

ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, 400 MHz) δ (ppm)
6-Bromo-4(3H)-quinazolinoneC8H5BrN2O225.04280-28212.45 (s, 1H), 8.20 (s, 1H), 8.05 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.8, 2.0 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H)

II. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The bromine atom at the 5-position of 3-Amino-5-bromobenzamide provides a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This strategy is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Mechanistic Insights: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-Amino-5-bromobenzamide derivative) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is critical for the efficiency and selectivity of the reaction. Phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) or those incorporating bulky, electron-rich phosphines, are commonly employed.

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) + Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation + R-B(OH)2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 3-Amino-5-arylbenzamides via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Amino-5-bromobenzamide with various arylboronic acids.

Materials:

  • 3-Amino-5-bromobenzamide

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 3-Amino-5-bromobenzamide (1.0 g, 4.65 mmol) and the desired arylboronic acid (5.58 mmol, 1.2 equivalents) in a mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Add potassium carbonate (K2CO3, 1.93 g, 13.95 mmol, 3.0 equivalents).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.27 g, 0.23 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent gradient: 20% to 50% ethyl acetate in hexanes) to afford the desired 3-amino-5-arylbenzamide.

Representative Data for 3-Amino-5-phenylbenzamide:

ProductMolecular FormulaMolecular Weight ( g/mol )AppearanceAnticipated Yield
3-Amino-5-phenylbenzamideC13H12N2O212.25Pale yellow solid75-85%

III. Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles

The amino group of 3-Amino-5-bromobenzamide can be utilized to construct five-membered heterocyclic rings fused to the benzene ring, such as benzimidazoles, benzoxazoles, and benzothiazoles. These scaffolds are prevalent in many biologically active compounds.

General Synthetic Strategy

The synthesis of these heterocycles typically involves the condensation of the amino group of 3-Amino-5-bromobenzamide with a suitable dielectrophilic reagent.

  • Benzimidazoles: Reaction with carboxylic acids or their derivatives (e.g., orthoesters, aldehydes followed by oxidation) can lead to the formation of the benzimidazole ring.

  • Benzoxazoles: While 3-Amino-5-bromobenzamide itself is not the direct precursor for benzoxazoles (which require an o-aminophenol), it can be chemically modified to introduce a hydroxyl group ortho to the amino group, which can then undergo cyclization.

  • Benzothiazoles: Similarly, for benzothiazole synthesis, a thiol group is required ortho to the amino group. Chemical manipulation of 3-Amino-5-bromobenzamide would be necessary to install this functionality prior to cyclization.

A common method for benzimidazole synthesis involves the Phillips condensation, which is the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.

Detailed Protocol: Synthesis of 2-Substituted-6-bromobenzimidazoles

This protocol outlines the synthesis of a 2-substituted-6-bromobenzimidazole from 3-Amino-5-bromobenzamide, which first needs to be converted to the corresponding o-phenylenediamine derivative. This is a two-step process.

Step 1: Nitration of 3-Amino-5-bromobenzamide

Caution: Nitration reactions are highly exothermic and should be carried out with extreme care in a fume hood.

  • Cool a mixture of concentrated sulfuric acid and nitric acid.

  • Slowly add 3-Amino-5-bromobenzamide to the cooled nitrating mixture.

  • After the addition is complete, allow the reaction to stir at a controlled temperature.

  • Pour the reaction mixture onto ice and collect the precipitated dinitro product.

Step 2: Reduction of the Dinitro Compound and Cyclization

  • Reduce the dinitro compound using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to form the corresponding diamine.

  • React the resulting diamine with a carboxylic acid (e.g., formic acid for an unsubstituted C2 position, or another carboxylic acid for a substituted C2 position) in the presence of a dehydrating agent or at high temperatures to effect cyclization to the benzimidazole.

Given the multi-step nature and the need for specific precursors, a more direct approach for other heterocycles would involve starting from a different substituted benzene derivative. However, the functional group tolerance of 3-Amino-5-bromobenzamide allows for its elaboration into these more complex systems.

IV. Applications in Drug Discovery: PARP Inhibition

The 3-aminobenzamide moiety is a well-known pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP).[1] PARP is a family of enzymes crucial for DNA repair.[1] In cancer cells with defects in other DNA repair pathways (such as BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a highly effective class of anticancer drugs.[2]

Many potent PARP inhibitors feature a substituted benzamide core, and the heterocycles derived from 3-Amino-5-bromobenzamide, particularly the 6-bromo-4(3H)-quinazolinones, are key intermediates in their synthesis. The bromine atom can be further functionalized to introduce moieties that interact with specific pockets of the PARP active site, thereby enhancing potency and selectivity.

G cluster_2 Drug Discovery Workflow Start 3-Amino-5-bromobenzamide Synthesis Synthesis of 6-Bromo-4(3H)-quinazolinone Start->Synthesis Functionalization Further Functionalization (e.g., Suzuki Coupling) Synthesis->Functionalization Library Library of Analogs Functionalization->Library Screening Biological Screening (e.g., PARP Inhibition Assay) Library->Screening Lead Lead Compound Screening->Lead

Caption: Workflow for developing PARP inhibitors from 3-Amino-5-bromobenzamide.

Heterocyclic CoreExample CompoundTargetBiological Activity (IC50)Reference
6-Bromo-4(3H)-quinazolinoneDerivative with piperazine side chainPARP-1Varies with substitution (nM range)[2]
6-Bromo-2-aryl-4(3H)-quinazolinone2-(4-fluorophenyl) derivativeEGFRVaries with substitution (µM range)[3]

V. Conclusion

3-Amino-5-bromobenzamide is a powerful and economically viable building block for the synthesis of a wide range of heterocyclic compounds. Its trifunctional nature allows for the strategic and selective construction of complex molecular architectures. The protocols and mechanistic insights provided herein demonstrate the utility of this starting material in accessing privileged scaffolds, such as quinazolinones, which are of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies like PARP inhibitors. The ability to readily introduce diversity through cross-coupling reactions further enhances its value as a key intermediate for generating compound libraries for biological screening. For researchers in the pharmaceutical sciences, a thorough understanding of the reactivity and potential of 3-Amino-5-bromobenzamide is a valuable asset in the pursuit of novel therapeutics.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Negative Results, 14(3), 4461-4467. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6643. [Link]

  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 23(8), 3505-3525. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Journal of the Iranian Chemical Society. [Link]

  • Mechanistic studies on the copper-catalyzed N-arylation of amides. (2009). Journal of the American Chemical Society, 131(1), 78-88. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2009). DSpace@MIT. [Link]

  • Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2005). Archives of Pharmacal Research, 28(2), 160-166. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2008). Scilit. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry, 6, 448. [Link]

  • PRMT5 inhibitors. (n.d.). Google Patents.
  • (12) United States Patent. (2019).
  • Compounds of tricyclic fused heterocycles, process for preparing them and their use. (n.d.). Google Patents.
  • Process for preparing 2-amino-5-bromobenzamide derivatives. (n.d.). Google Patents.
  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. (2005). Molecules, 10(7), 853-862. [Link]

  • Hofmann degradation of m Bromo benzamide gives a aniline class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 16, 2026, from [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][2][3][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). Molecules, 29(3), 597. [Link]

  • Novel prmt5 inhibitors. (n.d.). Google Patents.
  • Reactions of carbon disulfide with a primary amine and decomposition... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. (n.d.). Google Patents.
  • Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. (1995). Journal of the American Chemical Society, 117(48), 12010-12018. [Link]

  • 3-Amino-5-hydroxybenzoate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

Application Notes & Protocols: 3-Amino-5-bromobenzamide as a Foundational Building Block for Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response (DDR).[1][2] PARP-1 acts as a molecular sensor for DNA single-strand breaks (SSBs), binding to damaged sites and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4] This PARylation process serves as a scaffold to recruit other critical DNA repair proteins, facilitating the base excision repair (BER) pathway.[4][5]

In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[3][6] These cancer cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic stability. The inhibition of PARP in these HR-deficient cells prevents the repair of SSBs, which then collapse replication forks during DNA replication, leading to the formation of lethal DSBs.[7] This concept, known as synthetic lethality , allows PARP inhibitors to selectively kill cancer cells while sparing normal cells that have a functional HR pathway, making PARP an attractive therapeutic target.[3][8]

Mechanism of PARP Inhibition

PARP inhibitors primarily function as competitive inhibitors, mimicking the nicotinamide moiety of PARP's natural substrate, NAD+.[3][9] By occupying the NAD+ binding site in the catalytic domain, they block the synthesis of PAR chains, effectively halting the DNA repair signaling cascade.[3][10] A crucial aspect of the efficacy of some of the most potent PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that further disrupts DNA replication and repair.[6]

PARP_Mechanism Figure 1: PARP1 Signaling and Inhibition cluster_0 Normal DNA Repair Pathway cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds to SSB & is Activated DNA_Damage->PARP1_Activation PARylation PARP1 Catalyzes PAR Chain Synthesis (PARylation) PARP1_Activation->PARylation NAD NAD+ NAD->PARylation Substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Block Inhibition of PARP Catalytic Activity & PARP Trapping PARylation->Block Repair SSB Repair (BER Pathway) Recruitment->Repair Cell_Survival Cell Survival & Genomic Stability Repair->Cell_Survival PARPi PARP Inhibitor (e.g., derived from 3-Amino-5-bromobenzamide) PARPi->Block SSB_Accumulation SSBs Persist & Accumulate Block->SSB_Accumulation DSB_Formation Replication Fork Collapse Leads to DSBs SSB_Accumulation->DSB_Formation HR_Deficient BRCA-Deficient Cancer Cell (No HR Repair) DSB_Formation->HR_Deficient Cell_Death Synthetic Lethality: Cell Death (Apoptosis) HR_Deficient->Cell_Death

Figure 1: PARP1 Signaling and Inhibition.

The Strategic Importance of 3-Amino-5-bromobenzamide

The development of potent and selective PARP inhibitors relies on scaffolds that can be readily and diversely modified to optimize interactions within the PARP active site. The simple compound 3-aminobenzamide is a well-known, albeit weak, prototype PARP inhibitor that establishes the importance of the benzamide moiety for binding.[9][11]

3-Amino-5-bromobenzamide emerges as a superior starting material for inhibitor synthesis for two primary reasons rooted in its chemical structure:

  • The 3-Amino Group: This primary amine serves as a crucial synthetic handle. It can be readily acylated or subjected to other coupling reactions to introduce a wide variety of side chains. These modifications are critical for extending into solvent-exposed regions of the PARP active site, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • The 5-Bromo Group: The bromine atom provides a specific site for modern cross-coupling reactions, most notably the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the efficient installation of diverse aryl or heteroaryl groups. These appended rings can form key interactions (e.g., pi-stacking) with amino acid residues like Tyr907 in the PARP active site, significantly enhancing binding affinity and trapping efficiency.

The orthogonal reactivity of these two functional groups allows for a controlled, stepwise synthesis of a vast library of potential inhibitors from a single, common starting material.

Figure 2: Synthetic Vectors of 3-Amino-5-bromobenzamide.

Synthetic Workflow: From Building Block to Potent Inhibitor

The synthesis of a novel PARP inhibitor from 3-Amino-5-bromobenzamide can be conceptualized as a modular, two-stage process. This approach allows for maximum diversification and efficient exploration of the structure-activity relationship (SAR).

  • Stage 1: Core Elaboration via Cross-Coupling. The first step typically involves a palladium-catalyzed cross-coupling reaction at the C5-bromo position to install a key aromatic or heteroaromatic moiety. The choice of coupling partner (e.g., a boronic acid for a Suzuki reaction) is critical as this group will form deep interactions within the enzyme's active site.

  • Stage 2: Side Chain Installation via Amide Coupling. The second stage focuses on modifying the 3-amino group. An amide coupling reaction with a selected carboxylic acid is a robust and widely used method.[12][13] The choice of carboxylic acid determines the final side chain, which influences solubility, cell permeability, and potential interactions with the outer regions of the active site.

workflow Figure 3: General Synthetic Workflow Start Start: 3-Amino-5-bromobenzamide Step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction with R¹-B(OH)₂) Start->Step1 Intermediate Intermediate: 3-Amino-5-(R¹)-benzamide Step1->Intermediate Step2 Step 2: Amide Bond Formation (e.g., Coupling with R²-COOH using HATU/DIPEA) Intermediate->Step2 Product Final Product: N-(5-(R¹)-2-carbamoylphenyl)-R²-amide Step2->Product Purify Purification (e.g., Flash Chromatography) Product->Purify Characterize Characterization (NMR, LC-MS, HRMS) Purify->Characterize Assay Biochemical Assay (PARP1 IC₅₀ Determination) Characterize->Assay SAR SAR Analysis & Further Optimization Assay->SAR

Figure 3: General Synthetic Workflow.

Detailed Experimental Protocols

The following protocols describe a representative synthesis of a potential PARP inhibitor from 3-Amino-5-bromobenzamide, followed by its purification, characterization, and biochemical evaluation.

Protocol 4.1: Synthesis of a Representative PARP Inhibitor

This protocol details a two-step synthesis: a Suzuki coupling followed by an amide coupling.

Step 1: Suzuki-Miyaura Coupling

  • Objective: To synthesize 3-amino-5-(pyridin-4-yl)benzamide.

  • Rationale: The pyridine ring is introduced as a representative heteroaromatic group known to engage in favorable interactions in the PARP active site.

  • Materials:

    • 3-Amino-5-bromobenzamide (1.0 eq)

    • Pyridine-4-boronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (3.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To an oven-dried round-bottom flask, add 3-Amino-5-bromobenzamide, pyridine-4-boronic acid, and Pd(PPh₃)₄.

    • Cap the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

    • Add 1,4-dioxane and an aqueous solution of Na₂CO₃ (2M) in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL Na₂CO₃ solution).

    • Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. This product is often pure enough to be carried to the next step without further purification.

Step 2: Amide Coupling

  • Objective: To synthesize the final inhibitor by coupling the intermediate with a suitable carboxylic acid (e.g., 4-fluorobenzoic acid).

  • Rationale: An amide coupling using a modern coupling reagent like HATU is highly efficient and minimizes side reactions.[14] The 4-fluorobenzoyl group is a common moiety in many small molecule inhibitors.

  • Materials:

    • 3-amino-5-(pyridin-4-yl)benzamide (1.0 eq)

    • 4-fluorobenzoic acid (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 3-amino-5-(pyridin-4-yl)benzamide and 4-fluorobenzoic acid in anhydrous DMF in a dry flask under an inert atmosphere.

    • Add DIPEA to the solution and stir for 5 minutes.

    • Add HATU portion-wise to the stirring solution at room temperature.

    • Allow the reaction to stir at room temperature for 4-8 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude final product.

Protocol 4.2: Purification of the Final Compound
  • Objective: To isolate the pure inhibitor from unreacted starting materials and reaction byproducts.

  • Rationale: High purity is essential for accurate biological testing.[15] Flash column chromatography is a standard and effective method for purifying small organic molecules.[16]

  • Procedure:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes), determined by prior TLC analysis.

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified final compound as a solid.

Protocol 4.3: Structural Characterization and Purity Analysis
  • Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

  • Rationale: Rigorous characterization validates the synthetic outcome and ensures the integrity of subsequent biological data.[15]

  • Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The observed shifts, coupling constants, and integrations should be consistent with the target molecule.

    • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass of the compound, confirming its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor reactions and confirm the mass of the final product.

    • High-Performance Liquid Chromatography (HPLC): Analyze the final compound by analytical HPLC using a suitable column and mobile phase to determine its purity, which should typically be >95% for use in biological assays.

Biochemical Evaluation

Protocol 5.1: In Vitro PARP-1 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against PARP-1.

  • Rationale: The IC₅₀ value is a standard measure of an inhibitor's potency and is crucial for SAR studies.[9] This cell-free assay directly measures the compound's effect on the enzyme's catalytic activity.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histones (as a PAR acceptor protein)

    • Biotinylated-NAD+

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Streptavidin-coated 96-well plates

    • HRP-conjugated anti-PAR antibody

    • HRP substrate (e.g., TMB)

  • Procedure:

    • Coat a 96-well streptavidin plate with histones. Wash and block the plate.

    • Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP-1 enzyme.

    • Prepare serial dilutions of the synthesized inhibitor in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is ≤1%.

    • Add the diluted inhibitor solutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiate the PARP reaction by adding Biotinylated-NAD+ to all wells. Incubate at room temperature for 1 hour.

    • Wash the wells to remove unreacted components.

    • Add the HRP-conjugated anti-PAR antibody to detect the biotinylated PAR chains formed on the histones. Incubate for 1 hour.

    • Wash the wells again, then add the HRP substrate. Allow the color to develop.

    • Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Data Analysis: Subtract the background (no enzyme) signal. Normalize the data to the positive control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Data Presentation: Illustrative Structure-Activity Relationship (SAR)

The true power of using 3-Amino-5-bromobenzamide as a building block lies in the ability to generate a matrix of compounds to explore SAR. The table below presents hypothetical data for a small library of analogs to illustrate this principle.

Compound IDR¹ Group (from Suzuki)R² Group (from Amide Coupling)PARP-1 IC₅₀ (nM)
EX-01 Pyridin-4-yl4-Fluorophenyl15
EX-02 Phenyl4-Fluorophenyl85
EX-03 Pyrimidin-5-yl4-Fluorophenyl9
EX-04 Pyridin-4-ylCyclopropyl40
EX-05 Pyridin-4-ylPhenyl22

This is hypothetical data for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Comparing EX-01 and EX-02 suggests that a nitrogen atom in the R¹ aromatic ring (pyridine vs. phenyl) is beneficial for potency.

  • Comparing EX-01 and EX-03 indicates that the placement and number of nitrogen atoms in the R¹ heteroaromatic ring can further enhance activity (pyrimidine vs. pyridine).

  • Comparing EX-01 and EX-04 suggests that an aromatic R² group is more favorable than an aliphatic one.

Conclusion

3-Amino-5-bromobenzamide is an exemplary building block for the discovery and development of novel PARP inhibitors. Its strategically positioned and orthogonally reactive amino and bromo groups provide synthetic chemists with the flexibility to systematically explore chemical space and optimize for potency, selectivity, and drug-like properties. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and biochemical evaluation of new chemical entities derived from this versatile scaffold, empowering researchers to advance the next generation of targeted cancer therapeutics.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Zellweger, R., & Lopes, M. (2017). The role of PARP in DNA repair and its therapeutic exploitation. Anticancer Research, 37(8), 4065-4076. [Link]

  • Anonymous. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Li, H., & Yu, X. (2013). The role of PARP1 in DNA damage response and repair and cancer therapy. Journal of Cancer, 4(7), 537-548. [Link]

  • Thomas, H. D., & Curtin, N. J. (2013). The Role of PARP in DNA Repair and its Therapeutic Exploitation. Current Pharmaceutical Design, 19(34), 6151-6167. [Link]

  • Li, M., & Yu, X. (2015). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Oncotarget, 6(38), 40479-40491. [Link]

  • Plummer, R. (2011). The role of PARP in DNA repair and its therapeutic exploitation. British Journal of Cancer, 105(Suppl 1), S5-S7. [Link]

  • De Lorenzo, S. B., & Patel, A. G. (2010). PARP inhibitors: its role in treatment of cancer. Frontiers in Bioscience, 15(1), 293-301. [Link]

  • Wikipedia contributors. (2024). PARP inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Lord, C. J., & Ashworth, A. (2013). Mechanisms of Resistance to PARP Inhibitors—Three and Counting. Cancer Discovery, 3(1), 20-22. [Link]

  • Todd, G. P., & Farrell, N. P. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (100), e52829. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11637. [Link]

  • Schuler, H., Linusson, A., et al. (2020). Structures of 3-aminobenzamides reported. ResearchGate. [Link]

  • Bullock, A. N., et al. (2005). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Journal of Medicinal Chemistry, 48(23), 7604-7614. [Link]

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. [Link]

  • Thapa, P., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11258–11285. [Link]

  • Aguileta, M. A., et al. (2024). Identification and structural characterization of small molecule inhibitors of PINK1. Nature Communications, 15(1), 2841. [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Burkle, A., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis. Molecular and Cellular Biochemistry, 351(1-2), 235-244. [Link]

  • Chen, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

  • Borden, L. A., et al. (2009). Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter. Neuropharmacology, 56(6-7), 1017-1024. [Link]

  • Wang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry, 235, 114282. [Link]

  • Liu, Y., et al. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorganic & Medicinal Chemistry, 61, 116739. [Link]

  • Merck Millipore. (n.d.). Purification of Pharmaceutical Drugs. Merck. [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-Amino-5-bromobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-5-bromobenzamide

3-Amino-5-bromobenzamide is a highly valuable and versatile bifunctional building block in modern medicinal chemistry and drug development. Its structure, featuring an aromatic amine, a carboxamide, and a bromine atom, presents three distinct points for chemical modification. The bromine atom, positioned meta to the activating amino group and para to the deactivating carboxamide group, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This strategic arrangement allows for the controlled and sequential introduction of molecular complexity.

Notably, this scaffold is a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The ability to readily form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the bromine position makes 3-Amino-5-bromobenzamide an indispensable synthon for building the complex heterocyclic systems characteristic of potent PARP inhibitors.[1] This guide provides detailed, field-proven protocols for two of the most powerful transformations involving this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical & Safety Data

A thorough understanding of the substrate's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValueSource(s)
IUPAC Name 3-Amino-5-bromobenzamideN/A
CAS Number 21834-92-4N/A
Molecular Formula C₇H₇BrN₂O[3]
Molecular Weight 215.05 g/mol [3]
Appearance White to off-white solid/powder[4]
Melting Point 189-191 °C[3]
Boiling Point 291.2 ± 25.0 °C (predicted)[4]
Density 1.698 ± 0.06 g/cm³ (predicted)[4]
Solubility Soluble in organic solvents like ethanol and ether.[3]

Safety Profile: 3-Amino-5-bromobenzamide and its structural analogs are classified as irritants.[5][6]

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.[5][7]

Protocol I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl or vinyl-aryl structures.[8] The reaction couples an organoboron species (e.g., a boronic acid) with an organohalide. For 3-Amino-5-bromobenzamide, this allows for the direct attachment of a new aryl or heteroaryl ring system, a common strategy in fragment-based drug design.

Visual Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Figure 1: Suzuki-Miyaura Coupling Workflow cluster_reagents Reagent Assembly (Inert Atmosphere) cluster_process Reaction & Workup A 3-Amino-5-bromobenzamide (1.0 eq) Reaction 1. Add Degassed Solvent (e.g., Dioxane/H₂O) 2. Heat (e.g., 80-100 °C) 3. Monitor by TLC/LC-MS A->Reaction B Arylboronic Acid (1.2 - 1.5 eq) B->Reaction C Pd Catalyst (e.g., Pd(OAc)₂) C->Reaction D Phosphine Ligand (e.g., SPhos) D->Reaction E Base (e.g., K₂CO₃) E->Reaction Workup 1. Cool to RT 2. Aqueous Workup (EtOAc/H₂O) 3. Dry Organic Layer (Na₂SO₄) Reaction->Workup Reaction Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: 3-Amino-5-aryl-benzamide Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • 3-Amino-5-bromobenzamide

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (or a similar bulky phosphine ligand)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Standard glassware, Schlenk line or glovebox, TLC plates, rotary evaporator, column chromatography setup.

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Amino-5-bromobenzamide (1.0 mmol, 215 mg).

  • Reagent Addition: To the same flask, add the arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (3.0 mmol).

    • Causality Explanation: The palladium acetate is the catalyst precursor which is reduced in situ to the active Pd(0) species. The bulky, electron-rich SPhos ligand stabilizes the Pd(0) center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination.[9][10] The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9][11]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 90 °C. Stir vigorously for 2-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-5-aryl-benzamide product.

Protocol II: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis.[12] It enables the coupling of aryl halides with a vast range of primary and secondary amines. This reaction is particularly useful for synthesizing derivatives of 3-Amino-5-bromobenzamide where a substituted amine is required at the 5-position, a common feature in many bioactive molecules.

Visual Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow Figure 2: Buchwald-Hartwig Amination Workflow cluster_reagents Reagent Assembly (Glovebox/Schlenk Line) cluster_process Reaction & Workup A 3-Amino-5-bromobenzamide (1.0 eq) Reaction 1. Add Anhydrous Solvent (e.g., Toluene or Dioxane) 2. Heat (e.g., 100-110 °C) 3. Monitor by TLC/LC-MS A->Reaction B Amine (Primary or Secondary) (1.1 - 1.3 eq) B->Reaction C Pd Pre-catalyst (e.g., Pd₂(dba)₃) C->Reaction D Bulky Phosphine Ligand (e.g., XPhos) D->Reaction E Strong Base (e.g., NaOtBu) E->Reaction Workup 1. Cool to RT, Quench Carefully 2. Aqueous Workup (EtOAc/H₂O) 3. Dry Organic Layer (MgSO₄) Reaction->Workup Reaction Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: 3-Amino-5-(substituted-amino)-benzamide Purify->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol

Materials:

  • 3-Amino-5-bromobenzamide

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (or similar Buchwald ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware, glovebox or Schlenk line, TLC plates, rotary evaporator, column chromatography setup.

Procedure:

  • Vessel Preparation: In a glovebox or on a Schlenk line, add 3-Amino-5-bromobenzamide (1.0 mmol, 215 mg) and the bulky phosphine ligand XPhos (0.04 mmol, 4 mol%) to a flame-dried reaction tube.

  • Reagent Addition: Add the palladium source, Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the strong base, sodium tert-butoxide (1.4 mmol).

    • Causality Explanation: This reaction is highly sensitive to air and moisture. The Pd(0) catalyst is essential for the initial oxidative addition into the C-Br bond.[13] Bulky, electron-rich biaryl phosphine ligands like XPhos are critical; they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[10] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the C-N bond formation.[13][14]

  • Substrate & Solvent Addition: Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube with a Teflon-lined cap and remove it from the glovebox. Place the tube in a preheated oil bath or heating block at 110 °C. Stir for 4-24 hours.

  • Reaction Monitoring: Periodically and carefully cool the reaction and take aliquots to monitor by TLC or LC-MS until completion.

  • Workup:

    • Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (15 mL) and then brine (15 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the resulting crude material by flash column chromatography to isolate the pure C-N coupled product.

References

  • Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]

  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central. Available at: [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. Available at: [Link]

  • N-(5-amino-3-bromo-2-pyridinyl)-2-bromobenzamide. PubChem. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Alberta. Available at: [Link]

  • Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray. Google Patents.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • 3-Aminobenzamide. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 3-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Chromatographic and Spectroscopic Methods for Researchers and Drug Development Professionals

Introduction

3-Amino-5-bromobenzamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This technical guide provides a detailed framework for the quantitative analysis of 3-Amino-5-bromobenzamide, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary technique. Additionally, it explores the application of spectroscopic methods, including UV-Visible (UV-Vis) Spectrophotometry and Quantitative Nuclear Magnetic Resonance (qNMR), for orthogonal confirmation and quantification. The protocols outlined herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability[1][2].

I. High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Method

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for the analysis of pharmaceutical compounds and their impurities[3]. This section details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 3-Amino-5-bromobenzamide. A stability-indicating method is crucial as it can resolve the main analyte from its potential degradation products, which may form under various stress conditions[4].

A. Rationale for Method Development

The selection of chromatographic conditions is based on the physicochemical properties of 3-Amino-5-bromobenzamide, an aromatic amine. A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. A gradient elution may be necessary to separate the analyte from any impurities with different polarities[5]. UV detection is suitable due to the presence of a chromophore in the analyte's structure.

B. Experimental Protocol: RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile and/or methanol.

  • HPLC-grade water.

  • Ammonium acetate or phosphate buffer components.

  • 3-Amino-5-bromobenzamide reference standard.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 7.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B (for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Amino-5-bromobenzamide reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water)[6].

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL[6].

  • Sample Solution: Accurately weigh a quantity of the test sample containing approximately 10 mg of 3-Amino-5-bromobenzamide, dissolve it in a 10 mL volumetric flask with the diluent, and then dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of 3-Amino-5-bromobenzamide in the test sample by interpolating its peak area on the calibration curve.

C. Method Validation (as per ICH Q2(R2))

A comprehensive validation of the HPLC method is crucial to ensure its suitability for the intended purpose[2]. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components). This is often evaluated through forced degradation studies and analysis of blank and placebo samples[6].The analyte peak should be free from interference, and the peak purity index should be greater than 0.99.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used[7].Correlation coefficient (R²) ≥ 0.999[6].
Accuracy The closeness of the test results to the true value. It is assessed by determining the recovery of the analyte in a spiked sample at different concentration levels (e.g., 80%, 100%, 120%)[7].Percent recovery should be within 98.0 - 102.0%[6].
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day)[7].Relative Standard Deviation (RSD) should be ≤ 2.0%[6].
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate)[6].The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
D. Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on 3-Amino-5-bromobenzamide[8][9]. The goal is to achieve 5-20% degradation of the API[9].

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for a specified time.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for a specified time.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) in an oven.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

After exposure to the stress conditions, the samples are prepared and analyzed using the developed HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

II. Spectroscopic Methods for Quantification

Spectroscopic techniques offer alternative or complementary approaches for the quantification of 3-Amino-5-bromobenzamide.

A. UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb UV or visible light[10].

Protocol for UV-Vis Spectrophotometry:

  • Determine λmax: Scan a dilute solution of 3-Amino-5-bromobenzamide in a suitable solvent (e.g., methanol or ethanol) across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations in the chosen solvent.

  • Construct Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the test sample in the same solvent and at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

While this method is straightforward, its specificity can be limited, as other components in the sample may also absorb at the same wavelength[11].

B. Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself[12][13]. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal[14].

Protocol for qNMR:

  • Sample Preparation: Accurately weigh a known amount of the 3-Amino-5-bromobenzamide sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆)[12].

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with optimized parameters for quantification, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.

  • Data Processing and Analysis: Carefully process the spectrum (phasing, baseline correction). Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. The concentration or purity of the analyte can be calculated using the following equation[14]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

III. Visualization of Workflows

A. HPLC Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Stock & Calibration Curve Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample Prepare Sample Solution & Filter injection Inject Samples & Standards hplc_system->injection detection UV/PDA Detection injection->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for the quantitative analysis of 3-Amino-5-bromobenzamide by HPLC.

B. Method Validation Logic

Validation_Logic cluster_performance Performance Characteristics Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Interrelationship of key parameters in analytical method validation.

IV. Conclusion

This application note provides a comprehensive guide to the quantitative analysis of 3-Amino-5-bromobenzamide using HPLC, with supporting protocols for UV-Vis spectrophotometry and qNMR. The detailed HPLC method, coupled with a thorough validation strategy and forced degradation studies, ensures the development of a robust and stability-indicating assay suitable for quality control and research applications. By following the outlined protocols and understanding the underlying scientific principles, researchers, scientists, and drug development professionals can confidently and accurately quantify 3-Amino-5-bromobenzamide, ensuring the quality and integrity of their work.

References

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry.
  • Wu, X., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
  • Shen, S., et al. (2015). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Chirality.
  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.
  • Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Sutar, P. B., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research.
  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-1.
  • University of Bristol. (2017).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Liu, K.-T., et al. (2008). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis.
  • ResearchGate. (n.d.).
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • MtoZ Biolabs. (n.d.). Can Ultraviolet Spectrophotometry Be Used for the Quantitative Analysis of Amino Acids and Proteins. Available at: [Link]

  • Al-Rimawi, F. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Taibah University Medical Sciences.
  • A Novel Validated RP-HPLC Method Development for the Quantitative Determination of Rimegepant in Bulk Form and Marketed Pharmaceutical Dosage. (2023).
  • Sadagopa Ramanujam, V. M., et al. (1980). Ultraviolet spectrophotometric assay of p-aminobenzenesulfonamides. Microchemical Journal.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Peterman, S. M., & Mulholland, J. J. (2016). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Methods in molecular biology (Clifton, N.J.).
  • mzCloud. (2017). 3 Aminobenzamide. Available at: [Link]

  • van Breukelen, B. (2012). How to search for a sequence of 5 aminoacids in an MSMS spectrum?.
  • Klinker, K., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical and Bioanalytical Chemistry.
  • Reis, E. L., et al. (2020). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system.
  • Ghaffari, B., et al. (2024). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 3-Amino-5-brombenzamid für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation und zum anschließenden biologischen Screening von 3-Amino-5-brombenzamid, einer vielseitigen Ausgangsverbindung für die Wirkstoffforschung.

Einführung: Die strategische Bedeutung von 3-Amino-5-brombenzamid in der medizinischen Chemie

3-Amino-5-brombenzamid ist ein strategisch wertvolles Molekül in der medizinischen Chemie. Seine Struktur vereint mehrere Schlüsseleigenschaften, die es zu einem attraktiven Ausgangspunkt für die Synthese von Wirkstoffbibliotheken machen. Das Benzamid-Grundgerüst ist ein bekannter Pharmakophor, der in einer Vielzahl von zugelassenen Medikamenten zu finden ist. Insbesondere die 3-Aminobenzamid-Einheit ist als potenter Inhibitor der Poly(ADP-Ribose)-Polymerase (PARP) bekannt, einem entscheidenden Enzym bei der DNA-Reparatur und einem validierten Ziel in der Krebstherapie.[1][2][3] Die primäre Aminogruppe und das Bromatom an den Positionen 3 und 5 des Benzolrings bieten zwei reaktive Stellen für eine gezielte chemische Derivatisierung. Dies ermöglicht die systematische Einführung verschiedener funktioneller Gruppen, um die pharmakologischen Eigenschaften wie Selektivität, Potenz und pharmakokinetische Parameter zu optimieren.

Dieses Handbuch beschreibt zwei bewährte und robuste Methoden zur Derivatisierung von 3-Amino-5-brombenzamid: die N-Acylierung der Aminogruppe und die Palladium-katalysierte Suzuki-Miyaura-Kupplung am Bromatom. Darüber hinaus wird ein logischer Arbeitsablauf für das biologische Screening der synthetisierten Derivate zur Identifizierung potenzieller neuer Wirkstoffkandidaten vorgestellt.

Teil 1: Strategien zur Derivatisierung

Die chemische Modifikation von 3-Amino-5-brombenzamid kann gezielt an zwei Positionen erfolgen, um eine diverse Bibliothek von Verbindungen zu generieren.

G cluster_0 Derivatisierungsstrategien Start 3-Amino-5-bromobenzamid N_Acylierung N-Acylierung (Position 3) Suzuki_Kupplung Suzuki-Miyaura-Kupplung (Position 5) Derivate_A N-acylierte Derivate Derivate_B Aryl-/Heteroaryl-substituierte Derivate

Abbildung 1: Übersicht der Derivatisierungsstrategien für 3-Amino-5-brombenzamid.

N-Acylierung der Aminogruppe

Die N-Acylierung ist eine fundamentale Reaktion zur Bildung von Amidbindungen und eine effektive Methode, um die Eigenschaften des Moleküls zu modifizieren. Die Einführung verschiedener Acylgruppen kann die Lipophilie, die Wasserstoffbrückenbindungsfähigkeit und die sterischen Anforderungen des Moleküls beeinflussen, was wiederum die Bindung an ein biologisches Zielmolekül maßgeblich verändern kann.

Kausale Begründung der experimentellen Entscheidungen: Die Wahl des Acylierungsmittels (Acylchlorid vs. Carbonsäure mit Kopplungsreagenz) hängt von der Reaktivität und der Verfügbarkeit der Ausgangsmaterialien ab. Acylchloride sind hochreaktiv und erfordern in der Regel die Anwesenheit einer Base, um den entstehenden Chlorwasserstoff zu neutralisieren. Die Verwendung von Carbonsäuren in Kombination mit Kopplungsreagenzien bietet eine mildere Alternative und ist besonders nützlich für säureempfindliche Substrate.

Protokoll 1: N-Acylierung mit Acylchloriden

Dieses Protokoll beschreibt ein allgemeines Verfahren für die N-Acylierung von 3-Amino-5-brombenzamid unter Verwendung eines Acylchlorids.

Reagenz/MaterialSpezifikationMenge
3-Amino-5-brombenzamid>98% Reinheit1.0 Äq.
Acylchlorid (z.B. Benzoylchlorid)>98% Reinheit1.1 Äq.
Pyridin oder TriethylaminWasserfrei1.2 Äq.
Dichlormethan (DCM)WasserfreiAusreichend zur Lösung

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 3-Amino-5-brombenzamid in wasserfreiem DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam die Base (Pyridin oder Triethylamin) zu der gerührten Lösung hinzu.

  • Fügen Sie das Acylchlorid tropfenweise zum Reaktionsgemisch hinzu. Stellen Sie sicher, dass die Temperatur während der Zugabe unter 5 °C bleibt.

  • Lassen Sie die Reaktion nach vollständiger Zugabe auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird diese durch Zugabe von Wasser gequencht.

  • Trennen Sie die organische Phase ab, waschen Sie sie nacheinander mit 1 M HCl, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie auf Kieselgel.

Protokoll 2: N-Acylierung mit Carbonsäuren und Kopplungsreagenzien

Dieses Protokoll bietet eine alternative Methode unter Verwendung einer Carbonsäure und eines Kopplungsreagenzes wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Verbindung mit 1-Hydroxybenzotriazol (HOBt).

Reagenz/MaterialSpezifikationMenge
3-Amino-5-brombenzamid>98% Reinheit1.0 Äq.
Carbonsäure>98% Reinheit1.1 Äq.
EDC>98% Reinheit1.2 Äq.
HOBt>98% Reinheit1.2 Äq.
N,N-Diisopropylethylamin (DIPEA)Wasserfrei2.0 Äq.
Dimethylformamid (DMF)WasserfreiAusreichend zur Lösung

Schritt-für-Schritt-Anleitung:

  • Lösen Sie die Carbonsäure, EDC und HOBt in wasserfreiem DMF in einem Rundkolben unter inerter Atmosphäre.

  • Rühren Sie die Mischung bei Raumtemperatur für 30 Minuten, um das aktive Ester-Intermediat zu bilden.

  • Fügen Sie 3-Amino-5-brombenzamid und DIPEA zur Reaktionsmischung hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur für 12-24 Stunden. Überwachen Sie den Fortschritt mittels DC.

  • Verdünnen Sie die Reaktionsmischung nach Abschluss mit Ethylacetat und waschen Sie sie mehrmals mit Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.

Suzuki-Miyaura-Kupplung am Bromatom

Die Suzuki-Miyaura-Kupplung ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[4] Sie ermöglicht die Einführung einer Vielzahl von Aryl- und Heteroarylgruppen an der 5-Position des Benzamid-Rings, was für die Untersuchung von Struktur-Wirkungs-Beziehungen von großer Bedeutung ist.

Kausale Begründung der experimentellen Entscheidungen: Die Wahl des Palladium-Katalysators, des Liganden und der Base ist entscheidend für den Erfolg der Suzuki-Kupplung.[4][5] Katalysatoren wie Tetrakis(triphenylphosphin)palladium(0) sind kommerziell erhältlich und für viele Substrate wirksam. Die Base, typischerweise ein Carbonat oder Phosphat, ist erforderlich, um das Boronat-Reagenz zu aktivieren und den katalytischen Zyklus zu ermöglichen.[4] Ein Gemisch aus einem organischen Lösungsmittel und Wasser wird oft verwendet, um sowohl die organischen als auch die anorganischen Reaktionspartner zu lösen.

Protokoll 3: Suzuki-Miyaura-Kupplung mit Arylboronsäuren

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Kupplung von 3-Amino-5-brombenzamid mit einer Arylboronsäure.

Reagenz/MaterialSpezifikationMenge
3-Amino-5-brombenzamid>98% Reinheit1.0 Äq.
Aryl- oder Heteroarylboronsäure>98% Reinheit1.2 Äq.
Tetrakis(triphenylphosphin)palladium(0)>98% Reinheit0.05 Äq. (5 mol%)
Kaliumcarbonat (K₂CO₃)Wasserfrei2.0 Äq.
1,4-Dioxan/Wasser4:1 (v/v)Ausreichend zur Lösung

Schritt-für-Schritt-Anleitung:

  • Geben Sie 3-Amino-5-brombenzamid, die Boronsäure, den Palladium-Katalysator und Kaliumcarbonat in einen Schlenk-Kolben.

  • Evakuieren Sie den Kolben und füllen Sie ihn mehrmals mit einem inerten Gas (Argon oder Stickstoff).

  • Fügen Sie das entgaste Lösungsmittelgemisch (Dioxan/Wasser) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren auf 85-95 °C für 12-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab.

  • Verdünnen Sie die Mischung mit Ethylacetat und Wasser.

  • Trennen Sie die organische Phase, waschen Sie sie mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.

Teil 2: Biologisches Screening der Derivatbibliothek

Nach der Synthese und Reinigung der Derivate ist der nächste entscheidende Schritt die Bewertung ihrer biologischen Aktivität. Ein gestufter Screening-Ansatz, auch als Screening-Kaskade bezeichnet, ist ein effizienter Weg, um aus einer großen Anzahl von Verbindungen die vielversprechendsten Kandidaten zu identifizieren.

G cluster_1 Biologische Screening-Kaskade Library Synthetisierte Derivatbibliothek Primary_Screen Primäres Screening: Zellbasierte Zytotoxizitäts-Assays (z.B. MTT-Assay in Krebszelllinien) Hit_Confirmation Hit-Bestätigung: Dosis-Wirkungs-Analyse (IC50-Bestimmung) Secondary_Screen Sekundäres Screening: Ziel-basierte Assays (z.B. PARP-Inhibitions-Assay) Lead_Optimization Leitstruktur-Optimierung

Abbildung 2: Beispiel einer Screening-Kaskade für die Identifizierung von Wirkstoffkandidaten.

Primäres Screening: Zytotoxizitäts-Assays

Das primäre Screening dient dazu, Verbindungen zu identifizieren, die eine antiproliferative oder zytotoxische Wirkung auf Krebszellen haben. Der MTT-Assay ist ein weit verbreiteter, kolorimetrischer Test, der die metabolische Aktivität von Zellen misst, die als Indikator für die Zellviabilität dient.[2]

Protokoll 4: MTT-Zytotoxizitäts-Assay

Materialien:

  • Krebszelllinien (z. B. Brustkrebs: MCF-7, Eierstockkrebs: OVCAR-3)

  • Zellkulturmedium (z. B. DMEM mit 10% fötalem Kälberserum)

  • 96-Well-Platten

  • Testverbindungen in verschiedenen Konzentrationen (typischerweise in DMSO gelöst)

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in PBS

  • Solubilisierungslösung (z. B. DMSO oder eine spezielle Pufferlösung)

  • Mikroplatten-Lesegerät

Schritt-für-Schritt-Anleitung:

  • Zellaussaat: Säen Sie die Zellen in 96-Well-Platten in einer Dichte aus, die ein exponentielles Wachstum über die Dauer des Experiments ermöglicht (z. B. 5.000-10.000 Zellen/Well). Inkubieren Sie die Platten für 24 Stunden, damit die Zellen anhaften können.

  • Behandlung: Entfernen Sie das Medium und fügen Sie frisches Medium mit den Testverbindungen in verschiedenen Konzentrationen hinzu. Schließen Sie eine Vehikelkontrolle (nur DMSO) und eine Positivkontrolle (ein bekannter zytotoxischer Wirkstoff) ein.

  • Inkubation: Inkubieren Sie die Platten für einen definierten Zeitraum (z. B. 48 oder 72 Stunden) bei 37 °C und 5% CO₂.

  • MTT-Zugabe: Fügen Sie jedem Well MTT-Lösung hinzu und inkubieren Sie für 3-4 Stunden. Lebende Zellen mit aktiven Mitochondrien reduzieren das gelbe MTT zu violetten Formazan-Kristallen.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie die Solubilisierungslösung hinzu, um die Formazan-Kristalle aufzulösen.

  • Messung: Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.

  • Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle. Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50% hemmt).

Sekundäres Screening: Ziel-basierte Assays

Verbindungen, die im primären Screening eine signifikante Aktivität zeigen ("Hits"), werden in sekundären Assays weiter untersucht, um ihren Wirkmechanismus zu klären. Da das 3-Aminobenzamid-Grundgerüst ein bekannter PARP-Inhibitor ist, ist ein PARP-Inhibitions-Assay ein logischer nächster Schritt.

Protokoll 5: In-vitro-PARP-Inhibitions-Assay (Chemilumineszenz-basiert)

Dieser Assay misst die Fähigkeit einer Verbindung, die enzymatische Aktivität von PARP zu hemmen.

Materialien:

  • Rekombinantes humanes PARP1-Enzym

  • Aktivierte DNA (als Enzym-Aktivator)

  • Histonproteine (als Substrat)

  • Biotinyliertes NAD⁺ (als Co-Substrat)

  • Streptavidin-konjugierte Meerrettichperoxidase (HRP)

  • Chemilumineszenz-Substrat für HRP

  • Testverbindungen

  • Assay-Puffer

  • Weiße 96-Well-Platten

  • Luminometer

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz: Geben Sie Assay-Puffer, Histonproteine und aktivierte DNA in die Wells einer 96-Well-Platte.

  • Inhibitor-Zugabe: Fügen Sie die Testverbindungen in verschiedenen Konzentrationen hinzu.

  • Enzym-Zugabe: Starten Sie die Reaktion durch Zugabe des PARP1-Enzyms.

  • Co-Substrat-Zugabe: Fügen Sie biotinyliertes NAD⁺ hinzu und inkubieren Sie die Platte bei Raumtemperatur.

  • Detektion: Stoppen Sie die Reaktion und fügen Sie Streptavidin-HRP hinzu, um an die biotinylierten Histone zu binden.

  • Signalentwicklung: Fügen Sie das Chemilumineszenz-Substrat hinzu.

  • Messung: Messen Sie das lumineszente Signal mit einem Luminometer. Das Signal ist proportional zur PARP-Aktivität.

  • Analyse: Berechnen Sie die prozentuale Inhibition der PARP-Aktivität für jede Konzentration der Testverbindung und bestimmen Sie den IC₅₀-Wert.

Zusammenfassung und Ausblick

Die Derivatisierung von 3-Amino-5-brombenzamid mittels N-Acylierung und Suzuki-Miyaura-Kupplung ist eine effektive Strategie zur Generierung diverser chemischer Bibliotheken. Ein systematischer Screening-Ansatz, der mit zellbasierten Zytotoxizitäts-Assays beginnt und zu zielbasierten Assays übergeht, ermöglicht die effiziente Identifizierung von vielversprechenden Wirkstoffkandidaten. Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher, um neue Derivate zu synthetisieren und ihre biologische Aktivität zu evaluieren, mit dem Ziel, neue therapeutische Wirkstoffe, insbesondere im Bereich der Krebstherapie, zu entdecken.

Referenzen

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & pharmaceutical bulletin, 55(1), 124-127. [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. The Andrew G. Myers Research Group, Harvard University. [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536–543. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

Sources

Scale-up synthesis of 3-Amino-5-bromobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scale-Up Synthesis of 3-Amino-5-bromobenzamide Derivatives

Abstract

This technical document provides a comprehensive guide for the scale-up synthesis of 3-Amino-5-bromobenzamide and its subsequent derivatives. These compounds are pivotal intermediates in medicinal chemistry, serving as foundational scaffolds for a range of therapeutic agents, including potent kinase and PARP inhibitors.[1][2][3] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process safety considerations, and optimization strategies essential for transitioning from laboratory-scale synthesis to robust, pilot-plant production. Detailed, field-tested protocols are provided, emphasizing safety, scalability, and reproducibility to meet the rigorous demands of drug development professionals.

Introduction: The Strategic Importance of the 3-Amino-5-bromobenzamide Scaffold

The substituted benzamide motif is a cornerstone in modern drug discovery, appearing in a multitude of approved pharmaceutical agents.[4][5] Within this class, 3-Amino-5-bromobenzamide offers a unique combination of functional handles—an aniline-type amine, a primary amide, and a strategically placed bromine atom. This trifecta of reactivity allows for precise, sequential diversification, making it an invaluable building block for creating libraries of complex molecules.

The bromine atom, in particular, serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The amino group is readily acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems. This inherent versatility has established 3-Amino-5-bromobenzamide derivatives as key intermediates in the synthesis of targeted therapies.[2][6][7]

This application note details a scalable and safe synthetic route, focusing on the critical bromination step and subsequent derivatization, to empower researchers and process chemists to confidently produce these vital intermediates on a larger scale.

Overall Synthetic Strategy and Workflow

The synthesis of substituted benzamides can be approached through several well-established methods, most commonly involving the coupling of a carboxylic acid and an amine using condensing agents or via a more reactive acyl chloride intermediate.[4][5][] For the specific synthesis of 3-Amino-5-bromobenzamide, a highly efficient strategy involves the late-stage, regioselective bromination of a readily available precursor, 3-aminobenzamide. This approach is advantageous for scale-up as it utilizes inexpensive starting materials and minimizes the handling of hazardous reagents until the final steps.

The overall workflow can be visualized as a two-stage process:

  • Core Synthesis: The regioselective bromination of 3-aminobenzamide to produce the key 3-Amino-5-bromobenzamide intermediate.

  • Derivatization: Subsequent functionalization of the core intermediate, for example, through acylation of the 3-amino group to generate a final target molecule.

G cluster_0 PART 1: Core Intermediate Synthesis cluster_1 PART 2: Derivative Synthesis (Example) Start 3-Aminobenzamide (Starting Material) Bromination Regioselective Bromination (NBS or Br2) Start->Bromination Solvent (e.g., DMF) Controlled Temp. Workup1 Quench & Work-up Bromination->Workup1 Purification1 Purification by Recrystallization Workup1->Purification1 Intermediate 3-Amino-5-bromobenzamide (Core Intermediate) Purification1->Intermediate Coupling Amide Coupling Reaction (e.g., EDC, HOBt) Intermediate->Coupling To Derivatization CarboxylicAcid Carboxylic Acid Derivative (R-COOH) CarboxylicAcid->Coupling Workup2 Aqueous Work-up Coupling->Workup2 Purification2 Purification (Recrystallization or Chromatography) Workup2->Purification2 FinalProduct Final Derivative: 3-(R-amido)-5-bromobenzamide Purification2->FinalProduct

Caption: High-level workflow for the synthesis of 3-Amino-5-bromobenzamide and its derivatives.

Key Step Analysis: Regioselective Electrophilic Bromination

The success of this synthesis hinges on the selective introduction of a bromine atom onto the 3-aminobenzamide ring. The regiochemical outcome is dictated by the powerful directing effects of the substituents. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the benzamide group (-CONH₂) is a moderately deactivating meta-director. The positions ortho and para to the amino group (positions 2, 4, and 6) are therefore highly activated towards electrophilic attack. The position meta to the amide (position 5) is also activated by the amino group (para). The convergence of these electronic effects strongly favors substitution at the 5-position, leading to the desired product with high regioselectivity.

Choice of Brominating Agent: A Critical Decision for Scale-Up
  • N-Bromosuccinimide (NBS): For laboratory and early-stage pilot scale-up (up to ~1 kg), NBS is the reagent of choice.[1][9] It is a crystalline solid that is significantly safer and easier to handle than liquid bromine. It generates Br₂ in situ at a controlled rate, which helps to manage the reaction exotherm. However, its high cost and poor atom economy (the succinimide portion becomes waste) make it less ideal for large-scale commercial manufacturing.

  • Liquid Bromine (Br₂): For multi-kilogram and commercial-scale production, liquid bromine is the more economical option. However, it is extremely hazardous—highly corrosive, toxic upon inhalation, and environmentally damaging.[10][11] Its use mandates stringent engineering controls, specialized handling equipment, and robust safety protocols.

Process Safety and Hazard Management for Scale-Up

Scaling up bromination reactions introduces significant safety challenges that must be proactively managed.

Thermal Hazard Assessment

Electrophilic bromination is a highly exothermic process.[9] On a large scale, the heat generated can overwhelm standard cooling capacities, leading to a thermal runaway.

  • Causality: The rate of heat generation increases with the volume of the reactor (cubed), while the rate of heat dissipation only increases with the surface area (squared). This mismatch is the fundamental reason why scaling up poses a thermal risk.

  • Mitigation Strategy:

    • Controlled Addition: The brominating agent must be added slowly and sub-surface to the reaction mixture. A controlled dosing pump is mandatory for scale-up.

    • Efficient Cooling: The reactor must be equipped with a high-efficiency cooling jacket and an emergency cooling system.

    • Calorimetry Studies: Before scaling up, a reaction calorimetry study (e.g., using an RC1 calorimeter) is essential to quantify the heat of reaction and determine the maximum safe addition rate.[9]

Handling Liquid Bromine: A Self-Validating Safety Protocol

The use of liquid bromine requires a dedicated and rigorously enforced safety protocol.[12][13]

G Start Operation: Charge Liquid Bromine PPE_Check Verify Full PPE: - Respirator (SCBA or airline) - Chemical Resistant Suit - Heavy Nitrile/Butyl Gloves - Face Shield & Goggles Start->PPE_Check Eng_Check Verify Engineering Controls: - Dedicated, Ventilated Room - Functioning Scrubber System - Bromine Gas Detectors Active PPE_Check->Eng_Check Spill_Kit Confirm Spill Kit is Ready: - Sodium Thiosulfate Solution (≥1M) - Neutralizing Agent - Containment Materials Eng_Check->Spill_Kit Procedure Follow Procedure: - Use closed-system transfer - Add Br2 sub-surface via pump - Monitor temperature continuously Spill_Kit->Procedure Emergency Emergency? Procedure->Emergency Leak Leak / Spill Detected Emergency->Leak Yes Normal_Ops Normal Operation Emergency->Normal_Ops No Evacuate Evacuate Area & Alert Team Leak->Evacuate Neutralize Contain & Neutralize Spill with Thiosulfate Solution Evacuate->Neutralize

Caption: Safety workflow for handling liquid bromine in a production environment.

Personal Protective Equipment (PPE) is the last line of defense. Always wear heavy-duty nitrile or butyl gloves, chemical splash goggles, a face shield, and a respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) when handling liquid bromine.[10][11][12] An emergency shower and eyewash station must be immediately accessible.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-Amino-5-bromobenzamide

This protocol describes the synthesis on a 100 g scale using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 3-Aminobenzamide (100 g, 0.734 mol, 1.0 eq)

  • N-Bromosuccinimide (NBS) (137 g, 0.771 mol, 1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (1 L)

  • Deionized Water (4 L)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Equipment:

  • 5 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet

  • Addition funnel or dosing pump

  • Buchner funnel and filter flask assembly

Procedure:

  • Reaction Setup: Charge the 5 L reactor with 3-aminobenzamide (100 g) and anhydrous DMF (1 L). Begin stirring under a nitrogen atmosphere to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.

  • NBS Addition: In a separate flask, dissolve the NBS (137 g) in anhydrous DMF (500 mL). Causality Note: Dissolving the NBS allows for a controlled, liquid-phase addition, which is critical for managing the exotherm. Adding it as a solid can lead to clumps and uncontrolled reaction rates.

  • Add the NBS solution dropwise to the cold reactor solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing 4 L of vigorously stirred ice-cold deionized water. A precipitate will form. Safety Note: This quench should be performed in a well-ventilated area.

  • Add saturated sodium thiosulfate solution dropwise until the orange/yellow color of residual bromine dissipates. This neutralizes any unreacted brominating species.

  • pH Adjustment: Adjust the pH of the slurry to 7-8 by the slow addition of saturated sodium bicarbonate solution. This ensures the amino group is deprotonated, aiding precipitation.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Protocol 2: Synthesis of N-(5-Bromo-3-carbamoylphenyl)acetamide (Derivative Example)

This protocol demonstrates the acylation of the 3-amino group.

Materials:

  • 3-Amino-5-bromobenzamide (50 g, 0.232 mol, 1.0 eq)

  • Acetic Anhydride (26.1 mL, 0.278 mol, 1.2 eq)

  • Pyridine (100 mL)

  • Dichloromethane (DCM) (500 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 1 L flask, suspend 3-Amino-5-bromobenzamide (50 g) in DCM (500 mL). Add pyridine (100 mL) and cool the mixture to 0 °C.

  • Acylation: Add acetic anhydride (26.1 mL) dropwise to the cooled suspension, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LC-MS.

  • Work-up: Dilute the reaction mixture with more DCM (200 mL). Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 200 mL) to remove pyridine, followed by deionized water (1 x 200 mL) and brine (1 x 200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final derivative.

Data Summary and Characterization

All synthesized compounds should be characterized to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC, %)Melting Point (°C)
3-Amino-5-bromobenzamide C₇H₇BrN₂O215.05[1][14]80-90%>98%155-158
N-(5-Bromo-3-carbamoylphenyl)acetamide C₉H₉BrN₂O₂257.0985-95%>99%220-223

Key Characterization Data (3-Amino-5-bromobenzamide):

  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) will typically appear for the aromatic protons (3 distinct signals in the range of 6.8-7.5 ppm) and the amine (-NH₂) and amide (-CONH₂) protons (broad singlets).

  • LC-MS: Confirms the molecular weight of the product. [M+H]⁺ = 215/217 (characteristic isotopic pattern for bromine).

Conclusion

The synthetic routes and safety protocols detailed in this guide provide a robust framework for the successful scale-up production of 3-Amino-5-bromobenzamide and its derivatives. By understanding the chemical principles behind the synthesis and rigorously implementing process safety controls, research and development teams can confidently and efficiently produce these critical intermediates. The provided protocols are designed to be self-validating, ensuring that with proper execution, high-quality material can be consistently obtained, thereby accelerating the drug discovery and development pipeline.

References

  • Bromination safety - YouTube. (2024).
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online.
  • Aromatic Amides Synthesis - News → Sustainability Directory.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4), 875.
  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
  • Synthesis of aromatic amides from lignin and its derivatives - ResearchGate.
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Publications. (2021).
  • Safety Data Sheet: Bromine - Carl ROTH.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024).
  • Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(9), 4531-4537.
  • BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com.
  • A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applications in Drug Development - Benchchem.
  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed.
  • A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC - NIH.
  • Synthesis of 2-amino-3, 5-dibromobenzophenone - ResearchGate.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI.
  • CAS No : 1261609-26-0| Chemical Name : 3-Amino-5-bromobenzamide | Pharmaffiliates.
  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a - ResearchGate.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde - Google Patents.
  • EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents.
  • Process for preparing 2-amino-5-bromobenzamide derivatives - European Patent Office - EP 2213654 A1 - Googleapis.com.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed. (2025).
  • CN103565785A - Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray - Google Patents.
  • (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018).
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH.
  • The synthesis of 3-amino-5-arylisothiazoles from propynenitriles - ResearchGate.
  • CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde - Google Patents.
  • Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain - PubMed.

Sources

Application Notes and Protocols: The Strategic Use of 3-Amino-5-bromobenzamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful methodology for identifying high-quality starting points for novel therapeutics. The success of an FBDD campaign is critically dependent on the quality and design of the fragment library. This guide details the strategic application of 3-Amino-5-bromobenzamide , a versatile and high-value fragment, in discovery workflows. We will explore the causality behind its molecular design, provide detailed protocols for its use in biophysical screening cascades, and explain how its unique features can be leveraged to accelerate the path from fragment hit to lead candidate.

The Rationale: Why 3-Amino-5-bromobenzamide?

The selection of fragments is a deliberate process aimed at maximizing the sampling of chemical space with compounds that exhibit favorable properties for optimization.[1] 3-Amino-5-bromobenzamide is not merely a random small molecule; its architecture is endowed with features that make it a potent tool for FBDD.

  • The Benzamide Core: The benzamide scaffold is a privileged structure in medicinal chemistry. Specifically, the 3-aminobenzamide motif is the foundational core of numerous inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated cancer target.[2][3][4][5][6] This history suggests an intrinsic ability to bind in nucleotide-binding sites or similar pockets, making it an excellent starting point for targets like kinases, transferases, and other ATP-dependent enzymes.

  • Compliance with the "Rule of Three": Successful fragments typically adhere to the "Rule of Three" (Ro3), which defines physicochemical properties that correlate with successful fragment evolution.[1] 3-Amino-5-bromobenzamide aligns well with these principles, ensuring it occupies a favorable region of chemical space.

  • The Strategic Bromine Atom: The inclusion of a halogen, particularly bromine, is a key design element. While it can influence binding through halogen bonds, its primary utility in FBDD is as a powerful tool for X-ray crystallography.[7] The bromine atom produces a strong anomalous scattering signal, which allows for its unambiguous identification in electron density maps, even in cases of weak binding or low occupancy.[1][8] This provides definitive evidence of binding and precisely defines the fragment's orientation, which is crucial for structure-guided optimization.

Physicochemical Properties of 3-Amino-5-bromobenzamide
PropertyValueSignificance in FBDD
IUPAC Name 3-Amino-5-bromobenzamide-
CAS Number 1261609-26-0Unique Identifier.[9]
Molecular Formula C₇H₇BrN₂O-
Molecular Weight 215.05 g/mol Compliant with Ro3 (MW ≤ 300 Da), ensuring high ligand efficiency.[9]
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)Compliant with Ro3 (HBD ≤ 3), avoiding excessive polarity.
Hydrogen Bond Acceptors 2 (from C=O and -NH₂)Compliant with Ro3 (HBA ≤ 3), maintaining a good hydrophilic/hydrophobic balance.
Predicted LogP ~1.5 - 2.0Compliant with Ro3 (cLogP ≤ 3), indicating good solubility and potential for optimization.
Rotatable Bonds 1Low conformational complexity, reducing the entropic penalty upon binding.

The FBDD Workflow: A Multi-Stage Screening Cascade

Identifying genuine, low-affinity fragment hits requires a robust, multi-tiered approach that employs orthogonal biophysical techniques to eliminate false positives and build confidence in each hit.[10] This section outlines a validated workflow for screening 3-Amino-5-bromobenzamide.

FBDD_Workflow cluster_0 Primary Screen (High Throughput) cluster_1 Secondary Screen (Validation & Affinity) cluster_2 Orthogonal Validation & Mechanism cluster_3 Structural Characterization DSF Differential Scanning Fluorimetry (DSF) SPR Surface Plasmon Resonance (SPR) DSF->SPR Identifies Stabilizing Hits NMR NMR Spectroscopy (Ligand-Observed) SPR->NMR Confirms Direct Binding Provides Kinetics (Kd) XRAY X-ray Crystallography NMR->XRAY Confirms Binding Identifies Binding Site MedChem MedChem XRAY->MedChem Medicinal Chemistry (Hit-to-Lead)

Caption: A typical FBDD screening cascade using orthogonal biophysical methods.

Experimental Protocols

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding. It is a rapid, low-cost method for initial screening of fragment libraries to identify compounds that stabilize the target protein.

Materials:

  • Target protein (≥95% purity), stock solution at 1-2 mg/mL.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Screening Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • 3-Amino-5-bromobenzamide stock solution (100 mM in 100% DMSO).

  • Quantitative PCR (qPCR) instrument with thermal ramping capability.

  • Optical 96-well or 384-well plates.

Methodology:

  • Preparation of Master Mixes:

    • Prepare a Protein/Dye master mix. For a 96-well plate, combine 10 µL of 1 mg/mL protein stock, 2.5 µL of 20x SYPRO Orange (diluted from 5000x stock), and 987.5 µL of Screening Buffer. This provides enough for ~50 reactions. Scale as needed.

    • The final protein concentration will be 2-5 µM, and the final fragment concentration will be 200-500 µM. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Plate Setup:

    • In each well of a 96-well plate, add 19.5 µL of the Protein/Dye master mix.

    • Add 0.5 µL of 20 mM 3-Amino-5-bromobenzamide (diluted from 100 mM stock in DMSO) to the sample wells.

    • For control wells, add 0.5 µL of 100% DMSO (no-ligand control) and 0.5 µL of a known binder (positive control), if available.

  • Data Acquisition:

    • Seal the plate, centrifuge briefly to collect the contents.

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the temperature at the inflection point of the curve (often calculated by the instrument software as the peak of the first derivative).

    • A hit is defined as a compound that induces a significant thermal shift (ΔTm) of ≥ 2 °C compared to the DMSO control.

Causality: A positive ΔTm indicates that the fragment binds to and stabilizes the folded state of the protein, making it more resistant to thermal denaturation. This provides the first evidence of a direct interaction.

Protocol 2: Hit Validation and Affinity Ranking by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events. It is used to confirm direct binding of DSF hits and to determine their binding affinity (K D) and kinetics (k on, k off).[8][11][12][13]

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (≥95% purity).

  • SPR Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • 3-Amino-5-bromobenzamide solutions (serial dilutions in running buffer with matched DMSO, e.g., 1000 µM down to 15.6 µM).

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with Running Buffer.

    • Activate the CM5 sensor surface with a 7-minute injection of a 1:1 mixture of NHS/EDC.

    • Inject the target protein (diluted to 20-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units (RU) for fragment screening).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of 3-Amino-5-bromobenzamide in Running Buffer. It is critical that the DMSO concentration is identical in all samples and the running buffer. A typical top concentration for a fragment is 1 mM.

    • Inject the fragment solutions over the reference and target flow cells for a set contact time (e.g., 30-60 seconds) followed by a dissociation phase (e.g., 60-120 seconds) at a flow rate of 30 µL/min. Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Subtract the reference channel signal and the average of the blank injections from the target channel signal.

    • Plot the steady-state response level against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K D).

    • Hit Confirmation: A confirmed hit shows a clear, concentration-dependent binding response. A typical fragment K D is in the high µM to low mM range.

Causality: SPR provides unambiguous evidence of direct binding to the immobilized target. The magnitude of the response is proportional to the amount of bound analyte, allowing for quantitative measurement of affinity and kinetics, which are crucial for prioritizing fragments for further study.[11]

Protocol 3: Orthogonal Validation by NMR Spectroscopy

Principle: NMR spectroscopy is a powerful tool in FBDD. Ligand-observed experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are highly sensitive to weak binding and can be performed with unlabeled protein.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Target protein (unlabeled).

  • NMR Buffer (e.g., 50 mM Phosphate Buffer pH 7.4, 150 mM NaCl in 99.9% D₂O).

  • 3-Amino-5-bromobenzamide stock in DMSO-d₆.

Methodology (STD-NMR):

  • Sample Preparation: Prepare two NMR samples.

    • Sample A (Reference): 500 µM 3-Amino-5-bromobenzamide in NMR buffer.

    • Sample B (Protein): 500 µM 3-Amino-5-bromobenzamide and 10-20 µM target protein in the same NMR buffer.

  • Acquisition:

    • Acquire a standard 1D proton spectrum for both samples to ensure fragment signals are visible and not overlapping with buffer components.

    • Acquire an STD experiment on Sample B. This involves two spectra:

      • On-resonance spectrum: Selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).

      • Off-resonance spectrum: Saturation applied at a frequency where no protein or ligand signals exist (e.g., 40 ppm).

    • The final STD spectrum is the difference between the off-resonance and on-resonance spectra.

  • Data Analysis:

    • Signals present in the STD difference spectrum belong to the protons of the fragment that are in close proximity to the protein upon binding.

    • The absence of signals indicates no binding.

    • Hit Confirmation: The presence of fragment signals in the STD spectrum confirms binding.

Causality: In STD-NMR, saturation is transferred from the protein to a bound ligand. Only ligands that bind to the protein will receive this saturation and show signals in the difference spectrum, making it a highly reliable method for confirming a direct interaction.[14][15]

Protocol 4: Structural Characterization by X-ray Crystallography

Principle: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial screening phase. It reveals the precise binding mode, orientation, and key interactions, providing a definitive blueprint for structure-based drug design.[15][16]

Methodology (Co-crystallization):

  • Protein Preparation: Concentrate the target protein to 5-15 mg/mL in a low-salt buffer.

  • Complex Formation: Incubate the protein with a 3-5 fold molar excess of 3-Amino-5-bromobenzamide for 1-2 hours on ice. The fragment should be added from a concentrated DMSO stock, ensuring the final DMSO concentration is below 5%.

  • Crystallization Screening: Use sitting-drop or hanging-drop vapor diffusion to screen a wide range of crystallization conditions (different precipitants, pH, salts, and additives). Set up plates with the protein-fragment complex solution mixed with the reservoir solution.

  • Crystal Optimization and Soaking (Alternative): If apo-protein crystals are already available, a fragment can be introduced by soaking. Transfer an apo-crystal into a drop of reservoir solution supplemented with 1-5 mM 3-Amino-5-bromobenzamide and incubate for a few hours to overnight.

  • Data Collection and Structure Solution:

    • Cryo-protect and flash-cool a suitable crystal.

    • Collect X-ray diffraction data at a synchrotron source. Crucially, collect data at a wavelength that maximizes the anomalous signal from the bromine atom (approx. 0.92 Å or the bromine K-edge).

    • Process the data and solve the structure using molecular replacement with the apo-protein structure.

    • Calculate an anomalous difference Fourier map. A strong peak in this map will definitively locate the position of the bromine atom.

    • Build the rest of the fragment into the corresponding electron density and refine the structure.

Causality: The anomalous signal from bromine acts as a "homing beacon," confirming the fragment's presence and location with high confidence.[1] This eliminates ambiguity in interpreting the electron density, which can be weak for low-affinity fragments, and provides the essential structural insights needed to begin the hit-to-lead process.

Hit Triage and Ligand Efficiency

Once a hit is validated, it must be evaluated for its quality as a starting point. Ligand Efficiency (LE) is a critical metric that normalizes binding affinity for the size of the molecule.[17][18][19][20]

LE = -RT ln(K D) / N

where N is the number of non-hydrogen atoms.

A good fragment hit typically has an LE of ≥ 0.3 kcal/mol per heavy atom . Calculating LE for 3-Amino-5-bromobenzamide allows for an objective comparison with other hits and guides the optimization process, ensuring that added atoms contribute efficiently to improving binding affinity.

Conclusion

3-Amino-5-bromobenzamide represents a highly valuable tool for fragment-based drug discovery. Its design is rooted in established medicinal chemistry principles, combining a privileged scaffold with the practical advantages of a heavy atom for crystallographic studies. By employing a rigorous, multi-stage biophysical screening cascade as detailed in these protocols, researchers can confidently identify and validate its binding to a target of interest. The strategic inclusion of the bromine atom, in particular, de-risks the crucial step of structural determination, thereby providing a solid foundation for the subsequent journey of hit-to-lead optimization.

References

  • 3-Aminobenzamide - Drug Targets, Indications, Patents - Patsnap Synapse . Patsnap Synapse. Available at: [Link]

  • Schiebel, J., et al. (2016). Identifying ligand-binding hot spots in proteins using brominated fragments . Acta Crystallographica Section D, Structural Biology, 72(Pt 6), 701–710. Available at: [Link]

  • Ginjupalli, G. K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death . Frontiers in Cellular Neuroscience, 16, 966956. Available at: [Link]

  • 3-Aminobenzamide – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Vang, A., et al. (2016). A three-stage biophysical screening cascade for fragment-based drug discovery . Nature Protocols, 11(11), 2336–2351. Available at: [Link]

  • 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Minor, W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . Current Opinion in Structural Biology, 22(5), 633–641. Available at: [Link]

  • 3-Amino-5-bromo-1-benzofuran-2-carboxamide | C9H7BrN2O2 | CID 620338 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Screening and analysis of fragments using Biacore systems . Cytiva. Available at: [Link]

  • Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors . Scientific Reports, 10(1), 22448. Available at: [Link]

  • Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd . RGDscience Ltd. Available at: [Link]

  • Leeson, P. D., & Young, R. J. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies . RSC Medicinal Chemistry, 12(10), 1637–1673. Available at: [Link]

  • Isaksson, L., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy . Methods in Enzymology, 650, 1–32. Available at: [Link]

  • Hopkins, A. L., et al. (2014). The Role of Ligand Efficiency Measures in Drug Discovery . Nature Reviews Drug Discovery, 13(2), 105–121. Available at: [Link]

  • Ciulli, A. (2013). Protocol to perform fragment screening using NMR spectroscopy . Methods in Molecular Biology, 1008, 347–361. Available at: [Link]

  • Ecker, G. F., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein . Journal of Medicinal Chemistry, 55(9), 4388–4398. Available at: [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications . Current Opinion in Chemical Biology, 11(5), 573–580. Available at: [Link]

  • 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • CAS No : 1261609-26-0| Chemical Name : 3-Amino-5-bromobenzamide | Pharmaffiliates . Pharmaffiliates. Available at: [Link]

  • 3-aminobenzamide - BPS Bioscience . BPS Bioscience. Available at: [Link]

  • Schiebel, J., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery . ACS Medicinal Chemistry Letters, 1(4), 142–146. Available at: [Link]

  • Creative BioMart. Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors . Journal of Biological Chemistry, 279(3), 2099-2109. Available at: [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target . PLoS ONE, 8(7), e66879. Available at: [Link]

  • Benzamide, 3-amino- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • Harvey, A. L., et al. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery . Expert Opinion on Drug Discovery, 15(1), 101–114. Available at: [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening . Journal of the American Chemical Society, 141(22), 8951–8968. Available at: [Link]

  • 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem . National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Amino-5-bromobenzamide?

A1: There are several established synthetic pathways to 3-Amino-5-bromobenzamide. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity. The most common strategies include:

  • Bromination of 3-Aminobenzamide: This is a direct approach where 3-aminobenzamide is treated with a brominating agent. Due to the activating nature of the amino group, regioselectivity can be a challenge, potentially leading to a mixture of brominated products.

  • Hofmann Rearrangement of 3-Bromo-5-nitrobenzamide: This route involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[1][2][3] It is a powerful method for synthesizing amines from amides.[2]

  • Reduction of 3-Bromo-5-nitrobenzamide: A straightforward reduction of the nitro group to an amine. This method is often high-yielding, provided a suitable reducing agent is chosen that does not affect the bromo or amide functionalities.

  • Amidation of 3-Amino-5-bromobenzoic acid: This involves converting the carboxylic acid to an amide. Direct conversion by heating the carboxylic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid is typically activated first, for example, by converting it to an acyl chloride.[5][6]

Q2: Why is my yield of 3-Amino-5-bromobenzamide consistently low?

A2: Low yields can stem from a variety of factors, often related to the specific synthetic route being employed.[7] Some general areas to investigate include:

  • Substrate Reactivity: The electronic properties of the substituents on the aromatic ring significantly influence the reaction's success. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it, affecting the rate and feasibility of electrophilic aromatic substitution reactions.[7][8]

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst are all critical parameters that may require optimization.[7]

  • Side Reactions: The formation of undesired byproducts, such as poly-substituted products or degradation of starting materials, can significantly reduce the yield of the desired compound.[7]

  • Purity of Reagents: The purity of starting materials and reagents is paramount. Impurities can interfere with the reaction or act as catalysts for side reactions.

Q3: How can I minimize the formation of di- or poly-brominated byproducts during the bromination of 3-aminobenzamide?

A3: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution and increasing the likelihood of multiple brominations. To control this, consider the following:

  • Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 3-aminobenzamide.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity.

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control over the reaction compared to liquid bromine.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may help to moderate the reaction.

II. Troubleshooting Common Issues

This section addresses specific problems that may be encountered during the synthesis of 3-Amino-5-bromobenzamide and provides actionable solutions.

Issue 1: Incomplete reaction when starting from 3-Amino-5-bromobenzoic acid.
Potential Cause Troubleshooting Step Scientific Rationale
Inefficient activation of the carboxylic acid If using a coupling reagent like EDC, ensure it is fresh and used in the correct stoichiometry. For acyl chloride formation (e.g., with thionyl chloride or oxalyl chloride), ensure anhydrous conditions and a slight excess of the chlorinating agent.Carboxylic acids are generally unreactive towards direct amidation with amines at room temperature.[4][6] Activation to a more electrophilic species (e.g., acyl chloride, active ester) is necessary for the reaction to proceed efficiently.
Formation of a stable ammonium carboxylate salt Avoid mixing the free carboxylic acid and amine directly without an activating agent. The use of coupling agents or conversion to an acyl chloride bypasses this issue.The acidic carboxylic acid and basic amine will readily form a salt, which is often unreactive towards amide formation without high temperatures to drive off water.[4]
Steric Hindrance While less of a concern with ammonia, bulky amines may react slower. Ensure adequate reaction time and consider slightly elevated temperatures if using a hindered amine.Steric hindrance around the amine or the carboxylic acid can slow down the rate of nucleophilic attack.
Issue 2: Low yield in the Hofmann Rearrangement of 3-Bromo-5-nitrobenzamide.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete formation of the N-bromoamide intermediate Ensure the correct stoichiometry of bromine and a strong base (like NaOH or KOH). The reaction is typically performed in situ by adding bromine to a solution of the amide in aqueous base.[1]The first step of the Hofmann rearrangement is the deprotonation of the amide followed by reaction with bromine to form an N-bromoamide.[1][9]
Side reactions of the isocyanate intermediate The isocyanate intermediate is highly reactive.[1][2] Ensure that water is present to hydrolyze the isocyanate to the desired amine. If other nucleophiles are present (e.g., alcohols from the solvent), they can react with the isocyanate to form carbamates.The isocyanate intermediate is a key species in the Hofmann rearrangement. Its reaction with water leads to a carbamic acid which then decarboxylates to the primary amine.[1][2]
Degradation of the starting material or product Monitor the reaction temperature carefully. The rearrangement step often requires heating, but excessive heat can lead to decomposition.Organic molecules, particularly those with multiple functional groups, can be sensitive to high temperatures.
Issue 3: Unwanted de-bromination during the reduction of 3-Bromo-5-nitrobenzamide.
Potential Cause Troubleshooting Step Scientific Rationale
Harsh reduction conditions Avoid harsh reducing agents or conditions (e.g., high-pressure catalytic hydrogenation with aggressive catalysts like Raney Nickel).Some reducing agents, particularly under forcing conditions, can cause hydrodehalogenation (replacement of a halogen with hydrogen).
Choice of reducing agent Use milder and more selective reducing agents. Common choices for the reduction of nitro groups in the presence of halides include tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid.The choice of reducing agent is crucial for chemoselectivity. SnCl2 and Fe/AcOH are known to selectively reduce nitro groups without affecting aryl halides.
Issue 4: Formation of isomeric byproducts.
Potential Cause Troubleshooting Step Scientific Rationale
Lack of regioselectivity in bromination If brominating 3-aminobenzamide, the amino group directs ortho and para. Carefully control reaction conditions (low temperature, controlled addition of brominating agent) to favor mono-substitution at the sterically less hindered para position (C5).The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution due to its ability to donate electron density to the ring and stabilize the intermediate carbocation.[8]
Starting with an isomeric mixture Ensure the purity of your starting material. Use analytical techniques like NMR or HPLC to confirm the structure and purity of the initial substrate.The purity of the final product is directly dependent on the purity of the starting materials.

III. Protocol Optimization Strategies

Optimizing the Bromination of 3-Aminobenzamide

This protocol focuses on maximizing the yield of the desired 5-bromo isomer while minimizing over-bromination.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-aminobenzamide in a suitable solvent such as acetonitrile or a chlorinated solvent like dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the reaction rate and improving selectivity.

  • Controlled Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent) in the same solvent dropwise to the cooled solution of 3-aminobenzamide. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to isolate the 3-Amino-5-bromobenzamide.

Workflow for Optimizing Bromination

G cluster_start Start cluster_reaction Reaction Optimization cluster_workup Work-up & Purification cluster_end Product start 3-Aminobenzamide dissolve Dissolve in Acetonitrile start->dissolve cool Cool to 0°C dissolve->cool add_nbs Slowly add NBS (1 eq) cool->add_nbs monitor Monitor by TLC/HPLC add_nbs->monitor monitor->add_nbs Incomplete Reaction (Continue addition) quench Quench with Na2S2O3 monitor->quench Reaction Complete extract Extract & Wash quench->extract purify Recrystallize/Column extract->purify product 3-Amino-5-bromobenzamide purify->product

Caption: Workflow for the optimized bromination of 3-aminobenzamide.

IV. Visualizing Reaction Mechanisms

Hofmann Rearrangement

The Hofmann rearrangement proceeds through several key steps, starting with the formation of an N-bromoamide, followed by rearrangement to an isocyanate, and subsequent hydrolysis to the final amine product.[1][2][9]

Hofmann_Rearrangement Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide + Br2, OH- Isocyanate Isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H2O Amine Primary Amine Carbamic_Acid->Amine - CO2

Caption: Key intermediates in the Hofmann Rearrangement.

V. References

  • Wikipedia. 3-Aminobenzamide. [Link]

  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]

  • HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Reddit. Amide from carboxylic acid synthesis. [Link]

  • Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]

  • ACS Publications. The Hofmann amide rearrangement. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Jasperse, Chem 360. 5 Major Electrophilic Aromatic Substitution Reactions Activating. [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. [Link]

  • Reddit. Electrophilic Aromatic Substitution (PLZ HELP). [Link]

  • PubChem. 3-Aminobenzamide. [Link]

  • Google Patents. CN106946726A - A kind of method for synthesizing Para Amino Benzamide.

  • Google Patents. CN104193646B - Preparation method of p-aminobenzamide.

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • BPS Bioscience. 3-aminobenzamide. [Link]

  • CP Lab Safety. 3-Amino-5-bromobenzamide, 97% Purity, C7H7BrN2O, 1 gram. [Link]

  • Google Patents. US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof.

  • Google Patents. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.

  • ResearchGate. The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. [Link]

  • ACS Publications. Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. [Link]

Sources

Troubleshooting purification of 3-Amino-5-bromobenzamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Amino-5-bromobenzamide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 3-Amino-5-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this important chemical intermediate. Achieving high purity is critical for downstream applications, and recrystallization, while a powerful technique, often requires careful optimization.

This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles governing the purification of 3-Amino-5-bromobenzamide. We will explore the causality behind common issues and provide robust, field-proven solutions to guide you toward obtaining a product of the highest quality.

Foundational Knowledge: Understanding 3-Amino-5-bromobenzamide

Before troubleshooting, it is essential to understand the molecule's inherent properties. 3-Amino-5-bromobenzamide possesses a unique combination of functional groups that dictate its behavior in various solvents.

  • Aromatic Ring & Bromo Group: These contribute to the molecule's nonpolar character and influence its crystal lattice energy.

  • Amide and Amino Groups: These polar, hydrogen-bonding groups increase the molecule's polarity and offer sites for acid-base interactions. The primary amine is weakly basic.

This dual nature means that its solubility is highly dependent on the solvent's polarity and pH. The solubility of aminobenzamides can be significantly increased in acidic aqueous solutions due to the protonation of the amino group, a property that can be exploited during purification.[1][2]

Table 1: Physicochemical Properties of 3-Amino-5-bromobenzamide and Related Analogs

Property3-Amino-5-bromobenzamide3-Bromobenzamide[3]3-Aminobenzamide[4][5]
Molecular Formula C₇H₇BrN₂OC₇H₆BrNOC₇H₈N₂O
Molecular Weight 215.05 g/mol [6]200.03 g/mol 136.15 g/mol
Appearance White to off-white solidWhite to light yellow crystalline powderCrystalline solid
Expected Melting Point Not widely reported; likely intermediate between analogs.156-159 °C115-116 °C
General Solubility Poor in water; soluble in polar organic solvents like alcohols.[3]Poor in water; soluble in alcohols.Soluble in DMF, DMSO, Ethanol.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the common challenges encountered during the recrystallization of 3-Amino-5-bromobenzamide.

Part A: Solvent Selection

Q1: What is the ideal starting solvent for recrystallizing 3-Amino-5-bromobenzamide?

An ideal solvent should dissolve the compound completely when hot but poorly when cold.[7][8] Given the molecule's moderate polarity, polar protic solvents are excellent starting points.

  • Primary Recommendation: Ethanol or Methanol . Amides and other aromatic compounds often recrystallize well from alcohols.[9][10]

  • Alternative: Acetonitrile . This solvent is effective for many amides and has been successfully used for the related isomer, 2-amino-5-bromobenzamide.[10][11]

  • Expert Insight: The key is to use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[12] Using excess solvent is a primary cause of low yield.[13]

Q2: My compound is too soluble in all my chosen solvents, even at room temperature. What should I do?

This indicates that the polarity of your compound and the solvent are too closely matched. The solution is to use a two-solvent system, often called a mixed-solvent recrystallization.[14]

  • The Principle: You need a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble.

  • Recommended Pair: Ethanol-Water . Ethanol is the soluble solvent, and water is the anti-solvent.

  • Methodology:

    • Dissolve the crude 3-Amino-5-bromobenzamide in a minimal amount of hot ethanol.

    • While the solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

    • Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.[14]

Q3: My compound is nearly insoluble in all common solvents, even at their boiling points. What are my options?

This is a less common but challenging scenario. It suggests strong intermolecular forces in the crystal lattice.

  • Option 1: Use a More Powerful Solvent: Try solvents with higher boiling points and stronger solubilizing power, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). However, be aware that these high-boiling solvents are difficult to remove from the final crystals. A two-solvent system (e.g., DMF-water) may be necessary to induce precipitation.

  • Option 2: pH Modification: Exploit the basicity of the amino group.[15][16]

    • Dissolve the crude material in a dilute acidic aqueous solution (e.g., 1M HCl). The protonated amine salt should be highly water-soluble.

    • Perform a hot filtration to remove any insoluble, non-basic impurities.

    • Slowly add a base (e.g., dilute NaOH or NH₄OH) to the hot filtrate to neutralize the solution and precipitate the purified, free-base form of 3-Amino-5-bromobenzamide.

    • Cool and collect the precipitate.

Part B: Dissolution & Decolorization

Q4: My crude product has a persistent yellow or brown color that remains in the crystals after recrystallization. How can I remove it?

This coloration often indicates the presence of residual bromine or other chromophoric impurities from the synthesis.[9][17]

  • Solution: Activated Carbon (Charcoal) Treatment. Activated carbon has a high surface area that effectively adsorbs large, colored impurity molecules.

  • Causality: The smaller molecules of your desired product remain in solution while the larger, colored impurities are adsorbed onto the carbon surface.

  • Protocol:

    • Dissolve the crude product in the appropriate hot solvent.

    • Remove the flask from the heat source to temporarily stop the boiling.

    • Add a very small amount of activated carbon (typically 1-2% of the solute mass). CAUTION: Adding carbon to a boiling solution can cause violent bumping.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the carbon particles. The filtrate should be colorless.[8]

Q5: When I try to dissolve my compound, it melts and forms an oil instead of dissolving. What is "oiling out" and how do I prevent it?

"Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point.[18] The compound melts before it can dissolve, forming an immiscible liquid layer that rarely crystallizes well and tends to trap impurities.

  • Solution 1: Add More Solvent. The most common cause is using too little solvent. The saturation point is being reached at a temperature above the compound's melting point. Reheat the mixture and add more of the hot solvent until the oil completely dissolves to form a homogeneous solution.[13][18]

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point.

  • Solution 3 (for mixed solvents): If using a system like ethanol-water, you may have added the anti-solvent (water) too quickly. Reheat to dissolve the oil, add more of the "soluble" solvent (ethanol), and then re-introduce the anti-solvent more slowly at the boiling point.

Part C: Crystallization & Cooling

Q6: My solution has cooled completely, but no crystals have formed. What should I do?

This is a classic case of a stable supersaturated solution. The solution contains more dissolved solute than it can theoretically hold at that temperature, but the kinetic barrier to nucleation (the formation of the first crystal) has not been overcome.

  • Step 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystal formation to begin.[12]

  • Step 2: Add a Seed Crystal. If you have a small crystal of pure product from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.

  • Step 3: Reduce the Volume. If the first two steps fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[13]

  • Step 4: Cool Further. Move the flask from room temperature to an ice bath to further decrease the solubility and promote crystallization.

Q7: The crystals formed instantly as a very fine powder as soon as I removed the solution from the heat. Is this a problem?

Yes, this is known as "crashing out." Rapid crystallization is undesirable because impurities present in the solution can become trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[13]

  • Causality: The solution was likely too concentrated (too little solvent was used).

  • Solution:

    • Reheat the flask to redissolve the entire solid.

    • Add a small additional volume of the hot solvent (e.g., 10-15% more).

    • Allow the solution to cool slowly and undisturbed. Slower cooling promotes the growth of larger, purer crystals.[17] Insulating the flask can help slow the cooling rate.

Part D: Isolation & Purity Assessment

Q8: My final yield after drying is very low (<50%). What are the most likely causes?

Low yield is a common and frustrating issue. Several factors can contribute:

  • Excess Solvent: This is the most frequent cause. A significant portion of your product remains dissolved in the mother liquor.[13]

  • Premature Crystallization: The product crystallized during the hot filtration step (if performed), and was lost on the filter paper. Ensure your funnel and flask are pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals in the Büchner funnel with room temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[12]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

Q9: The melting point of my recrystallized product is broad (e.g., 155-162 °C) and lower than the literature value. Is it pure?

No. A broad melting point range that is depressed below the literature value is a classic indicator of an impure compound.

  • Causality (Melting Point Depression): Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to break the intermolecular forces and transition to a liquid state.

  • Solution: The material requires another recrystallization. Re-evaluate your choice of solvent and technique. Ensure slow cooling and consider using activated carbon if you did not in the first attempt.

Visual Workflow & Data Summary

Diagram 1: Troubleshooting Decision Tree for Recrystallization A logical workflow to diagnose and solve common recrystallization problems.

G start Start with Crude 3-Amino-5-bromobenzamide solvent Select Solvent (e.g., Ethanol) start->solvent dissolve Dissolve in Min. Boiling Solvent solvent->dissolve oil_q Oiling Out? dissolve->oil_q Forms Oil? color_q Solution Colored? dissolve->color_q Clear Solution? add_solvent Reheat & Add More Solvent oil_q->add_solvent Yes cool Cool Slowly to Room Temp. oil_q->cool No oil_y Yes oil_n No add_solvent->dissolve charcoal Add Charcoal, Hot Filter color_q->charcoal Yes color_q->cool No color_y Yes color_n No charcoal->cool xtal_q Crystals Form? cool->xtal_q induce Scratch / Seed Evaporate Solvent xtal_q->induce No isolate Isolate via Filtration Wash with Cold Solvent xtal_q->isolate Yes xtal_n No xtal_y Yes induce->cool mp_q Melting Point Sharp & Correct? isolate->mp_q pure Pure Product mp_q->pure Yes repeat Impure. Recrystallize Again. mp_q->repeat No mp_y Yes mp_n No repeat->solvent

Table 2: Solvent Selection Guide for 3-Amino-5-bromobenzamide

SolventPolarityBoiling Point (°C)Suitability Notes
Water High100Poor solubility. Best used as an anti-solvent with a miscible alcohol.[19]
Methanol High65Good candidate for single-solvent recrystallization. High volatility makes drying easy.
Ethanol High78Excellent candidate. Often provides a good balance of solubility at high and low temps.
Acetonitrile Medium-High82Good candidate, known to work well for similar amides.[10][11]
Acetone Medium-High56May be too effective a solvent (high solubility at room temp), but worth testing.[19]
Ethyl Acetate Medium77Possible, but may dissolve the compound too readily.
Toluene Low111Unlikely to be effective alone due to polarity mismatch, but could be part of a mixed-solvent system.
Hexane Low69Insoluble. Can be used as an anti-solvent with a more polar solvent like ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests, choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at boiling (e.g., ethanol).

  • Dissolution: Place the crude 3-Amino-5-bromobenzamide (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and boil for 2-3 minutes. Perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol-Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling "soluble" solvent (ethanol).

  • Induce Saturation: While maintaining the boil, add the "anti-solvent" (water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "soluble" solvent (ethanol) until the solution is just clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash with a small amount of an ice-cold mixture of the two solvents (in the approximate final ratio).

  • Drying: Dry the purified crystals to a constant weight.

By methodically addressing each stage of the recrystallization process and understanding the underlying chemical principles, you can effectively troubleshoot and optimize the purification of 3-Amino-5-bromobenzamide, ensuring a high-quality product for your research and development needs.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • Williamson, K. L., et al. Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]

  • BenchChem.
  • BenchChem.
  • Pavia, D. L., et al.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • ResearchGate. What is the best technique for amide purification? November 2020. Available from: [Link]

  • BenchChem. Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
  • ChemBK. 3-Bromobenzamide. Available from: [Link]

  • Reddit. Trouble with NBS bromination. September 2019. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. April 2022. Available from: [Link]

  • YouTube. recrystallization & purification of N-bromosuccinimide. February 2021. Available from: [Link]

  • PubChem. 3-Aminobenzamide. Available from: [Link]

  • Pharmaffiliates. 3-Amino-5-bromobenzamide. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. January 2019. Available from: [Link]

  • European Patent Office. Process for preparing 2-amino-5-bromobenzamide derivatives. December 2007. Available from: [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]

  • ScienceDirect. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. August 2025. Available from: [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]

  • PubMed Central. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. July 2023. Available from: [Link]

  • BenchChem.
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research.
  • PubChem. 2-Amino-5-bromobenzamide. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-5-bromobenzamide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-bromobenzamide. This guide is structured to provide in-depth, field-proven insights into optimizing your coupling reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during coupling reactions involving 3-Amino-5-bromobenzamide. The inherent functionalities of this molecule—a reactive aryl bromide, a potentially coordinating primary amine, and a benzamide—present unique challenges that require careful consideration.

Issue 1: Low to No Product Yield

This is the most common challenge and can stem from multiple points of failure in the catalytic cycle. A systematic approach is essential for diagnosis.

Question: My reaction shows no conversion of the starting material, or the yield is below 20%. What are the primary causes and how can I fix this?

Answer: A stalled reaction points to a fundamental issue with one of the core components: the catalyst, the reagents, or the environment.

Possible Causes & Solutions:

  • Inactive Catalyst System: The active Pd(0) species is the engine of the reaction. Its failure to form or remain active is a primary suspect.

    • Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being reduced to the active Pd(0) state, or the active catalyst is decomposing.

    • Solution: Switch to a modern, air-stable palladium precatalyst like an XPhos Pd G3 or SPhos Pd G4.[1] These precatalysts are designed to generate the active LPd(0) species cleanly and efficiently upon heating. If using a standard Pd(II) source, ensure your phosphine ligand is present in a slight excess (e.g., 1.2 eq relative to Pd) to facilitate reduction and stabilization.[2]

  • Catalyst Poisoning by the Amino Group: The free primary amine on the 3-Amino-5-bromobenzamide scaffold is a Lewis base and can coordinate strongly to the palladium center, inhibiting substrate binding and shutting down the catalytic cycle.[3]

    • Cause: The electron pair on the nitrogen atom competes with the aryl bromide for a coordination site on the palladium.

    • Solution 1 (Ligand Choice): Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like XPhos , SPhos , or RuPhos create a sterically hindered pocket around the palladium atom.[3] This steric bulk physically blocks the amino group from coordinating while still allowing the oxidative addition of the C-Br bond.

    • Solution 2 (Protecting Group): In particularly stubborn cases, consider protecting the amino group as an acetamide or a carbamate (e.g., Boc). This temporarily removes its coordinating ability. The protecting group can be removed in a subsequent step.[3]

  • Inadequate Inert Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen, which can oxidize them to an inactive Pd(II) state.

    • Cause: Insufficient degassing of solvents or leaks in the reaction setup.

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw (at least 3 cycles) or by sparging with argon or nitrogen for 30-60 minutes.[4] The reaction vessel should be purged with an inert gas (vacuum/backfill 3-5 times) before adding solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Incorrect Base Selection or Activity: The base plays a critical role in both Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions.[1][6]

    • Cause: The base may be too weak, insoluble, or hydrated.

    • Solution: For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are robust choices.[5] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is often required.[1] Always use freshly opened, anhydrous bases and store them in a desiccator or glovebox. Grinding the base before use can increase its surface area and reactivity.[1]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC or peaks in an LC-MS analysis indicates competing reaction pathways are active. Identifying these byproducts is key to suppressing them.

Question: My reaction is messy. Besides my starting material, I see multiple new products, reducing the yield of my desired compound. What are these side products and how do I prevent them?

Answer: Side product formation is typically a result of suboptimal reaction conditions that favor undesired pathways.

Common Side Reactions & Mitigation Strategies:

Side ProductReaction TypeProbable CauseRecommended Solution
Arene (Hydrodehalogenation) BothPresence of water or protic impurities; catalyst system favors β-hydride elimination.Use rigorously dried solvents and reagents. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway.[1]
Biphenyl (Homocoupling) SuzukiPresence of oxygen; catalyst system promotes self-coupling of the boronic acid.Improve inert atmosphere technique.[5] Ensure complete dissolution of reagents. Sometimes lowering the temperature can reduce the rate of homocoupling relative to cross-coupling.
Protodeboronation Product SuzukiExcess water and/or strong base leading to cleavage of the C-B bond before transmetalation.Use a milder base (e.g., K₂CO₃) or a less aqueous solvent system. Switching from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) can significantly reduce this side reaction.[5][7]
Diarylated Amine Buchwald-HartwigThe product amine is sufficiently reactive to couple with another molecule of aryl bromide.Use a ligand that promotes rapid reductive elimination. The development of the KPhos ligand, for example, was driven by the need to suppress diarylation in favor of monoarylation.[8][9] Reducing the reaction temperature or time may also help once sufficient product has formed.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding experimental design for coupling reactions with 3-Amino-5-bromobenzamide.

Question 1: Should I use a Suzuki-Miyaura or a Buchwald-Hartwig reaction for my synthesis?

Answer: The choice depends entirely on the bond you intend to form at the 5-position.

  • Use Suzuki-Miyaura Coupling to form a Carbon-Carbon (C-C) bond. This is the method of choice if you are coupling 3-Amino-5-bromobenzamide with an aryl, heteroaryl, or vinyl boronic acid or boronate ester.[10]

  • Use Buchwald-Hartwig Amination to form a Carbon-Nitrogen (C-N) bond. This reaction is used to couple 3-Amino-5-bromobenzamide with a primary or secondary amine, amide, or other N-H containing nucleophile.[11]

Question 2: How do I select the optimal ligand for my reaction?

Answer: Ligand selection is arguably the most critical parameter for success. The choice depends on the specific coupling partners. While screening is often necessary, the following guidelines provide an excellent starting point.

Coupling ReactionCoupling PartnerRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura Unactivated or hindered aryl boronic acidBulky, electron-rich biaryl phosphinesXPhos, SPhosThese ligands promote the challenging oxidative addition step and accelerate the overall catalytic turnover.[3]
Buchwald-Hartwig Primary alkyl or aryl aminesBulky, electron-rich biaryl phosphinesBrettPhos, XPhosThese ligands are highly effective at preventing catalyst inhibition by the amine and suppressing diarylation side products.[1][12]
Buchwald-Hartwig Secondary aminesBulky, electron-rich biaryl phosphinesRuPhos, tBuXPhosSecondary amines are often more sterically demanding, requiring specific ligand architectures for optimal results.[1]

Question 3: What is a palladium precatalyst, and why is it often better than using a simple salt like Pd(OAc)₂?

Answer: A palladium precatalyst is a stable, well-defined Pd(II) complex that is designed to cleanly and quantitatively generate a specific, highly active LPd(0) species in solution.[2] Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction step that can be inefficient and generate side products or catalyst inhibitors.[2] Precatalysts (e.g., the "G3" or "G4" generation from Buchwald) provide:

  • Higher Activity: They form the active catalyst more efficiently, often allowing for lower catalyst loadings and milder reaction conditions.

  • Greater Reproducibility: By removing the variability of the in situ reduction step, reactions become more consistent batch-to-batch.

  • Ease of Use: They are typically air- and moisture-stable solids that are easy to handle and weigh.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 3-Amino-5-bromobenzamide with a generic arylboronic acid.

Materials:

  • 3-Amino-5-bromobenzamide (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-Amino-5-bromobenzamide, the arylboronic acid, the palladium precatalyst, and the base.

  • Inerting: Seal the vessel and purge with argon or nitrogen by evacuating and backfilling for 3-5 cycles.[4]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Visual Guides

To better understand the underlying processes, the following diagrams illustrate the key mechanisms and workflows.

Catalytic Cycle cluster_0 Pd(0) State cluster_1 Pd(II) State Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)Pd(II)-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) TM_Complex L(Ar)Pd(II)-R (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ R-B(OH)2 + Base) TM_Complex->Pd0 Reductive Elimination (- Ar-R) Troubleshooting Workflow Start Reaction Yield is Low Check_Catalyst Is the catalyst system active? - Use modern precatalyst - Screen ligands (XPhos, SPhos) Start->Check_Catalyst Check_Inert Is the atmosphere inert? - Rigorously degas solvents - Check for leaks Start->Check_Inert Check_Base Is the base appropriate & active? - Use anhydrous base - Screen bases (K3PO4, Cs2CO3) Start->Check_Base Check_Side_Rxns Are side products dominant? (e.g., hydrodehalogenation) Check_Catalyst->Check_Side_Rxns Check_Inert->Check_Side_Rxns Check_Base->Check_Side_Rxns Optimize_Conditions Systematically optimize: - Temperature - Concentration - Reaction Time Check_Side_Rxns->Optimize_Conditions Yes Check_Side_Rxns->Optimize_Conditions No Protect_Amine Consider protecting the -NH2 group as a last resort Optimize_Conditions->Protect_Amine

Caption: Decision workflow for troubleshooting low-yield reactions.

References

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. Available from: [Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC, NIH. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. Available from: [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... Available from: [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Available from: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Available from: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available from: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Chen, Q., et al. (2018). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. PMC. Available from: [Link]

Sources

Side reactions and byproduct formation in 3-Amino-5-bromobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide from the Office of the Senior Application Scientist

Topic: Side Reactions and Byproduct Formation Audience: Researchers, scientists, and drug development professionals.

Introduction from the Scientist's Desk

Welcome to the technical support guide for the synthesis of 3-Amino-5-bromobenzamide. This molecule, while seemingly straightforward, presents several synthetic challenges primarily centered around the Hofmann rearrangement—a powerful yet sensitive transformation. The goal of this document is to move beyond simple procedural outlines. We will explore the causality behind common experimental pitfalls, providing you with the mechanistic understanding required to not only troubleshoot but also to proactively optimize your synthesis. My aim is to equip you with the insights I've gained through years of hands-on experience, ensuring your path to the target molecule is both efficient and logical.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry follows a logical diagnostic and corrective action workflow.

Q1: My yield of 3-Amino-5-bromobenzamide is consistently low or non-existent. What are the likely causes and how can I fix it?

Low yield is the most frequent complaint, and it typically points to issues in the core Hofmann rearrangement step. The conversion of a primary amide to a primary amine with one less carbon atom is a multi-step process in-situ, and problems can arise at any stage.[1][2]

Probable Causes & Diagnostic Steps:

  • Incomplete N-Bromination: The reaction begins with the deprotonation of the starting amide (e.g., 3,5-dibromobenzamide or a related precursor) followed by reaction with bromine (or an equivalent like NBS) to form an N-bromoamide intermediate.[2][3] If this step is inefficient, the rest of the reaction cannot proceed.

    • Diagnosis: Use Thin Layer Chromatography (TLC) to monitor the reaction. The N-bromoamide should have a different Rf value than the starting amide. If you see a persistent starting material spot even after sufficient time, N-bromination is likely the issue.

  • Failure of the Rearrangement Step: The key step is the rearrangement of the deprotonated N-bromoamide to form an isocyanate intermediate.[1][4] This step is temperature-dependent and requires sufficient base.

    • Diagnosis: If TLC shows the disappearance of the starting material but no formation of the desired amine product, the reaction may be stalled at the N-bromoamide or isocyanate stage. The isocyanate is highly reactive and not typically isolated.[3][5]

  • Degradation of Product: Aromatic amines can be sensitive to oxidation, especially under basic conditions or upon exposure to air and light during workup.[6]

    • Diagnosis: If the reaction mixture or final isolated product has significant color (e.g., dark brown or purple), oxidation is a likely culprit. HPLC analysis of the crude product can reveal a complex mixture of degradation byproducts.

Corrective Actions & Protocol Validation:

  • Ensure Potent Reagents: Use fresh, high-quality bromine or N-Bromosuccinimide (NBS). Sodium hydroxide solutions should be freshly prepared to avoid carbonate contamination.

  • Optimize Base Stoichiometry: At least four equivalents of base are mechanistically required for the Hofmann rearrangement with bromine.[7] One for the initial amide deprotonation, one for the N-bromoamide deprotonation, and two for the hydrolysis of the isocyanate intermediate. It is often beneficial to use a slight excess.

  • Temperature Control is Critical: The initial N-bromination is often performed at low temperatures (0-5 °C) to control the reaction rate. The rearrangement step, however, typically requires gentle heating (e.g., 50-70 °C) to proceed efficiently.[3] Monitor your reaction temperature closely.

  • Inert Atmosphere: Especially during workup and purification, working under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative degradation of the 3-amino group.[6]

Below is a troubleshooting workflow to help visualize this process.

G cluster_diagnosis Diagnosis start Low / No Yield tlc Monitor by TLC start->tlc hplc Analyze Crude by HPLC start->hplc cause1 Persistent Starting Material Spot? tlc->cause1 cause2 SM Consumed, No Product? tlc->cause2 cause3 Dark-colored Mixture? hplc->cause3 sol1 Incomplete N-Bromination - Check Reagent Quality - Verify Base Stoichiometry cause1->sol1 Yes sol2 Rearrangement Failure - Increase Temperature Gradually - Ensure Sufficient Base cause2->sol2 Yes sol3 Product Degradation - Use Inert Atmosphere - Minimize Workup Time cause3->sol3 Yes

Troubleshooting workflow for low yield.
Q2: My final product is contaminated with a significant amount of an unknown byproduct. How can I identify and eliminate it?

Byproduct formation is inherent to the complexity of the Hofmann rearrangement. Identifying the impurity is the first step toward mitigating its formation.

Common Byproducts and Their Origin:

The most common side reactions stem from the highly reactive isocyanate intermediate.[1][3][4]

Byproduct NameFormation MechanismHow to Minimize
Symmetrical Urea Derivative The isocyanate intermediate reacts with the newly formed amine product (3-Amino-5-bromobenzamide).Maintain dilute reaction conditions. Add the amine quenching solution slowly to a large volume of water to quickly hydrolyze the isocyanate.
Carbamate Derivative If an alcohol (e.g., methanol, ethanol from solvent) is present, it can trap the isocyanate to form a stable carbamate.[1][3]Use water as the solvent for the hydrolysis step and ensure all glassware is free of alcohol residue.
Unreacted Starting Amide Incomplete reaction due to insufficient reagents, low temperature, or short reaction time.Increase reaction time, temperature, or stoichiometry of Br₂/NaOH as determined by TLC monitoring.
Anthranilic Acid Derivatives If the starting material is phthalimide-based, incomplete reaction or side reactions can yield anthranilic acid byproducts.[8]Ensure complete conversion during the initial amidation step if starting from a dicarboxylic acid.

Identification Protocol:

  • Mass Spectrometry (MS): Obtain a mass spectrum of your impure product. Compare the observed m/z values against the expected masses of the byproducts listed in the table.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be very informative. A symmetrical urea will have a distinct set of aromatic signals and an additional N-H signal. A carbamate will show characteristic signals for the alcohol moiety (e.g., a methoxy singlet around 3.7 ppm for a methyl carbamate).

  • Purification: The desired product, 3-Amino-5-bromobenzamide, has both a basic (amino) and a neutral (amide) group. This allows for purification via column chromatography on silica gel. A gradient elution system (e.g., starting with hexanes/ethyl acetate and gradually increasing polarity) is typically effective. Recrystallization from a suitable solvent system like ethanol/water can also be highly effective for removing less polar impurities.

Below is a diagram illustrating the main reaction pathway and the formation of key byproducts from the isocyanate intermediate.

G cluster_main Main Reaction Pathway Amide Starting Amide (e.g., 5-Bromoisophthalamide) N_Bromo N-Bromoamide Anion Amide->N_Bromo + Br₂ + NaOH Isocyanate Isocyanate Intermediate N_Bromo->Isocyanate Rearrangement (Heat) Product 3-Amino-5-bromobenzamide (Desired Product) Isocyanate->Product + H₂O (Hydrolysis) Urea Symmetrical Urea (Byproduct) Isocyanate->Urea + Product (Amine) Carbamate Carbamate (Byproduct) Isocyanate->Carbamate + ROH (Alcohol)

Main reaction and key byproduct formation pathways.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the optimal starting material for this synthesis?

The choice of starting material is a balance of cost, availability, and reaction efficiency. A common and logical precursor is 5-bromoisophthalamide . This can be synthesized from commercially available 5-bromoisophthalic acid. The Hofmann rearrangement is then performed on one of the two primary amide groups to yield the desired product. This approach avoids direct bromination of a more complex molecule, which could lead to isomeric impurities.

Q4: Can reagents other than bromine and NaOH be used for the Hofmann rearrangement?

Yes, several variations exist.[1]

  • N-Bromosuccinimide (NBS): Can be used in place of bromine, often with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This can be a milder alternative.[9]

  • Sodium Hypochlorite (Bleach): Can be used as the oxidant in place of bromine, which may be preferable for safety or environmental reasons.[1]

  • (Bis(trifluoroacetoxy)iodo)benzene (PIFA): A hypervalent iodine reagent that can effect the rearrangement under relatively mild conditions.[9]

The choice depends on the scale of your reaction, substrate tolerance, and available resources. For initial lab-scale synthesis, the classic Br₂/NaOH method is robust and well-documented.

Q5: How critical is the workup procedure for isolating a pure product?

Extremely critical. The workup not only isolates your product but also removes inorganic salts and unreacted reagents.

  • Quenching: After the reaction is complete, it's wise to quench any remaining bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the orange/brown color disappears.

  • pH Adjustment: The reaction is highly basic. Carefully acidify the solution (e.g., with HCl) to a neutral or slightly acidic pH. The product may precipitate at this stage. Be cautious, as the product is an amine and will dissolve in strongly acidic solutions by forming the ammonium salt. The goal is to find the isoelectric point where solubility is minimal.

  • Extraction: If the product does not precipitate, it must be extracted with an organic solvent like ethyl acetate or dichloromethane. Ensure you perform multiple extractions to maximize recovery.[10]

  • Washing: Wash the combined organic layers with brine to remove excess water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.[6][10]

A carefully executed workup is the foundation for a straightforward final purification.

References
  • Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • HOFMANN REARRANGEMENT. (n.d.). PHARMD GURU. Retrieved January 16, 2026, from [Link]

  • Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry. (2020, December 31). Khan Academy. Retrieved January 16, 2026, from [Link]

  • The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Hofmann degradation of m Bromo benzamide gives a aniline class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 16, 2026, from [Link]

  • The Hofmann Rearrangement--Rxn and Mechanism. (2020, January 16). jOeCHEM. Retrieved January 16, 2026, from [Link]

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • Hofmann rearrangement. (n.d.). Chemeurope.com. Retrieved January 16, 2026, from [Link]

  • 2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

Sources

Resolving solubility issues of 3-Amino-5-bromobenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-5-bromobenzamide. This center is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

3-Amino-5-bromobenzamide (MW: 215.05 g/mol , Formula: C₇H₇BrN₂O) is a substituted benzamide with a unique combination of functional groups: a basic aromatic amine, a polar amide, and a lipophilic bromo group on an aromatic ring. This structure confers both hydrogen-bonding capabilities and significant hydrophobicity, leading to complex and often frustrating solubility behavior in common organic solvents. This guide offers a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the solubility of 3-Amino-5-bromobenzamide?

The solubility of this compound is governed by a delicate balance between its crystalline solid-state and its interactions with the solvent. The primary limiting factors are:

  • High Crystal Lattice Energy: The planar structure, coupled with the ability of the amide and amine groups to form strong intermolecular hydrogen bonds, results in a stable crystal lattice. A significant amount of energy is required from the solvent to break this lattice apart. This is a common characteristic of "brick dust" compounds, which have high melting points and poor solubility in both aqueous and organic solvents[1].

  • Amphiphilic Nature: The molecule possesses both polar (amine, amide) and non-polar (brominated benzene ring) regions. This duality means that no single solvent is perfect. Highly polar solvents may not adequately solvate the non-polar ring, while non-polar solvents cannot effectively interact with the hydrogen-bonding groups.

Q2: I'm starting a new experiment. Which organic solvents should I try first?

Based on the behavior of analogous benzamides and general principles for poorly soluble compounds, the following solvents are recommended as starting points:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective solvents. They have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the amide and amine protons. Many supplier data sheets for poorly soluble compounds recommend first dissolving in DMSO or DMF to create a concentrated stock solution[2][3].

  • Polar Protic Solvents: Methanol and ethanol can be effective, particularly with heating.[4][5] Their ability to both donate and accept hydrogen bonds allows for favorable interactions. Studies on the parent compound, benzamide, show its highest solubility in methanol among common lab solvents.[4][6]

  • Other Solvents: Acetone may offer moderate solubility, often better than less polar solvents like ethyl acetate or acetonitrile[4][5].

Q3: My compound dissolved with heating, but then crashed out upon cooling. What happened?

This phenomenon is known as supersaturation. By adding thermal energy, you increased the solubility of the compound beyond its equilibrium point at room temperature[1]. As the solution cooled, the solubility limit decreased, and the excess solute precipitated out of the solution. To avoid this, you can either maintain the elevated temperature for your experiment or create a stable solution at a lower concentration that is within the room-temperature solubility limits.

Q4: Can I use a solvent mixture or co-solvent system?

Absolutely. Co-solvency is a powerful technique for fine-tuning the polarity of the solvent system to better match the solute[7][8]. For instance, if your compound is sparingly soluble in a buffer but soluble in DMF, you can create a stock solution in DMF and then dilute it into the aqueous buffer, ensuring the final DMF concentration is low enough not to interfere with your experiment but high enough to maintain solubility[2]. A common starting point is a 1:10 or 1:20 ratio of the organic co-solvent to the main solvent[2].

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies to systematically resolve solubility issues.

Logical Troubleshooting Workflow

Before proceeding to specific protocols, consult the following decision tree to guide your troubleshooting process.

G start Start: 3-Amino-5-bromobenzamide Fails to Dissolve at RT solvent Step 1: Solvent Selection Have you tried DMSO or DMF? start->solvent heat Step 2: Apply Thermal Energy Heat solution to 40-60°C. Did it dissolve? solvent->heat No success Success: Compound Solubilized solvent->success Yes cosolvent Step 3: Use Co-Solvents Prepare a stock in DMSO/DMF. Dilute into a secondary solvent. heat->cosolvent No heat->success Yes, but precipitates on cooling (Go to Q3) ph_mod Step 4: pH Modification (For Protic Solvents) Add 1-2 eq. of non-nucleophilic acid. cosolvent->ph_mod No cosolvent->success Yes ph_mod->success Yes fail Issue Persists: Consider particle size reduction or advanced formulation. ph_mod->fail No G cluster_0 Low Solubility cluster_1 High Solubility (in Protic Solvents) mol1 3-Amino-5-bromobenzamide (Neutral) plus + H⁺ (Acid) mol1->plus mol2 H₃N⁺-[Aromatic Ring]-CONH₂(Protonated Salt Form) plus->mol2

Caption: Mechanism of solubility enhancement via pH modification.

Methodology:

  • Solvent Suspension: Suspend the 3-Amino-5-bromobenzamide in the desired protic solvent (e.g., ethanol, isopropanol).

  • Acidification: While stirring, add a small amount (1.0 to 1.5 molar equivalents) of a suitable acid. Good choices include:

    • A solution of HCl in isopropanol.

    • Trifluoroacetic acid (TFA).

    • Acetic acid.

  • Observation: Stir for 5-10 minutes. The solid should dissolve as the ammonium salt is formed.

  • Caution: Be aware that changing the pH may affect downstream reactions or analyses. This method is best suited for reaction setups where the acidic conditions are tolerable or for creating a stock solution that will be heavily diluted.

Quick Reference Data

The following table summarizes the expected solubility and recommended approaches for common organic solvents based on the behavior of structurally similar benzamides. [4][5][6]

Solvent Category Solvent Name Predicted Solubility Recommended Technique
Polar Aprotic DMSO, DMF High Direct dissolution at room temperature.
Polar Protic Methanol, Ethanol Moderate Heating (40-60°C) or pH modification.
Isopropanol Low to Moderate Heating and/or pH modification required.
Ketone Acetone Moderate May require gentle warming.
Ester Ethyl Acetate Low Generally not a good solvent.
Ethers THF, Diethyl Ether Very Low Not recommended.
Hydrocarbon Hexanes, Toluene Insoluble Not recommended.
Chlorinated Dichloromethane (DCM) Low Not recommended.

| Nitrile | Acetonitrile | Low | Generally a poor solvent for benzamides. [4][5]|

Safety First

Always consult the Safety Data Sheet (SDS) before handling 3-Amino-5-bromobenzamide or any solvents. [9][10][11][12]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound and solvents in a well-ventilated area or a chemical fume hood.

  • Hazard Information: The compound may cause skin, eye, and respiratory irritation.[11][12] Avoid inhalation of dust.

By applying these principles and protocols systematically, you can effectively overcome the solubility challenges posed by 3-Amino-5-bromobenzamide and advance your research with confidence.

References

  • Gong, X., et al. (2018). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Journal of Chemical Thermodynamics. Available at: [Link]

  • Spiral, Imperial College London. Solubility determination and modelling of benzamide in organic solvents. Available at: [Link]

  • Catalent Pharma Solutions. (2021). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • Anou, M., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Pharmaffiliates. 3-Amino-5-bromobenzamide. Available at: [Link]

  • PubChem, National Institutes of Health. Benzamide. Available at: [Link]

  • PubChem, National Institutes of Health. N-(5-amino-3-bromo-2-pyridinyl)-2-bromobenzamide. Available at: [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Available at: [Link]

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]

  • ResearchGate. How to optimize between negative effects of organic solvents or surfactants and the solubility of the drug?. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Wikipedia. 3-Aminobenzamide. Available at: [Link]

  • Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Available at: [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

  • PubChem, National Institutes of Health. 3-Amino-5-bromo-1-benzofuran-2-carboxamide. Available at: [Link]

  • ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • Semantic Scholar. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available at: [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the.... Available at: [Link]

  • European Patent Office. Process for preparing 2-amino-5-bromobenzamide derivatives. Available at: [Link]

  • ChemBK. 3-Bromobenzamide. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • PubChem, National Institutes of Health. 3-Aminobenzamide. Available at: [Link]

  • PubChem, National Institutes of Health. 2-Amino-3,5-dibromobenzaldehyde. Available at: [Link]

  • Chemsrc. CAS#:76596-58-2. Available at: [Link]

  • PubChem, National Institutes of Health. 3-Amino-5-hydroxybenzamide. Available at: [Link]

  • PubChem, National Institutes of Health. 2-Amino-5-cyano-N,3-dimethylbenzamide. Available at: [Link]

Sources

Technical Support Center: 3-Amino-5-bromobenzamide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to monitoring the progress of reactions with 3-Amino-5-bromobenzamide, including troubleshooting guides and FAQs.

Welcome to the technical support resource for 3-Amino-5-bromobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a bifunctional molecule containing both a nucleophilic aromatic amine and an amide group, 3-Amino-5-bromobenzamide can participate in a variety of chemical transformations, such as N-alkylation, N-arylation, acylation, and transition metal-catalyzed cross-coupling reactions at the bromine-substituted position.

Effective and accurate monitoring of these reactions is critical for optimizing reaction conditions, determining endpoint, maximizing yield, and minimizing impurity formation. This document provides practical, field-tested advice in a direct question-and-answer format, addressing common challenges and offering robust protocols for the most prevalent analytical techniques.

Safety First: Handling 3-Amino-5-bromobenzamide

Before beginning any experiment, it is crucial to be familiar with the safety protocols for handling 3-Amino-5-bromobenzamide.

Q: What are the primary hazards associated with 3-Amino-5-bromobenzamide?

A: According to safety data sheets, 3-Amino-5-bromobenzamide is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] It is also suspected of causing genetic defects. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Q: What personal protective equipment (PPE) should I use?

A: Always wear protective gloves, a lab coat, and chemical safety goggles.[3] If there is a risk of generating dust, use a dust mask or work in a well-ventilated fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[3]

Section 1: Thin-Layer Chromatography (TLC) - The Workhorse of Reaction Monitoring

TLC is an indispensable technique for rapid, qualitative monitoring of reaction progress.[4] It is cost-effective and provides immediate feedback on the consumption of starting materials and the formation of products.

Q: How do I select an appropriate solvent system (mobile phase) for monitoring a reaction with 3-Amino-5-bromobenzamide?

A: The key is to choose a solvent system that provides good separation between your starting material, product, and any significant byproducts. A good starting point for many reactions involving this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Rationale: 3-Amino-5-bromobenzamide is a polar molecule due to the amine and amide groups. Your product's polarity will depend on the reaction. For example, in an N-alkylation or N-acylation reaction, the product will likely be less polar than the starting amine. A good target is to have the starting material Rf value around 0.2-0.3 and the product move further up the plate (e.g., Rf 0.5-0.6).

  • Pro-Tip: For reactions involving acidic or basic compounds, adding a small amount of modifier to the eluent can prevent streaking and improve resolution. For streaky amines, add 0.5% triethylamine; for acidic compounds, add 0.5% acetic acid.[5]

Reaction TypeStarting Solvent System (Hexane:Ethyl Acetate)Polarity of Product (Relative to Starting Material)
N-Acylation60:40Less Polar
N-Alkylation70:30Less Polar
Suzuki Coupling (at Br)50:50More Polar (often)
Experimental Protocol: Monitoring a Reaction by TLC
  • Chamber Preparation: Line a TLC chamber with filter paper and add the mobile phase to a depth of ~0.5 cm. Cover and allow the atmosphere to saturate for 5-10 minutes.

  • Plate Preparation: With a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Lane 1 (SM): Dissolve a small amount of 3-Amino-5-bromobenzamide in a solvent like methanol or ethyl acetate and spot it on the baseline.

    • Lane 2 (Co-spot): On the same spot as Lane 1, carefully spot a small aliquot of your reaction mixture.

    • Lane 3 (Rxn): Spot only the reaction mixture.

  • Development: Place the plate in the saturated chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis: The reaction is progressing if the intensity of the starting material spot in the "Rxn" lane decreases over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[6]

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_action Action prep_chamber Prepare & Saturate TLC Chamber prep_plate Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Spot Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop Develop Plate in Chamber spot_rxn->develop visualize Dry & Visualize (UV Lamp) develop->visualize analyze Analyze Spot Progression: - SM spot disappears - Product spot appears visualize->analyze decision Reaction Complete? analyze->decision stop_rxn Yes: Stop Reaction & Begin Workup decision->stop_rxn Yes continue_rxn No: Continue Monitoring decision->continue_rxn No

Caption: General workflow for monitoring a chemical reaction using TLC.

TLC Troubleshooting

Q: My spots are streaking down the plate. What can I do?

A: Streaking is common with amines on silica gel. This is often due to strong interactions with the acidic silica.

  • Solution 1: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[5] This neutralizes the acidic sites on the silica, leading to sharper spots.

  • Solution 2: Your sample may be too concentrated. Dilute the aliquot from your reaction mixture before spotting it on the plate.[5]

Q: I see a new spot, but it's very close to my starting material spot. How can I improve the separation?

A: If the Rf values are too close, you need to change the polarity of the mobile phase.

  • If spots are too low (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., change from 7:3 Hexane:EtOAc to 1:1).

  • If spots are too high (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., change from 1:1 Hexane:EtOAc to 8:2).

  • If separation is still poor: Try a different solvent system altogether. Sometimes switching from ethyl acetate to acetone or using a ternary mixture (e.g., Hexane:EtOAc:Methanol) can resolve difficult separations.

Section 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the preferred method. It provides accurate data on conversion, product formation, and purity. A reversed-phase HPLC method is typically suitable for analyzing aromatic amines like 3-Amino-5-bromobenzamide.[7][8]

Q: What is a good starting point for an HPLC method to monitor my reaction?

A: A C18 reversed-phase column is the standard choice. The mobile phase will typically consist of an aqueous component (A) and an organic component (B), run on a gradient.

  • Rationale: The C18 stationary phase is non-polar. Polar molecules will elute first. 3-Amino-5-bromobenzamide will be retained, but as the reaction proceeds to form a potentially less polar product, that product will be retained longer on the column. A gradient elution, where the percentage of the organic solvent is increased over time, is efficient for separating components with different polarities within a reasonable timeframe.[8]

Generic HPLC Method Protocol
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA
Flow Rate 1.0 mL/min
Detector UV, set to a wavelength where both starting material and product absorb (e.g., 254 nm)
Injection Volume 5-10 µL
Column Temperature 30-40 °C

Generic Gradient:

Time (min)% Mobile Phase B
0.010
15.090
18.090
18.110
22.010
HPLC Troubleshooting

Q: How do I prepare my sample for HPLC analysis?

A: Proper sample preparation is critical for good results and to avoid damaging the instrument.

  • Take a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by diluting it into a larger volume of a solvent that will not react further (e.g., 1 mL of acetonitrile). This also stops the reaction at a precise time point.

  • If the reaction contains solid particles (e.g., a heterogeneous catalyst), you MUST filter the sample through a 0.22 or 0.45 µm syringe filter before injection. Failure to do so can block the column and tubing.

  • The final concentration should be in the range of ~0.1-1 mg/mL.

Q: I'm not getting good peak shape; my peaks are broad or tailing.

A: Poor peak shape can have several causes.

  • Cause 1: Secondary Interactions. The amine group can interact with residual silanols on the silica backbone of the C18 column.

    • Solution: Ensure your mobile phase is slightly acidic (e.g., with 0.1% formic acid or TFA). The acid protonates the amine, which reduces tailing. It also protonates the silanols, minimizing unwanted interactions.

  • Cause 2: Column Overload. Injecting too concentrated a sample can lead to broad, fronting peaks.

    • Solution: Dilute your sample further and re-inject.

  • Cause 3: Mismatched Injection Solvent. Injecting a sample dissolved in a much stronger solvent than the initial mobile phase can cause peak distortion.

    • Solution: If possible, dissolve your sample in the initial mobile phase (e.g., 90:10 Water:Acetonitrile).

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While TLC and HPLC are excellent for monitoring reaction progress, NMR is the definitive tool for confirming the structure of your product. It can also be used for reaction monitoring by observing the disappearance of starting material signals and the appearance of product signals.[9]

Q: Which signals in the ¹H NMR spectrum are best to monitor for reactions of 3-Amino-5-bromobenzamide?

A: The aromatic protons of 3-Amino-5-bromobenzamide are distinct and serve as excellent reporters. The amino (-NH₂) and amide (-CONH₂) protons are also useful, though their chemical shifts can be variable and they may exchange with deuterium if using solvents like MeOD or D₂O.

¹H NMR Signal Guide for 3-Amino-5-bromobenzamide (in DMSO-d₆):

  • Aromatic Protons: You will typically see three distinct signals in the aromatic region (approx. 6.8-7.5 ppm). These protons are sensitive to changes in the electronic environment. For example, acylation of the amino group will cause a significant downfield shift of the adjacent aromatic protons.

  • -NH₂ Protons: A broad singlet (approx. 5.5-6.0 ppm). This signal will disappear upon N-acylation or N-alkylation.

  • -CONH₂ Protons: Two broad singlets (approx. 7.2 and 7.8 ppm). These signals will shift if the reaction occurs at the amide.

Q: Can I monitor a reaction directly in an NMR tube?

A: Yes, this is a powerful technique for kinetic analysis.[9]

  • Set up the reaction on a small scale in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) directly in the NMR tube.

  • Acquire a spectrum of the starting materials before initiating the reaction (e.g., before adding the final reagent or catalyst).

  • After initiation, acquire spectra at set time intervals.

  • By integrating a characteristic starting material peak and a characteristic product peak, you can calculate the percent conversion over time.

NMR_Monitoring cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis prep_sample Prepare reaction mixture in deuterated solvent add_tube Transfer to NMR tube prep_sample->add_tube add_std Add internal standard (optional, for quantification) add_tube->add_std scan_t0 Acquire T=0 spectrum before adding final reagent add_std->scan_t0 initiate Initiate reaction (add final reagent) scan_t0->initiate acquire_series Acquire spectra at regular time intervals (T=x) initiate->acquire_series process Process spectra (phase, baseline) acquire_series->process integrate Integrate key SM and Product signals process->integrate calculate Calculate % Conversion: [Prod] / ([Prod] + [SM]) integrate->calculate

Caption: Workflow for in-situ reaction monitoring using NMR spectroscopy.

Section 4: General Troubleshooting & FAQs

Q: My reaction has stalled; my TLC/HPLC shows both starting material and product, but the ratio isn't changing. What should I do?

A: A stalled reaction can be due to several factors:

  • Reagent Degradation: One of your reagents may have degraded, especially if it is moisture-sensitive (e.g., an acid chloride or a strong base like NaH). Try adding a fresh portion of the suspect reagent.

  • Catalyst Deactivation: In cross-coupling reactions, the catalyst may have been deactivated. Adding another portion of the catalyst and/or ligand may restart the reaction.

  • Equilibrium: The reaction may have reached equilibrium. Changing conditions, such as removing a byproduct (e.g., water) or increasing the temperature, may shift the equilibrium toward the product.

Q: My reaction mixture is a dark, complex mess on TLC, with many new spots. What happened?

A: This often indicates decomposition or the formation of multiple side products.

  • Cause: The reaction temperature may be too high, or one of the reagents is unstable under the reaction conditions. Aromatic amines can be susceptible to oxidation, which often produces colored impurities.

  • Solution: Re-run the reaction at a lower temperature. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Check the literature for known side reactions of your specific transformation.[10]

Q: I've confirmed my reaction is complete, but I'm having trouble purifying the product. Any advice?

A: Purification challenges are common. Given the polar amine and amide groups, your product may have some water solubility or stick to silica gel.

  • Problem: Product is stuck on the silica gel column.

    • Solution: Add a more polar solvent to your eluent, such as methanol (e.g., 95:5 DCM:MeOH). You can also add 0.5-1% triethylamine to the eluent to reduce interaction with the silica gel.

  • Problem: Product is difficult to separate from a byproduct.

    • Solution: If chromatography is failing, consider an alternative purification method. Can you crystallize your product? Can you perform an acid/base extraction to separate your product from a neutral impurity? For example, if your product is basic, you can extract it into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove neutral impurities, and then basify the aqueous layer and re-extract your product.

References

  • SpectraBase. (2016). 3-Amino-5-bromo-1-benzofuran-2-carboxamide [1H NMR] Spectrum. Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (2025). 3-Amino-5-bromo-1-benzofuran-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • López-García, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Wang, Q., et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Mazzo, V. L., et al. (2006). Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • PubChem. (2025). 3-Aminobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Catellani-Inspired BN-Aromatic Expansion. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzamide. Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources: How to TLC. Iowa State University. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromobenzamide [1H NMR] Chemical Shifts. Wiley & Sons, Inc. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Amino-5-bromobenzamide, 97% Purity. Retrieved from [Link]

  • PubChem. (2025). 2-Amino-5-bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Ebert, R. F. (1986). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Analytical Biochemistry. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC analysis method of 3-aminobutanol chiral purity.
  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol.
  • Khan, M., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly. Journal of Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

  • PubChem. (2025). 3-[(3-Amino-5-bromo-2-pyridinyl)amino]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 3-Amino-5-bromobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-bromobenzamide derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Section 1: Synthesis & Purification

Question: My synthesis of a 2-amino-5-bromobenzamide derivative gave a low yield and shows multiple spots on my initial TLC analysis. What are the likely culprits?

Answer: Low yields and the presence of impurities are common hurdles in the synthesis of substituted benzamides. The issues often trace back to the starting materials or the reaction conditions, particularly during the bromination step.

  • Starting Material Purity: The synthesis of 2-amino-5-bromobenzamide, a common parent structure, often starts with 2-aminobenzamide.[1][2] Ensure your starting amine is pure, as impurities here will carry through or lead to side-products.

  • Bromination Stoichiometry: A frequent synthetic route involves electrophilic aromatic substitution using N-bromosuccinimide (NBS).[1] Precise control of stoichiometry is critical.

    • Under-bromination: Using too little NBS will leave unreacted starting material, which can be difficult to separate due to similar polarity.

    • Over-bromination: Excess NBS can lead to the formation of di-brominated species (e.g., 2-amino-3,5-dibromobenzamide), creating a challenging purification problem.[3]

  • Reaction Conditions: The reaction is typically run at room temperature in a solvent like acetonitrile.[1] Running the reaction for too long or at elevated temperatures can promote side reactions. It is crucial to monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.

  • Work-up Procedure: Quenching the reaction with water is standard practice to precipitate the product and remove excess NBS and succinimide by-products.[1] Ensure the quench is done thoroughly, often with ice-cold water, to maximize precipitation of your desired product and minimize the solubility of by-products.

Question: I'm struggling to purify my 3-amino-5-bromobenzamide derivative. It streaks badly on a standard silica gel column. How can I improve my purification?

Answer: This is a classic problem when dealing with compounds containing basic amino groups. The free amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to significant band broadening and "streaking" or "tailing" down the column.

Here is a systematic approach to overcoming this challenge:

  • Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is a stronger base than your product's amino group and will preferentially bind to the silica, allowing your compound to elute with much-improved peak shape.[4][5]

    • Ammonia: For more polar compounds requiring solvents like Dichloromethane/Methanol, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as the polar component of the mobile phase. A common starting point is a gradient of 0-10% of a 9:1 MeOH/NH4OH solution in DCM.[4]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Deactivated Silica: Use silica gel that has been "base-deactivated" by the manufacturer.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina (pH ~10) is often the best choice.

    • Reversed-Phase Chromatography (C18): For highly polar derivatives, reversed-phase flash chromatography may be a viable option, using solvent systems like Water/Acetonitrile or Water/Methanol, often with a pH modifier.[4]

Section 2: Analytical Characterization

Question: My ESI-MS spectrum shows two intense peaks for the molecular ion, separated by 2 m/z, with nearly equal intensity. Is my sample contaminated?

Answer: No, this is not contamination. In fact, this is the hallmark signature of a compound containing a single bromine atom and is a key piece of evidence for successful synthesis.

The element bromine exists naturally as two stable isotopes:

  • ⁷⁹Br: Approximately 50.7% natural abundance

  • ⁸¹Br: Approximately 49.3% natural abundance

Because their abundances are nearly equal (a ~1:1 ratio), the mass spectrometer detects two distinct populations of your molecule: one containing the ⁷⁹Br isotope and one containing the ⁸¹Br isotope. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any fragment ions that retain the bromine atom, with the peaks separated by 2 m/z units (the difference between 81 and 79) and having almost identical heights.[6][7] This isotopic pattern is a powerful diagnostic tool.

Table 1: Characteristic Isotopic Patterns for Brominated Compounds

Number of Bromine AtomsIsotopic PatternApproximate Intensity Ratio
1M, M+21 : 1
2M, M+2, M+41 : 2 : 1

DOT Diagram: Interpreting Bromine Isotope Patterns in MS

Caption: Logic flow for identifying a mono-brominated compound from its mass spectrum.

Question: What are the expected fragmentation patterns for these derivatives in mass spectrometry?

Answer: The fragmentation of benzamides is well-understood and provides valuable structural information. In addition to the characteristic bromine isotope pattern, look for these common fragmentation pathways under Electron Ionization (EI) or Collision-Induced Dissociation (CID):

  • Loss of Amide Group: A primary fragmentation is the cleavage of the C-N bond of the amide, leading to the loss of •NH₂ (a neutral loss of 16 Da) or the formation of the benzoyl cation. For a 3-amino-5-bromobenzoyl cation, this fragment will still exhibit the 1:1 M/M+2 isotope pattern.

  • Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br). This will be observed as a peak at [M-79]⁺ and/or [M-81]⁺. The resulting fragment ion will appear as a single peak, not a doublet, because it no longer contains the bromine atom.[8]

  • Ortho Effects: If there are substituents ortho to the amide group, specific intramolecular cyclization reactions can occur, leading to unique fragmentation patterns.[8] For the titular 3,5-disubstituted compounds, this is less common unless further derivatization has occurred at the 2 or 6 positions.

Question: I'm having trouble assigning the broad peaks in my ¹H NMR spectrum. Where should I expect the amine (-NH₂) and amide (-CONH₂) protons?

Answer: The protons on nitrogen atoms (amines and amides) are often challenging to assign for several reasons:

  • Broad Signals: They are subject to quadrupole broadening from the ¹⁴N nucleus and often have intermediate rates of chemical exchange, resulting in broad signals rather than sharp singlets or multiplets.

  • Variable Chemical Shift: Their chemical shift is highly dependent on the solvent, concentration, and temperature.

  • Exchangeability: These protons will exchange with deuterium from deuterated solvents like D₂O or MeOD.

Troubleshooting Protocol:

  • Choice of Solvent: Run your NMR in DMSO-d₆. The hydrogen-bond accepting nature of DMSO slows down the exchange rate of N-H protons, often resulting in sharper signals that may even show coupling. In DMSO-d₆, primary amide (-CONH₂) protons often appear as two distinct broad singlets between 7.0-8.5 ppm, while primary amine (-NH₂) protons typically appear as a broader singlet between 4.0-6.0 ppm.[9][10]

  • D₂O Shake: To confirm the assignment of N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The peaks corresponding to your -NH₂ and -CONH₂ protons will disappear or significantly diminish as the protons are replaced by deuterium. This is a definitive confirmation.

Question: The aromatic region of my ¹H NMR is complex. What is the expected splitting pattern for a 1,3,5-trisubstituted benzene ring like in 3-amino-5-bromobenzamide?

Answer: For a 3-amino-5-bromobenzamide core, you should expect to see three distinct signals in the aromatic region, each integrating to one proton. The substitution pattern breaks the symmetry of the ring. The protons are at positions 2, 4, and 6.

  • H2: This proton is ortho to the amide group and meta to the bromine and amino groups. It will appear as a triplet (or more accurately, a doublet of doublets with very similar coupling constants) due to meta-coupling to H4 and H6. Expect its chemical shift to be around 7.5-7.8 ppm.

  • H4: This proton is ortho to both the amino and bromine groups. It will also appear as a triplet (or dd) due to meta-coupling to H2 and H6. Its chemical shift will likely be between 7.0-7.4 ppm.

  • H6: This proton is ortho to the amino group and meta to the amide and bromine groups. It will also appear as a triplet (or dd) from meta-coupling to H2 and H4. Expect its chemical shift to be around 7.2-7.6 ppm.

Key Point: The coupling between these protons is meta-coupling (⁴JHH), which is typically small (2-3 Hz). This will result in very closely spaced doublets or narrow triplets for each signal. A high-resolution spectrometer (400 MHz or higher) is recommended to resolve these small couplings clearly.

Question: My compound elutes at or near the solvent front in my standard reversed-phase (C18) LC-MS method. How can I increase its retention?

Answer: This is a common issue for polar, basic compounds like 3-aminobenzamide derivatives. In typical acidic mobile phases (e.g., with 0.1% formic acid), the primary amino group becomes protonated (-NH₃⁺). This highly polar, charged form has very little affinity for the nonpolar C18 stationary phase and is swept through the column with the mobile phase.

The solution is to change the mobile phase conditions to favor the neutral form of the molecule.

Recommended Strategy: High pH Reversed-Phase Chromatography By using a mobile phase with a pH above the pKa of the amine (~pH 4-5), the amino group will be in its neutral, uncharged state (-NH₂). This significantly increases its hydrophobicity, leading to better retention on a C18 column.

Table 2: Recommended Mobile Phase Modifiers for LC-MS of Basic Amines

ModifierTypical ConcentrationpHComments
Ammonium Bicarbonate5-10 mM~8-9Volatile and excellent for LC-MS. Provides good peak shape.
Ammonium Hydroxide0.05 - 0.1%~10Also volatile and MS-friendly. Can provide even stronger retention.
Ammonium Formate (pH adjusted)10 mMAdjusted to >8 with NH₄OHOffers good buffering capacity and is MS-compatible.

Important: Ensure your HPLC column is stable at high pH. Many modern silica-based C18 columns are specifically designed for an extended pH range (e.g., pH 2-11). Using a standard silica column at high pH will rapidly degrade it.

Question: My HPLC peaks are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing in HPLC for these compounds is almost always caused by secondary interactions between the basic amine and residual, acidic silanol groups on the silica-based stationary phase, even in reversed-phase. This is the same fundamental issue that causes streaking in column chromatography.

DOT Diagram: Troubleshooting Workflow for HPLC Peak Tailing

HPLC Tailing Workflow start Problem: Peak Tailing Observed check_amine Is the analyte a basic amine? start->check_amine cause Primary Cause: Interaction with free silanols on stationary phase. check_amine->cause Yes other_issues Consider other issues: - Column void - Mismatched solvent strength - Extra-column dispersion check_amine->other_issues No solution1 Strategy 1: Switch to High pH Mobile Phase (e.g., 10mM NH₄HCO₃, pH 9) cause->solution1 solution2 Strategy 2: Use a column with superior end-capping or a hybrid particle. cause->solution2 end Result: Symmetric Peak Shape solution1->end solution2->end

Caption: A decision-making workflow for addressing peak tailing in HPLC analysis.

Section 3: Physical & Chemical Properties

Question: I'm having difficulty dissolving my 3-amino-5-bromobenzamide derivative for analysis and biological assays. What solvents are recommended?

Answer: Solubility can be a significant challenge and is highly dependent on the specific side chains attached to the core scaffold.[11]

  • For Analytical Purposes (NMR, LC-MS):

    • DMSO (Dimethyl sulfoxide): This is often the solvent of choice due to its high polarity. Most derivatives will dissolve in DMSO. For NMR, use DMSO-d₆.[12]

    • DMF (Dimethylformamide): Similar to DMSO, DMF is a highly polar aprotic solvent that can be effective.

    • Methanol/Ethanol: Many derivatives show some solubility in alcohols, which can be sufficient for preparing stock solutions for LC-MS.

    • Acetonitrile: Often used in synthesis and purification, it can be a good solvent for analysis.[1]

  • For Biological Assays (Aqueous Buffers):

    • Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Serial Dilution: Serially dilute this DMSO stock into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5% or <0.1%) to avoid solvent-induced artifacts or toxicity.

    • Kinetic Solubility: Be aware that some compounds may precipitate out of the aqueous buffer over time, even at low concentrations. It is advisable to perform a kinetic solubility assessment to understand the stability of your compound in the final assay medium.[11] If precipitation is an issue, the addition of solubilizing agents like cyclodextrins or surfactants to the assay buffer may be necessary, but their compatibility with the assay must be validated.

References
  • BenchChem. (n.d.). Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide.
  • PubChem. (n.d.). 3-Amino-5-bromo-1-benzofuran-2-carboxamide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material.
  • Reddit. (2022). Chromotography with free amines?
  • SpectraBase. (n.d.). 3-Amino-5-bromo-1-benzofuran-2-carboxamide - Optional[1H NMR] - Spectrum.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Sciencemadness Discussion Board. (2017). chromatography - polarities.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • National Institutes of Health (NIH). (n.d.). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Selleck Chemicals. (n.d.). 3-Aminobenzamide PARP inhibitor.
  • ChemicalBook. (n.d.). 2-AMINO-5-BROMOBENZAMIDE CAS#: 16313-66-9.
  • BenchChem. (n.d.). A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applications in Drug Development.
  • JOCPR. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.

Sources

Stability issues of 3-Amino-5-bromobenzamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of 3-Amino-5-bromobenzamide

Welcome to the technical support guide for 3-Amino-5-bromobenzamide (CAS 1261609-26-0). This document serves as a centralized resource for researchers, process chemists, and formulation scientists to understand and troubleshoot stability issues encountered with this key chemical intermediate, particularly under acidic and basic conditions. The inherent reactivity of the amide functional group, influenced by the electronic effects of the aromatic amino and bromo substituents, makes a thorough understanding of its degradation pathways critical for successful process development, analytical method validation, and formulation design. This guide provides in-depth, field-tested insights and protocols to anticipate and manage the chemical stability of 3-Amino-5-bromobenzamide.

Frequently Asked Questions (FAQs): Stability & Degradation Mechanisms

This section addresses the most common questions regarding the stability of 3-Amino-5-bromobenzamide. The answers are grounded in established principles of physical organic chemistry and supported by authoritative literature.

Part 1: Acidic Conditions

Q1: What is the primary stability concern for 3-Amino-5-bromobenzamide in acidic solutions?

The primary concern is hydrolysis of the amide bond.[1][2] While amides are generally more resistant to hydrolysis than esters, the reaction proceeds at a moderate rate in the presence of an acid catalyst, especially with heating.[1] This reaction cleaves the amide bond to yield a carboxylic acid and an amine (or its protonated salt).[2]

Q2: What is the chemical mechanism for the acid-catalyzed hydrolysis of 3-Amino-5-bromobenzamide?

The acid-catalyzed hydrolysis of amides is a well-understood process that involves the following key steps.[2][3]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen atom of the amide. This step is crucial as it renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[2][3] The nitrogen atom's lone pair is involved in resonance and is therefore not basic.[3]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2][4]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom, converting the amino group into a better leaving group (ammonia).

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ammonia molecule.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water) in the final step to yield the neutral carboxylic acid. Under acidic conditions, the ammonia leaving group is protonated to form an ammonium ion.[1][3]

Q3: What are the expected degradation products of 3-Amino-5-bromobenzamide in acid?

The hydrolysis reaction will break the amide bond, resulting in the formation of 3-Amino-5-bromobenzoic acid and an ammonium salt (e.g., ammonium chloride if HCl is used as the acid catalyst).[1]

Acid_Hydrolysis_Mechanism cluster_start Starting Material & Protonation cluster_intermediate Intermediate Formation cluster_products Product Formation A 3-Amino-5-bromobenzamide B O-Protonated Amide (Activated Intermediate) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D 3-Amino-5-bromobenzoic Acid C->D - NH₄⁺ (Intermediate Collapse) E Ammonium Ion (NH₄⁺)

Caption: Acid-catalyzed hydrolysis pathway of 3-Amino-5-bromobenzamide.

Part 2: Basic Conditions

Q1: How does 3-Amino-5-bromobenzamide behave under basic conditions?

Similar to acidic conditions, 3-Amino-5-bromobenzamide undergoes hydrolysis in the presence of a base, although the reaction often requires more forcing conditions, such as elevated temperatures, to proceed at a practical rate.[5] The amide bond is cleaved to yield a carboxylate salt and ammonia.[1]

Q2: Can you explain the mechanism for base-catalyzed hydrolysis?

The base-catalyzed (or base-promoted) hydrolysis mechanism is more direct than the acid-catalyzed pathway:

  • Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide.[2][5]

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion (R-NH⁻) as the leaving group. This is typically the rate-limiting step and is energetically unfavorable because the amide anion is a very poor leaving group.[5]

  • Acid-Base Reaction: The expelled amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step drives the equilibrium towards the products.[5]

Q3: What are the final products of hydrolysis in a basic medium?

Under basic conditions, the hydrolysis yields the salt of 3-Amino-5-bromobenzoic acid (e.g., sodium 3-amino-5-bromobenzoate if NaOH is used) and ammonia .[1] An acidic workup step is required to protonate the carboxylate and isolate the neutral 3-Amino-5-bromobenzoic acid.[2]

Base_Hydrolysis_Mechanism cluster_start Nucleophilic Attack cluster_intermediate Intermediate Collapse cluster_products Final Products A 3-Amino-5-bromobenzamide B Tetrahedral Intermediate A->B + OH⁻ C Carboxylic Acid + Amide Anion B->C Elimination D 3-Amino-5-bromobenzoate Salt C->D Irreversible Proton Transfer E Ammonia (NH₃) C->E

Caption: Base-catalyzed hydrolysis pathway of 3-Amino-5-bromobenzamide.

Troubleshooting Guide: Experimental Protocols

This section provides standardized protocols for conducting forced degradation studies to evaluate the stability of 3-Amino-5-bromobenzamide. These studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[6][7][8]

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies purposefully expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[6]

Forced_Degradation_Workflow A Prepare Stock Solution of 3-Amino-5-bromobenzamide (e.g., 1 mg/mL in Acetonitrile/Water) B Aliquot Stock into Separate Vials for Each Stress Condition A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Withdraw Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D E Quench Reaction (Neutralize Acid/Base, Cool Thermal Samples) D->E F Dilute to Final Concentration for Analysis E->F G Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) F->G H Data Analysis: Calculate % Degradation, Identify Degradants G->H

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-Amino-5-bromobenzamide at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C or reflux).

    • At specified time intervals, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C or reflux).

    • At specified time intervals, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 N HCl.

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of HPLC-grade water.

    • Incubate under the same temperature conditions as the acid/base studies.

  • Sample Analysis:

    • Dilute all neutralized and control samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze immediately using a validated stability-indicating HPLC method.

Stress Condition Typical Reagent Temperature Objective
Acid Hydrolysis 0.1 N - 1 N HCl60 °C - RefluxTo identify acid-labile points, primarily amide cleavage.[7]
Base Hydrolysis 0.1 N - 1 N NaOH60 °C - RefluxTo identify base-labile points, primarily amide cleavage.[7]
Neutral Hydrolysis Water60 °C - RefluxTo assess stability in aqueous solutions near neutral pH.
Protocol 2: Recommended Analytical Method for Stability Monitoring

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and/or Mass Spectrometry (MS) detection is the gold standard for resolving the parent compound from its degradation products.

Suggested HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

Data Interpretation:

  • Peak Purity: Use a Diode Array Detector (DAD) or MS to assess the peak purity of the parent compound under stress, ensuring co-elution of degradants is not occurring.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration, accounting for any differences in detector response.

  • Identification of Degradants: Use LC-MS to obtain the mass-to-charge ratio (m/z) of degradation products. The primary degradation product, 3-Amino-5-bromobenzoic acid (C₇H₆BrNO₂), has a molecular weight of 216.03 g/mol .[9]

Compound Formula Molecular Weight Expected [M+H]⁺
3-Amino-5-bromobenzamideC₇H₇BrN₂O215.05216.0
3-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.03217.0

References

  • University of California, Davis. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]

  • Osborn, A. R., Maic, T. C. W., & Whalley, E. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Science Publishing. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • Liler, M. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Mitchell, S. C., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. National Institutes of Health (NIH). [Link]

  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]

  • CAS No : 1261609-26-0| Chemical Name : 3-Amino-5-bromobenzamide | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • Maggadani, B. S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Grygorenko, O. O., et al. (n.d.). Reliable Determination of Amidicity in Acyclic Amides and Lactams. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights. [Link]

  • Schwaiger, J., et al. (n.d.). Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude 3-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-5-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth, experience-driven advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purifying 3-Amino-5-bromobenzamide

3-Amino-5-bromobenzamide is a key building block in the synthesis of various pharmaceutical compounds. However, its synthesis can result in a crude product containing unreacted starting materials, byproducts, and colorimetric impurities. Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will address the most frequently encountered purification issues and provide robust solutions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to provide direct answers to specific problems you may encounter during the purification of crude 3-Amino-5-bromobenzamide.

Issue 1: My crude product has a strong yellow or brown discoloration.

Question: What causes the discoloration in my crude 3-Amino-5-bromobenzamide, and how can I remove it?

Answer: Discoloration in crude 3-Amino-5-bromobenzamide is typically caused by the presence of oxidized impurities or residual starting materials and byproducts from the synthesis. The aromatic amine functionality is susceptible to air oxidation, which can form highly colored polymeric species.

Troubleshooting Steps:

  • Charcoal Treatment during Recrystallization: The most effective method to remove colorimetric impurities is by treating a solution of the crude product with activated charcoal. The porous structure of activated charcoal provides a large surface area for the adsorption of colored molecules.

    • Causality: Activated charcoal has a high affinity for large, flat, aromatic molecules, which are often the culprits behind the discoloration. It selectively removes these impurities while leaving the desired, smaller 3-Amino-5-bromobenzamide molecules in solution.

  • Solvent Selection: The choice of solvent for recrystallization is crucial. A solvent system that dissolves the product well at elevated temperatures but poorly at room temperature is ideal. For 3-Amino-5-bromobenzamide, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective.[1]

  • Inert Atmosphere: To prevent further oxidation, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). This is particularly important if the discoloration worsens upon heating.

Issue 2: I'm struggling to choose between recrystallization and column chromatography.

Question: When is recrystallization preferred over column chromatography for purifying 3-Amino-5-bromobenzamide?

Answer: The choice between these two powerful purification techniques depends on the nature and quantity of the impurities, as well as the desired scale of the purification.

Decision-Making Workflow:

G start Crude 3-Amino-5-bromobenzamide tlc Analyze by TLC start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Impurities have significantly different solubilities or are present in small amounts chromatography Column Chromatography decision->chromatography Complex mixture with impurities of similar polarity end Pure Product recrystallization->end chromatography->end

Caption: Decision workflow for purification method selection.

In-Depth Explanation:

  • Recrystallization is ideal when:

    • The desired compound is the major component of the crude mixture.

    • The impurities have significantly different solubility profiles from the product in the chosen solvent system.

    • You are working on a larger scale (grams to kilograms), as recrystallization is more easily scalable than column chromatography.

  • Column chromatography is necessary when:

    • The crude product is a complex mixture containing multiple components.[2]

    • The impurities have similar polarities and solubility to 3-Amino-5-bromobenzamide, making separation by recrystallization difficult.

    • You require very high purity (>99.5%) for sensitive downstream applications.

Issue 3: My compound is "oiling out" during recrystallization.

Question: Instead of forming crystals, my 3-Amino-5-bromobenzamide is forming an oil upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation. The resulting oil can trap impurities, defeating the purpose of recrystallization.

Solutions:

  • Increase Solvent Volume: The most common cause is a solution that is too concentrated. Add more hot solvent to the oiled mixture until the oil redissolves, then allow it to cool slowly.

  • Slow Cooling: Rapid cooling promotes oil formation. Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure 3-Amino-5-bromobenzamide, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, the chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. A slightly less polar solvent system might be beneficial.

Issue 4: I'm seeing significant product loss during purification.

Question: How can I minimize the loss of 3-Amino-5-bromobenzamide during recrystallization or column chromatography?

Answer: Product loss is an inherent part of any purification process, but it can be minimized with careful technique.

Minimizing Loss in Recrystallization:

TechniqueRationale
Use Minimal Hot Solvent The goal is to create a saturated solution at high temperature. Using excess solvent will mean more product remains dissolved at low temperature.
Wash Crystals with Cold Solvent When collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
Collect a Second Crop The filtrate from the first crystallization can be concentrated and cooled again to yield a second, albeit less pure, crop of crystals.

Minimizing Loss in Column Chromatography:

TechniqueRationale
Proper Column Packing A well-packed column prevents channeling, which can lead to poor separation and mixed fractions.
Dry Loading For compounds with limited solubility in the mobile phase, adsorbing the crude material onto a small amount of silica gel and loading it as a solid can improve resolution and reduce streaking.[3]
Careful Fraction Collection Monitor the elution closely using TLC to avoid combining pure fractions with impure ones.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 3-Amino-5-bromobenzamide

This protocol is designed for the purification of crude 3-Amino-5-bromobenzamide that is primarily contaminated with colorimetric impurities and small amounts of starting materials.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude 3-Amino-5-bromobenzamide in a minimal amount of hot ethanol (or another suitable solvent) in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).

  • Hot Filtration: If charcoal was added, perform a hot filtration to remove it. This is a critical step to avoid premature crystallization.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of 3-Amino-5-bromobenzamide

This protocol is for situations where recrystallization is ineffective due to the presence of impurities with similar properties to the product.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column 1. Prepare Silica Gel Slurry and Pack Column prep_sample 2. Dissolve Crude Product (or prepare for dry loading) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end_product Pure 3-Amino-5-bromobenzamide evaporate->end_product

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the stationary phase. For basic compounds like 3-Amino-5-bromobenzamide, consider using silica gel treated with triethylamine or using an amine-functionalized silica to prevent streaking.[3][4]

  • Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column. Alternatively, use the dry loading technique described in the FAQs.[3]

  • Elution: Begin eluting with the less polar solvent mixture, gradually increasing the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Safety Precautions

Always consult the Safety Data Sheet (SDS) before handling 3-Amino-5-bromobenzamide and any solvents.[5][6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[5]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[5] If inhaled, move to fresh air.[5]

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Long-Term Stability of 3-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 3-Amino-5-bromobenzamide. Proper storage is not merely a matter of logistics; it is fundamental to the reproducibility and validity of experimental results. This document moves beyond simple recommendations to explain the underlying chemical principles and provides actionable protocols for maintaining compound quality.

Section 1: Frequently Asked Questions (FAQs) on Optimal Storage

This section addresses the most common queries regarding the handling and storage of 3-Amino-5-bromobenzamide.

Q1: What are the ideal storage conditions for the long-term stability of 3-Amino-5-bromobenzamide?

For maximum long-term stability, 3-Amino-5-bromobenzamide should be stored at 2-8°C (refrigerator) , in a tightly sealed container , protected from light , and under a dry, inert atmosphere .[1][2][3]

  • Application Scientist's Insight: While some suppliers may ship the product at ambient temperature, this is only suitable for short durations.[1] The combination of a refrigerated temperature and an inert atmosphere is the gold standard for preserving the integrity of aromatic amines like this one, which are susceptible to degradation over time.

Q2: Why is storage under an inert atmosphere (e.g., Argon, Nitrogen) so critical?

Storage under an inert atmosphere is crucial to prevent oxidative degradation.

  • Expert Causality: The 3-amino group (-NH₂) on the benzene ring is an electron-donating group, which makes the aromatic ring susceptible to oxidation.[4][5] Oxygen from the air, especially in the presence of trace metal impurities or light, can catalyze oxidative processes, leading to the formation of colored impurities and a decrease in the compound's purity. This is a common degradation pathway for primary aromatic amines.[4][5]

Q3: Is refrigeration at 2-8°C always necessary? What if I only have access to room temperature storage?

Refrigeration is strongly recommended for long-term storage.[1] If only room temperature storage is available, it is imperative that all other conditions are optimized.

  • Application Scientist's Insight: Chemical degradation reactions, including oxidation and hydrolysis, are temperature-dependent; lower temperatures slow down these processes significantly.[6] If you must store the compound at room temperature, it is absolutely essential to store it in a dark, completely dry environment (e.g., in a desiccator) and preferably under an inert atmosphere.[2][7] For any critical applications, the material should be re-qualified for purity before use if not stored under ideal refrigerated conditions.

Q4: What type of container should I use for storing 3-Amino-5-bromobenzamide?

The ideal container is an amber glass vial with a PTFE-lined cap .

  • Expert Causality:

    • Amber Glass: This protects the compound from light, which can provide the energy to initiate photo-oxidative degradation.

    • Glass: Glass is generally inert and non-reactive. High-density polyethylene (HDPE) can also be a suitable alternative.[6]

    • PTFE-lined Cap: The Polytetrafluoroethylene (PTFE) liner provides a highly inert barrier and a superior seal against moisture and oxygen ingress compared to other liner materials. A tightly sealed container is mandatory to prevent exposure to air and humidity.[6][8][9]

Q5: How does humidity affect the stability of this compound?

Humidity poses a significant risk due to the hygroscopic nature of many amine-containing compounds and the potential for hydrolysis.

  • Expert Causality: Aromatic amines can be hygroscopic, meaning they absorb moisture from the air.[6] This absorbed water can facilitate several degradation pathways. The primary concern is the potential for hydrolysis of the amide (-CONH₂) functional group, especially if the compound is exposed to acidic or basic contaminants. Therefore, storing the compound in a dry environment, such as a desiccator, is a critical step to ensure its long-term integrity.[3][6]

Section 2: Troubleshooting Guide: Common Stability Issues

If you encounter unexpected results or changes in the physical appearance of your compound, consult this troubleshooting guide.

Symptom / Issue Potential Cause(s) Recommended Action & Prevention
Change in Appearance (e.g., solid changes from off-white to yellow or brown)Oxidation: The most likely cause is exposure to air (oxygen) and/or light, leading to the formation of colored quinone-imine type structures or other oxidative degradation products.Action: The purity of the material is compromised. It is highly recommended to discard the vial and use a fresh, properly stored lot for any quantitative or sensitive experiments. Prevention: Strictly adhere to storage under an inert, dark, and dry environment.[2][7] Aliquot the compound upon receipt to minimize repeated opening of the main stock container.
Poor Solubility or Presence of Particulates (in a solvent where it should be soluble)Degradation/Polymerization: The compound may have degraded into less soluble byproducts. Over time, some aromatic amines can form polymeric materials.Action: Do not use the material. Attempting to filter out particulates does not solve the issue of soluble impurities. Prevention: Ensure the compound is stored in scrupulously dry conditions and at the recommended temperature to minimize degradation pathways that could lead to polymerization or the formation of insoluble products.[6]
Inconsistent or Non-reproducible Experimental Results Gradual Degradation: The compound has likely degraded over time, resulting in a lower concentration of the active molecule than assumed. This leads to inaccurate dosing in experiments.Action: Perform a purity analysis (e.g., HPLC, LC-MS) on your current stock and compare it to the Certificate of Analysis (CoA) of a new lot. Prevention: Implement a stability monitoring program (see Protocol 2). For critical long-term studies, establish a "gold standard" reference lot stored under optimal conditions (-20°C or -80°C, inert gas) against which working stocks can be periodically checked.

Section 3: Experimental Protocols

These protocols provide step-by-step instructions for best practices in handling and monitoring the stability of 3-Amino-5-bromobenzamide.

Protocol 1: Procedure for Aliquoting and Storing Under Inert Gas

Objective: To properly aliquot a new bottle of 3-Amino-5-bromobenzamide to minimize degradation of the main stock.

Materials:

  • New bottle of 3-Amino-5-bromobenzamide

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing

  • Labeling materials

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat[10]

Procedure:

  • Preparation: Perform all work in a well-ventilated area or a chemical fume hood.[8] Pre-label all vials with the compound name, lot number, concentration (if applicable), and date.

  • Inert Environment: Allow the main stock bottle to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the cold powder.

  • Weighing: Quickly and efficiently weigh the desired amount of solid into each pre-labeled amber vial. Minimize the time the main stock bottle is open.

  • Inerting: Insert a needle or tubing connected to the inert gas source into the vial. Gently flush the headspace of the vial with a slow stream of dry gas for 15-20 seconds to displace all air.

  • Sealing: While still under the positive pressure of the inert gas stream, quickly and tightly seal the vial with the PTFE-lined cap.

  • Storage: Place the newly aliquoted and sealed vials into secondary containment and store at the recommended temperature (2-8°C).[1]

  • Main Stock: Before closing the main stock bottle, flush its headspace with inert gas as well, then seal tightly and return to its proper storage location.

Protocol 2: Basic Long-Term Stability Monitoring Protocol

Objective: To establish an in-house protocol to monitor the stability of a specific lot of 3-Amino-5-bromobenzamide over time. This is a simplified protocol for research labs based on principles from regulatory stability testing.[11][12]

Procedure:

  • Establish Baseline (T=0): Upon receiving a new lot, immediately run a baseline analysis.

    • Visual Appearance: Record the color and physical state of the solid.

    • Purity Assay: Use a quantitative method like HPLC-UV to determine the purity. This result should match the vendor's Certificate of Analysis.

    • Reference Chromatogram: Save the chromatogram as the T=0 reference.

  • Set Up Stability Study:

    • Prepare several aliquots as described in Protocol 1.

    • Store them under the intended long-term storage condition (e.g., 2-8°C, inert atmosphere).

    • (Optional - for accelerated study) Store a few aliquots at an elevated temperature (e.g., 40°C / 75% Relative Humidity) for a shorter duration (e.g., 3-6 months) to predict long-term stability.[11][13]

  • Define Testing Timepoints:

    • For a one-year study, typical timepoints are: 3 months, 6 months, 9 months, and 12 months.[11][12]

  • Execute Testing:

    • At each timepoint, remove one aliquot from storage.

    • Allow it to equilibrate to room temperature.

    • Perform the same analyses as the T=0 baseline (Visual Appearance, Purity Assay).

  • Analyze Results:

    • Compare the purity at each timepoint to the T=0 value.

    • Examine the chromatograms for any new impurity peaks, which would indicate degradation products.

    • A significant drop in purity (e.g., >2%) or the appearance of significant degradation products indicates the compound is not stable under the tested conditions for that duration.

Section 4: Visual Guides & Summaries

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2 - 8 °C (Refrigerator)[1]Slows the rate of all chemical degradation pathways.[6]
Atmosphere Inert Gas (Argon or Nitrogen)[2]Prevents oxidation of the electron-rich aromatic amine.[4]
Light Protect from Light (Amber Vial)[2][7]Prevents photo-initiated degradation.
Humidity Dry / Desiccated[3][6]Prevents moisture absorption and potential hydrolysis of the amide group.
Container Tightly Sealed Amber Glass Vial[8]Provides a non-reactive, light-blocking, and airtight environment.
Diagram 1: Storage Decision Workflow

This diagram helps users select the appropriate storage strategy based on intended use and available resources.

cluster_legend A Action B Decision C Outcome start Receive New Lot of 3-Amino-5-bromobenzamide decision1 Intended Use Duration? start->decision1 action1 Use immediately or within 2-3 weeks decision1->action1 < 1 Month action2 Aliquot compound into amber glass vials decision1->action2 > 1 Month (Long-Term) decision2 Inert Gas Available? outcome2 Flush with N2/Ar, Seal Tightly, Store at 2-8°C decision2->outcome2 Yes outcome3 Store at 2-8°C in Desiccator decision2->outcome3 No outcome1 Store at Room Temp in Desiccator action1->outcome1 action2->decision2

Caption: Workflow for selecting appropriate storage conditions.

Diagram 2: Stability Testing Workflow

This diagram outlines the key steps in performing a basic long-term stability study in a research setting.

cluster_legend P Process Step A Analysis Step E Endpoint start Initiate Study: Receive New Lot baseline T=0 Analysis: - Visual Appearance - HPLC Purity Assay start->baseline aliquot Prepare & Store Aliquots (e.g., at 2-8°C, Inert) baseline->aliquot timepoint Pull Sample at Pre-defined Timepoint (e.g., 3, 6, 12 months) aliquot->timepoint analysis Repeat T=0 Analysis: - Visual Appearance - HPLC Purity Assay timepoint->analysis compare Compare results to T=0: - Purity Change? - New Impurities? analysis->compare stable Compound is Stable Continue to next timepoint compare->stable No unstable Unstable: Significant change detected. Establish shelf-life. compare->unstable Yes stable->timepoint

Caption: Key stages of a long-term stability monitoring protocol.

References

  • Pharmaffiliates. 3-Amino-5-bromobenzamide. Available at: [Link].

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link].

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link].

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link].

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available at: [Link] (Note: Link is to a general ICH guideline which provides the basis for stability testing protocols).

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link].

  • LBAO Chemicals. 2-Amino-5-Bromobenzamide. Available at: [Link].

  • Creative Biolabs. Long-Term Stability Assessment Service. Available at: [Link].

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link].

  • T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available at: [Link].

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 3-Amino-5-bromobenzamide has emerged as a significant pharmacophore, particularly in the realm of enzyme inhibition. This guide provides a comprehensive comparative analysis of 3-Amino-5-bromobenzamide and its structurally related analogs, offering insights into their synthesis, physicochemical properties, and diverse biological activities. By presenting objective experimental data and elucidating structure-activity relationships, this document serves as a critical resource for researchers engaged in the design and development of next-generation targeted therapies.

Introduction to 3-Amino-5-bromobenzamide: A Privileged Scaffold

3-Amino-5-bromobenzamide is a substituted benzamide that has garnered considerable attention as a lead compound in drug discovery. Its core structure, featuring an aminobenzamide moiety, is a known mimic of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a critical substrate for a variety of enzymes, most notably Poly(ADP-ribose) polymerase (PARP).[1][2] The strategic placement of the amino and bromo substituents on the phenyl ring provides a template for a diverse array of chemical modifications, allowing for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.

The primary biological target of 3-aminobenzamide and its derivatives is the PARP family of enzymes, which play a crucial role in DNA repair.[1] By competitively inhibiting PARP, these compounds can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Beyond PARP inhibition, the versatile benzamide scaffold has been explored for its potential to modulate the activity of other enzymes and biological targets, leading to the discovery of compounds with anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide will delve into a comparative analysis of 3-Amino-5-bromobenzamide and a curated set of its analogs, examining how subtle structural modifications impact their chemical and biological profiles.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. Variations in substituents on the benzamide core can significantly alter properties such as melting point, solubility, and lipophilicity (logP), thereby influencing bioavailability and target engagement.

Below is a comparative table of the physicochemical properties of 3-Amino-5-bromobenzamide and its selected analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Amino-5-bromobenzamide 3-Amino-5-bromobenzamide StructureC₇H₇BrN₂O215.05Not explicitly available
2-Amino-5-bromobenzamide 2-Amino-5-bromobenzamide StructureC₇H₇BrN₂O215.05189-191[6][7]
3-Aminobenzamide 3-Aminobenzamide StructureC₇H₈N₂O136.15Not explicitly available
3-Amino-5-bromobenzoic acid 3-Amino-5-bromobenzoic acid StructureC₇H₆BrNO₂216.03217-221

Synthesis of 3-Amino-5-bromobenzamide and Analogs

The synthesis of 3-Amino-5-bromobenzamide and its analogs typically involves multi-step reaction sequences. A common strategy for the synthesis of the core scaffold involves the functionalization of a commercially available starting material.

General Synthesis of N-Substituted Benzamide Derivatives

A general and adaptable method for synthesizing benzamide derivatives, which can be modified for 3-aminobenzamide analogs, is the coupling of a substituted benzoic acid with an appropriate amine.[1]

General Benzamide Synthesis sub_benzoic_acid Substituted Benzoic Acid acid_chloride Acid Chloride Intermediate sub_benzoic_acid->acid_chloride SOCl₂ or (COCl)₂ benzamide N-Substituted Benzamide acid_chloride->benzamide amine Amine amine->benzamide Base (e.g., Pyridine)

Caption: General synthesis of N-substituted benzamides.

Synthesis of 2-Amino-5-bromobenzamide

A reliable method for the synthesis of the related analog, 2-Amino-5-bromobenzamide, involves the bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in acetonitrile.[6][8]

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzamide [6][8]

  • Dissolve 2-aminobenzamide (1.00 g, 7.34 mmol) in acetonitrile (20 mL) at room temperature.

  • Add N-bromosuccinimide (1.36 g, 7.70 mmol) to the solution with stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction with ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from acetonitrile to afford 2-amino-5-bromobenzamide as a light yellow solid.

Comparative Biological Activities

The biological activity of 3-Amino-5-bromobenzamide and its analogs is diverse, with the primary focus being on their role as enzyme inhibitors. This section provides a comparative analysis of their efficacy against various biological targets.

PARP Inhibition: The Primary Mechanism of Action

The benzamide core of these compounds serves as a pharmacophore that mimics the nicotinamide moiety of NAD+, allowing them to bind to the catalytic domain of PARP enzymes and inhibit their activity.[1] This inhibition of DNA repair has significant implications for cancer therapy.

Structure-Activity Relationship (SAR) for PARP Inhibition

The potency and selectivity of PARP inhibition are highly dependent on the nature and position of substituents on the benzamide scaffold.

SAR of Benzamide PARP Inhibitors benzamide_core Benzamide Scaffold parp_binding PARP Binding Pocket (Nicotinamide Site) benzamide_core->parp_binding Mimics NAD+ substituents Substituents (e.g., -NH₂, -Br, etc.) substituents->parp_binding Influences Affinity & Selectivity ic50 IC₅₀ Value parp_binding->ic50 Determines Potency PARP Inhibition Assay Workflow reagents Combine Reagents: - PARP Enzyme - Activated DNA - NAD+ - Test Compound incubation Incubate reagents->incubation detection Detect PARylation (e.g., ELISA) incubation->detection analysis Calculate IC₅₀ detection->analysis

Caption: Workflow for a PARP enzyme inhibition assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology: [9]

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

3-Amino-5-bromobenzamide and its analogs represent a rich and versatile chemical space for the discovery of novel enzyme inhibitors and therapeutic agents. Their foundational role as PARP inhibitors has paved the way for the development of targeted cancer therapies. The structure-activity relationships discussed in this guide highlight the critical importance of substituent choice and position in dictating biological activity.

Future research in this area should focus on the synthesis and evaluation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Exploring a wider range of biological targets beyond PARP could unlock new therapeutic applications for this privileged scaffold. The detailed experimental protocols provided herein offer a solid foundation for researchers to conduct these investigations with scientific rigor. As our understanding of the intricate roles of enzymes in disease pathogenesis continues to grow, the systematic exploration of compound libraries based on the 3-Amino-5-bromobenzamide scaffold holds immense promise for the future of drug discovery.

References

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
  • Comparative Study on the Biological Activity of Benzamide Analogs. Benchchem.
  • Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. Benchchem.
  • 3-SUBSTITUTED BENZOTHIAZOLYL-1-PHENYL AMINO METHENAMIDES AS ANTIMICROBIAL COMPOUNDS. TSI Journals.
  • Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. Benchchem.
  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
  • 2-AMINO-5-BROMOBENZAMIDE CAS#: 16313-66-9. ChemicalBook.
  • 3-Amino-5-bromobenzoic acid 97 42237-85-4. Sigma-Aldrich.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.
  • CAS No : 1261609-26-0| Chemical Name : 3-Amino-5-bromobenzamide | Pharmaffili
  • A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applic
  • 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271. PubChem.
  • Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed.
  • A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. Benchchem.
  • N-(5-amino-3-bromo-2-pyridinyl)-2-bromobenzamide | C12H9Br2N3O | CID. PubChem.
  • Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. PubMed Central.
  • Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. PubMed.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. Benchchem.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed.
  • 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.
  • Design and synthesis of 3-substituted benzamide deriv
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
  • Design, Synthesis, and Biological Evaluation of New Pyrimidine Deriv
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH.
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI.
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
  • Structure-activity relationships of inhibitors derived
  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI.
  • Structure-Activity Rel
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • 3-Aminobenzamide = 99 TLC 3544-24-9. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of 3-Amino-5-bromobenzamide Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PARP with Novel Benzamides

The 3-aminobenzamide chemical scaffold is a cornerstone in medicinal chemistry, primarily recognized for its role as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2][3][4] PARP1, the most abundant and well-studied member of the PARP family, is a critical enzyme in the cellular response to DNA damage. It acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[5] This PARylation process creates a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[5][6]

The therapeutic strategy behind PARP inhibition is rooted in the concept of synthetic lethality . In cancer cells that have defects in other DNA repair pathways, such as the homologous recombination (HR) pathway due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair is catastrophic.[1][6] Unrepaired SSBs devolve into more lethal double-strand breaks (DSBs) during DNA replication, which these HR-deficient cells cannot resolve, leading to genomic instability and cell death.[5][7]

This guide provides a comprehensive, field-proven framework for validating the biological activity of novel derivatives of this scaffold, specifically focusing on a hypothetical compound, 3-Amino-5-bromobenzamide Derivative 4 (BROMO-3AB-D4) . We will proceed from direct biochemical target engagement to cellular-level mechanistic confirmation, explaining the causality behind each experimental choice to ensure a robust and logical validation workflow.

The Foundational Mechanism: Competitive Inhibition of PARP1

3-Aminobenzamide derivatives function by mimicking the nicotinamide moiety of PARP1's substrate, NAD+.[1] By binding to the enzyme's catalytic domain, they competitively block the synthesis of PAR chains, thereby halting the DNA repair cascade.[2][3] Understanding this direct mechanism is the first and most critical step in validating any new derivative.

PARP_Mechanism cluster_0 Normal PARP1 Function cluster_1 Mechanism of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds to SSB DNA_SSB->PARP1_Activation PAR_Synthesis Auto-PARylation (PAR Chain Synthesis) PARP1_Activation->PAR_Synthesis Catalyzes No_PAR PAR Synthesis Blocked PARP1_Activation->No_PAR NAD NAD+ Substrate NAD->PAR_Synthesis Consumes Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Repair_Recruitment BER Base Excision Repair (BER) Repair_Recruitment->BER Cell_Survival Cell Survival BER->Cell_Survival Inhibitor 3-Amino-5-bromobenzamide Derivative Block Competitive Inhibition Blocks NAD+ Binding Site Inhibitor->Block Block->PARP1_Activation Binds to No_Recruitment Repair Protein Recruitment Fails No_PAR->No_Recruitment DSB_Formation SSB -> DSB During Replication No_Recruitment->DSB_Formation Cell_Death Synthetic Lethality in HR-Deficient Cells DSB_Formation->Cell_Death

Caption: PARP1 signaling and the mechanism of inhibition by 3-aminobenzamide derivatives.

The Validation Workflow: A Multi-Pillar Approach

A credible validation process must be systematic. We begin with the most direct question—does our compound inhibit the target enzyme?—and progressively move to more complex biological systems to ask about its effect on cells and its mechanism of action in situ. This tiered approach is efficient and ensures that each step is built on a solid foundation of data.

Validation_Workflow Start Start: Novel Compound (BROMO-3AB-D4) Biochem Pillar 1: Biochemical Validation (Direct Target Engagement) Start->Biochem EnzymeAssay PARP1 Enzymatic Inhibition Assay (Determine IC50) Biochem->EnzymeAssay Cellular Pillar 2: Cellular Validation (Phenotypic & Mechanistic Effects) EnzymeAssay->Cellular If potent ViabilityAssay Cell Viability / Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) (Determine IC50) Cellular->ViabilityAssay WesternBlot Mechanistic Western Blot (Confirm Target Engagement & Apoptosis) ViabilityAssay->WesternBlot Analysis Pillar 3: Data Synthesis & Comparative Analysis WesternBlot->Analysis End Conclusion: Validated Biological Activity Analysis->End

Caption: The logical workflow for validating a novel PARP inhibitor.

Pillar 1: Biochemical Validation - Direct Target Engagement

Before investing in resource-intensive cell-based assays, we must confirm that BROMO-3AB-D4 directly inhibits the PARP1 enzyme and determine its potency. An in vitro enzymatic assay is the gold standard for this purpose. We will use a fluorometric assay that directly measures the consumption of NAD+, providing a robust and sensitive readout of enzyme activity.[8][9]

Experimental Protocol: PARP1 Fluorometric Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human PARP1 enzyme.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • NAD+ solution

  • Fluorescent NAD+ detection reagent

  • Test Compounds: BROMO-3AB-D4, Olaparib (positive control), 3-Aminobenzamide (scaffold control)

  • Vehicle Control (e.g., DMSO)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells for "No Inhibitor" (DMSO vehicle) and "No Enzyme" controls.

  • Enzyme Preparation: Dilute the PARP1 enzyme stock to the desired working concentration in cold assay buffer containing activated DNA. This pre-incubation step allows the enzyme to bind to the DNA, which is required for its activation.

  • Enzyme Addition: Add the PARP1/DNA solution to all wells except the "No Enzyme" controls.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add NAD+ solution to all wells to start the enzymatic reaction. The final concentration of NAD+ should be at or near its Km for the enzyme to ensure competitive inhibition can be accurately measured.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Signal Development: Add the fluorescent detection reagent according to the manufacturer's instructions. This reagent will react with the remaining NAD+ to produce a fluorescent signal. The signal is inversely proportional to PARP1 activity.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 540/590 nm).

  • Data Analysis:

    • Normalize the data: Set the "No Inhibitor" control as 0% inhibition and the "No Enzyme" control as 100% inhibition.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Comparative Performance Data (Hypothetical)
CompoundTargetAssay TypeIC50 (nM)Rationale for Comparison
BROMO-3AB-D4 PARP1 Enzymatic 8.5 Test Article: Novel Derivative
OlaparibPARP1Enzymatic2.1Positive Control: FDA-approved potent inhibitor
3-AminobenzamidePARP1Enzymatic5400Scaffold Control: Parent molecule, known weak inhibitor[10]

Interpretation: The hypothetical data shows that BROMO-3AB-D4 is a potent inhibitor of PARP1, significantly more active than its parent scaffold, and approaching the potency of the clinical-grade inhibitor Olaparib. This strong biochemical result justifies proceeding to cellular validation.

Pillar 2: Cellular Activity - Assessing Phenotypic & Mechanistic Response

Demonstrating that a compound can inhibit a purified enzyme is only the first step. We must now validate its activity in the complex environment of a living cell. This involves assessing its ability to penetrate the cell membrane, engage its target, and elicit the desired biological response—in this case, killing cancer cells.

Cytotoxicity and Antiproliferative Effects

The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] By measuring the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells, we can quantify the cytotoxic effect of our compound.[12]

MTT_Principle cluster_cell Living Cell Mito Mitochondria (Active Dehydrogenases) Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduces MTT MTT (Yellow, Water-Soluble) MTT->Mito Enters Cell Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance @ ~570 nm Solubilization->Measurement

Caption: The principle of the MTT cell viability assay.
Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cancer Cell Lines: e.g., MDA-MB-436 (BRCA1 mutant), MDA-MB-231 (BRCA wild-type)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Test compounds and controls

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (medium only) controls.

  • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe antiproliferative effects.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]

  • Formazan Development: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals.[13] Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to determine the cellular IC50.

Comparative Cellular Activity Data (Hypothetical)
CompoundCell LineBRCA1 StatusCellular IC50 (nM)Interpretation
BROMO-3AB-D4 MDA-MB-436 Mutant 25 High sensitivity in HR-deficient cells
BROMO-3AB-D4 MDA-MB-231 Wild-Type 1,500 Low sensitivity in HR-proficient cells
OlaparibMDA-MB-436Mutant10High sensitivity (Positive Control)
OlaparibMDA-MB-231Wild-Type980Low sensitivity (Positive Control)

Interpretation: The cellular data strongly supports the synthetic lethality hypothesis. BROMO-3AB-D4 is significantly more potent in the BRCA1-mutant cell line compared to the wild-type line, mirroring the selectivity profile of Olaparib. This selectivity is a hallmark of an effective PARP inhibitor.

Mechanistic Confirmation via Western Blot

To provide direct evidence that BROMO-3AB-D4 works by inhibiting PARP in cells, we use Western blotting. This technique allows us to visualize changes in protein levels and post-translational modifications. We will perform two key experiments:

  • Measure PAR levels: A successful PARP inhibitor should decrease the amount of PAR chains synthesized in response to DNA damage.[14]

  • Measure Cleaved PARP-1: PARP-1 itself is a substrate for caspases during apoptosis. An increase in the cleaved 89 kDa fragment of PARP-1 is a well-established marker of apoptosis induction.[15]

Experimental Protocol: Western Blot for PAR and Cleaved PARP-1

Materials:

  • Cell lines, culture reagents, and test compounds

  • DNA damaging agent (e.g., H2O2 or MMS) to stimulate PARP activity

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Anti-PAR, Anti-Cleaved PARP-1 (Asp214), Anti-Total PARP-1, Anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells (e.g., MDA-MB-436) in 6-well plates. The next day, pre-treat with BROMO-3AB-D4 or controls for 1-2 hours.

  • Stimulation (for PAR blot): To induce PARP activity, treat cells with a DNA damaging agent (e.g., 1 mM H2O2 for 15 minutes). For the cleaved PARP blot, treat with the compound for a longer duration (e.g., 24-48 hours) to induce apoptosis.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., Anti-PAR at 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP at 1:5000) for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again, then apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for Total PARP-1 and β-Actin to ensure equal protein loading.

Expected Results:

  • PAR Blot: In cells treated with a DNA damaging agent, a strong smear of high molecular weight bands (representing PARylated proteins) will be visible. This signal will be significantly reduced in cells pre-treated with BROMO-3AB-D4, confirming target engagement.

  • Cleaved PARP-1 Blot: In cells treated with BROMO-3AB-D4 for 24-48 hours, a distinct band at 89 kDa should appear or increase in intensity, indicating the induction of apoptosis.

Synthesizing the Evidence: A Comparative Outlook

The validation journey for our hypothetical compound, BROMO-3AB-D4, has yielded a cohesive and compelling story.

  • Biochemical Potency: The enzymatic assay confirmed that BROMO-3AB-D4 is a potent, direct inhibitor of PARP1, with an IC50 in the single-digit nanomolar range.

  • Cellular Efficacy & Selectivity: The MTT assay demonstrated that this biochemical potency translates into effective killing of cancer cells. Crucially, it showed high selectivity for BRCA1-mutant cells, validating its mechanism via synthetic lethality.

  • Mechanistic Confirmation: Western blot analysis provided the final pieces of the puzzle, showing that inside the cell, BROMO-3AB-D4 effectively blocks the synthesis of PAR chains (target engagement) and induces apoptosis (desired therapeutic outcome).

References

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Hand, C. R., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78-86. [Link]

  • ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?. Retrieved from ResearchGate. [Link]

  • Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1123. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. Retrieved from ResearchGate. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from BellBrook Labs website. [Link]

  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in.... Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. Retrieved from PMC. [Link]

  • ResearchGate. (2022). (PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Retrieved from ResearchGate. [Link]

  • Defense Technical Information Center. (n.d.). Identifying Determinants of PARP Inhibitor Sensitivity in Ovarian Cancer. Retrieved from DTIC. [Link]

  • ResearchGate. (n.d.). A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and.... Retrieved from ResearchGate. [Link]

  • Caldini, R., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Vascular Cell, 3(1), 12. [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular mechanism of PARP inhibitor resistance. Retrieved from PMC. [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from PMC. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved from PubMed. [Link]

  • PubMed. (2024). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Retrieved from PubMed. [Link]

  • PubMed Central. (n.d.). Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. Retrieved from PubMed Central. [Link]

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

  • PubMed. (2011). Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis.... Retrieved from PubMed. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from Drug Target Review website. [Link]

  • Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). A summary of PARP inhibitor's mechanism of action. Retrieved from ResearchGate. [Link]

  • PubMed Central. (n.d.). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. Retrieved from PubMed Central. [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzamide. Retrieved from Pharmaffiliates website. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from MDPI. [Link]

  • ResearchGate. (2024). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives.... Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 3-Amino-5-bromo-1-benzofuran-2-carboxamide. Retrieved from PubChem. [Link]

  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from RASĀYAN Journal of Chemistry. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from MDPI. [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. Retrieved from PubChem. [Link]

Sources

The Strategic Advantage of 3-Amino-5-bromobenzamide in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The choice of building blocks is a critical determinant of the success and versatility of these synthetic campaigns. This guide provides an in-depth technical comparison of 3-Amino-5-bromobenzamide , a versatile trifunctional building block, against other common scaffolds used in parallel synthesis. We will explore its reactivity, supported by experimental data, and provide protocols to demonstrate its utility in key bond-forming reactions that are the bedrock of modern medicinal chemistry.

Unveiling the Potential of 3-Amino-5-bromobenzamide: A Trifunctional Linchpin

3-Amino-5-bromobenzamide (CAS RN: 1261609-26-0) is a strategically designed building block offering three distinct points for diversification. Its molecular formula is C7H7BrN2O with a molecular weight of 215.05 g/mol .[1][2][3] The key to its utility lies in the orthogonal reactivity of its three functional groups: an amine, a bromine atom, and a benzamide.

  • The Amine Group: A nucleophilic handle for acylation, alkylation, and sulfonylation reactions.

  • The Bromo Group: An electrophilic site primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • The Benzamide Group: A stable moiety that can participate in hydrogen bonding and provides a rigid scaffold, often found in biologically active molecules.[4]

This trifunctionality allows for the systematic exploration of chemical space around a central phenyl ring, making it an invaluable tool for generating focused libraries of compounds.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The true value of a building block in parallel synthesis is demonstrated by its performance in robust and high-yielding chemical transformations. Here, we compare the expected performance of 3-Amino-5-bromobenzamide with alternative building blocks in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[5] In the context of 3-Amino-5-bromobenzamide, the aryl bromide is the reactive handle for this transformation.

Logical Relationship: Reactivity in Suzuki Coupling

cluster_reactivity Factors Influencing Suzuki Coupling Reactivity cluster_outcome Reaction Outcome A Aryl Halide (R-X) F Product Yield & Purity A->F B Organoboron Reagent (R'-BY2) B->F C Palladium Catalyst C->F G Reaction Time C->G D Base D->F E Solvent E->F E->G

Caption: Key factors influencing the outcome of a Suzuki-Miyaura coupling reaction.

Comparative Data: While a direct head-to-head comparison under identical parallel synthesis conditions is not extensively documented in a single source, we can infer performance based on established principles and data from analogous systems.

Building BlockKey Reactive GroupExpected Reactivity in Suzuki CouplingRationale
3-Amino-5-bromobenzamide Aryl BromideGoodThe electron-donating amine and amide groups can slightly deactivate the aryl bromide towards oxidative addition. However, modern catalyst systems readily overcome this.
3-Aminobenzamide NoneNot applicableLacks a suitable leaving group for standard Suzuki coupling.
3-Bromoaniline Aryl BromideGood to ExcellentSimilar electronic profile to 3-Amino-5-bromobenzamide, though the absence of the amide may slightly alter solubility and coordination properties.
3-Bromo-5-iodobenzamide Aryl IodideExcellentThe C-I bond is weaker than the C-Br bond, leading to faster oxidative addition, often allowing for milder reaction conditions and shorter reaction times.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the parallel synthesis of biaryl derivatives of 3-Amino-5-bromobenzamide.

  • Reaction Setup: In a 96-well reaction block, add 3-Amino-5-bromobenzamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Catalyst Addition: To each well, add a solution of a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), in a degassed solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Water).

  • Reaction Execution: Seal the reaction block and heat to 80-100 °C with stirring for 4-12 hours.

  • Work-up and Analysis: After cooling, the reaction mixtures can be diluted with an organic solvent, washed with water, and the organic layer concentrated. The yield and purity of the products can be determined by LC-MS analysis.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, offering a versatile method for coupling aryl halides with a wide range of amines.[1][2] This reaction is critical for accessing novel amine derivatives in drug discovery.

Experimental Workflow: Buchwald-Hartwig Amination

A Dispense Aryl Halide (e.g., 3-Amino-5-bromobenzamide) B Dispense Amine A->B C Dispense Base (e.g., NaOt-Bu) B->C D Dispense Catalyst/Ligand Solution (e.g., Pd2(dba)3/RuPhos) C->D E Seal and Heat D->E F Reaction Quench E->F G Parallel Purification (e.g., SPE or Prep-HPLC) F->G H Analysis (LC-MS) G->H

Caption: A typical workflow for parallel Buchwald-Hartwig amination.

Comparative Data: The choice of building block significantly impacts the efficiency of the Buchwald-Hartwig amination.

Building BlockKey Reactive GroupExpected Performance in Buchwald-Hartwig AminationRationale
3-Amino-5-bromobenzamide Aryl BromideGoodThe presence of the free amino group can potentially interfere by competing for the catalyst or acting as a ligand. However, with appropriate bulky phosphine ligands, high yields can be achieved.
3-Aminobenzamide AmineNucleophilic PartnerThis molecule would act as the amine coupling partner, not the aryl halide.
3-Bromoaniline Aryl BromideGood to ExcellentA standard substrate for Buchwald-Hartwig amination. The reactivity is well-established.
3-Chloro-5-aminobenzamide Aryl ChlorideModerateAryl chlorides are generally less reactive than aryl bromides, often requiring more specialized and robust catalyst systems to achieve high yields.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for the parallel synthesis of diarylamine derivatives using 3-Amino-5-bromobenzamide.

  • Reaction Setup: In an array of oven-dried reaction tubes under an inert atmosphere, add 3-Amino-5-bromobenzamide (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

  • Catalyst Preparation: In a separate vessel, prepare a stock solution of the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand like RuPhos) in an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Initiation: Add the catalyst solution to each reaction tube.

  • Reaction Execution: Seal the tubes and heat to 90-110 °C with vigorous stirring for 12-24 hours.

  • Work-up and Analysis: Upon completion, the reactions are cooled, quenched, and extracted. The products are then purified and analyzed by LC-MS.

The Strategic Advantage of 3-Amino-5-bromobenzamide in Library Design

The true power of 3-Amino-5-bromobenzamide lies in the ability to sequentially or orthogonally functionalize its different reactive sites. This allows for the creation of complex and diverse molecular libraries from a single, readily available starting material.

Library Synthesis Strategy using 3-Amino-5-bromobenzamide

cluster_amine Amine Functionalization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 3-Amino-5-bromobenzamide Amine_R1 Acylation/Sulfonylation (R1-COCl or R1-SO2Cl) Start->Amine_R1 Suzuki_R2 Aryl/Heteroaryl Boronic Acids (R2-B(OH)2) Start->Suzuki_R2 Buchwald_R3 Amines (R3-NH2) Start->Buchwald_R3 Amine_R1->Suzuki_R2 Product Diverse Library of Analogs Amine_R1->Product Amine_R1->Product Suzuki_R2->Amine_R1 Suzuki_R2->Product Buchwald_R3->Amine_R1

Caption: A schematic representation of the divergent synthesis of a chemical library starting from 3-Amino-5-bromobenzamide.

This strategic flexibility allows medicinal chemists to rapidly explore SAR around the central benzamide core, modifying peripheral groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion: A Versatile and Powerful Tool for Drug Discovery

In the landscape of building blocks for parallel synthesis, 3-Amino-5-bromobenzamide stands out due to its inherent trifunctionality and predictable reactivity in key cross-coupling reactions. While other building blocks may offer advantages in specific, isolated transformations, the ability of 3-Amino-5-bromobenzamide to serve as a versatile scaffold for multi-directional library synthesis provides a significant strategic advantage. Its judicious use can accelerate the hit-to-lead and lead optimization phases of drug discovery, ultimately contributing to the more efficient development of novel therapeutics. The provided protocols serve as a robust starting point for researchers to harness the full potential of this valuable synthetic intermediate.

References

  • Pharmaffiliates. 3-Amino-5-bromobenzamide. [Link]

  • CP Lab Safety. 3-Amino-5-bromobenzamide, 97% Purity, C7H7BrN2O, 1 gram. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Xingwei, L. Aminative Suzuki–Miyaura coupling. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Efficacy of 3-Amino-5-bromobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide moiety represents a cornerstone pharmacophore in medicinal chemistry, renowned for its role in the development of targeted therapeutics. Its structural resemblance to the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+) allows it to function as a competitive inhibitor for a range of enzymes, most notably Poly(ADP-ribose) polymerase (PARP).[1][2][3] The parent compound, 3-aminobenzamide (3-AB), is a well-documented, first-generation PARP inhibitor that has served as a foundational scaffold for the development of more potent and selective agents.[1][3][4]

This guide focuses on a specific, functionalized analogue: 3-Amino-5-bromobenzamide . The introduction of a bromine atom at the 5-position offers medicinal chemists a strategic handle for several reasons: it can modulate the compound's electronic properties, enhance binding affinity through halogen bonding, and serve as a reactive site for further synthetic elaboration. We will explore the biological efficacy of compounds derived from this scaffold, primarily through the lens of PARP inhibition and its application in oncology, while also touching upon alternative mechanisms where this versatile scaffold has been employed. This guide provides a comparative analysis, detailed experimental protocols, and a forward-looking perspective for researchers in the field.

Pillar I: The Primary Mechanism of Action - PARP Inhibition and Synthetic Lethality

The most significant therapeutic application for benzamide derivatives is in oncology, specifically targeting vulnerabilities in the DNA Damage Response (DDR) pathway.

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a critical nuclear enzyme that functions as a DNA damage sensor.[1] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1]

Exploiting Synthetic Lethality

3-Amino-5-bromobenzamide derivatives, like their 3-AB predecessor, act as competitive inhibitors of PARP by occupying the NAD+ binding site in the enzyme's catalytic domain.[1][3] This inhibition prevents PARylation and stalls the repair of SSBs. In healthy cells with a functional homologous recombination (HR) pathway, these stalled SSBs can be repaired when they are converted to double-strand breaks (DSBs) during DNA replication.

However, in cancer cells with mutations in HR-pathway genes, such as BRCA1 or BRCA2, this alternative repair mechanism is compromised. The accumulation of unrepaired DSBs triggers catastrophic genomic instability and ultimately leads to apoptosis. This concept, where a defect in one of two cellular pathways is tolerable but a simultaneous defect in both is lethal, is known as synthetic lethality .[1] It forms the basis for the remarkable efficacy of PARP inhibitors in treating certain types of ovarian, breast, pancreatic, and prostate cancers.[1][5][6]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_damage_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_damage_N->PARP_N recruits Replication_N DNA Replication DNA_damage_N->Replication_N BER_N Base Excision Repair (BER) PARP_N->BER_N initiates Survival_N Cell Survival & Genomic Stability BER_N->Survival_N leads to DSB_N Double-Strand Break (DSB) Replication_N->DSB_N unresolved SSB leads to HR_N Homologous Recombination (HR) DSB_N->HR_N repaired by HR_N->Survival_N DNA_damage_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_damage_C->PARP_C Replication_C DNA Replication DNA_damage_C->Replication_C PARPi PARP Inhibitor (e.g., 3-Amino-5-bromobenzamide derivative) PARPi->PARP_C inhibits BER_C BER Blocked PARP_C->BER_C cannot initiate DSB_C Accumulation of Double-Strand Breaks Replication_C->DSB_C unresolved SSB leads to HR_C Defective HR (e.g., BRCA1/2 mutation) DSB_C->HR_C cannot repair Apoptosis Apoptosis & Cell Death DSB_C->Apoptosis triggers

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Pillar II: Comparative Efficacy of Benzamide Derivatives

Quantitative Comparison of Anti-Proliferative Activity

The following table summarizes the efficacy of several benzamide-related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound Class/NameTarget/MechanismCell Line(s)Reported Efficacy (IC₅₀ / PGI)Source
Thieno[2,3-b]pyridine Derivatives PI-PLC InhibitionHCT116 (Colorectal)7h: 54.3 ± 8.1 nM[7]
(Derived from 3-amino scaffold)(Anti-proliferative)MDA-MB-231 (Breast)7h: 49.9 ± 8.3 nM[7]
MDA-MB-231 (Breast)7i: < 100 nM[7]
HCT116 (Colorectal)8h: < 100 nM[7]
Triazole Derivatives Tubulin InhibitionSNB-75 (CNS Cancer)4e: PGI = 41.25% at 10µM[8]
(Derived from 3-bromophenyl scaffold)(Anticancer)Multi-line screen4i: PGI = 38.94% (SNB-75)[8]
Benzothiazole Benzamide Derivatives ROR1 InhibitionA549 (NSCLC)7h: 18.16 µM[9]
(Anticancer)PC9 (NSCLC)7h: 8.11 µM[9]
H1975 (NSCLC)7h: 3.5 µM[9]
Olaparib (Clinical PARPi) PARP InhibitionBRCA-mutated OvarianHR for PFS: 0.30[5]
Niraparib (Clinical PARPi) PARP InhibitiongBRCA Ovarian CancerHR for PFS: 0.27[5]

PGI: Percent Growth Inhibition; PFS: Progression-Free Survival; HR: Hazard Ratio. Lower IC₅₀ and HR values indicate higher efficacy.

Analysis of Efficacy Data:

  • The thieno[2,3-b]pyridine derivatives, which are structurally complex but originate from a related 3-amino scaffold, show potent anti-proliferative activity with IC₅₀ values in the nanomolar range, rivaling some established targeted therapies.[7]

  • The 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative 7h demonstrates promising activity against non-small cell lung cancer (NSCLC) cell lines by inhibiting ROR1, showcasing the scaffold's versatility beyond PARP.[9]

  • When compared to clinically approved PARP inhibitors like Olaparib and Niraparib, which have demonstrated significant improvements in progression-free survival in clinical trials, novel derivatives must exhibit potent single-agent cytotoxicity (low nM IC₅₀) and favorable pharmacological profiles to be considered for further development.[5][6][10]

Pillar III: Alternative Mechanisms and Scaffold Versatility

The 3-amino-5-bromobenzamide scaffold is not limited to PARP inhibition. Its structural features allow for derivatization that can target other key cellular proteins.

  • Phosphoinositide Phospholipase C (PI-PLC) Inhibition: Certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are proposed to disrupt phospholipid metabolism by inhibiting PI-PLC, contributing to their anti-neoplastic effects.[7]

  • Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibition: ROR1 is overexpressed in several cancers, including NSCLC. Derivatives of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide have been specifically designed to inhibit ROR1, leading to cell cycle arrest and apoptosis.[9]

  • Tubulin Polymerization Inhibition: Analogues incorporating a 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine structure have shown anticancer activity, with in silico studies suggesting they may act by inhibiting tubulin polymerization, a mechanism shared with classic chemotherapy agents like taxanes.[8]

This versatility highlights the importance of the initial scaffold as a launchpad for generating diverse compound libraries with the potential to address multiple oncogenic pathways.

Pillar IV: Essential Experimental Protocols for Efficacy Evaluation

To rigorously assess the biological efficacy of novel 3-Amino-5-bromobenzamide derivatives, a standardized workflow of in vitro assays is essential. The following protocols are foundational for any screening campaign.

Experimental Workflow Overview

G cluster_workflow Screening Workflow for Novel Benzamide Derivatives synthesis Compound Synthesis & Purification primary_screen Primary Screen: Biochemical PARP Assay synthesis->primary_screen Test Compound secondary_screen Secondary Screen: Cell-Based Assays primary_screen->secondary_screen Potent Hits viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 secondary_screen->viability colony Colony Formation Assay (Long-term Cytotoxicity) secondary_screen->colony mechanistic Mechanistic Assays viability->mechanistic Confirm Activity colony->mechanistic western Western Blot (PARP cleavage, γH2AX) mechanistic->western flow Flow Cytometry (Apoptosis, Cell Cycle) mechanistic->flow invivo In Vivo Studies (Xenograft Models) mechanistic->invivo Promising Candidates lead Lead Optimization invivo->lead

Caption: A typical experimental workflow for evaluating novel inhibitors.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀). It is a crucial first step in assessing cytotoxic potential.

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol 2: ³H-Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis and is a direct indicator of cell proliferation.

Causality: Actively dividing cells incorporate the radiolabeled nucleoside, ³H-thymidine, into their newly synthesized DNA. A reduction in the amount of incorporated radioactivity following treatment with a test compound indicates an anti-proliferative effect.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. The incubation period for treatment is typically 24-48 hours.

  • Radiolabeling: Approximately 4-6 hours before the end of the treatment incubation, add 1 µCi of ³H-thymidine to each well.

  • Cell Harvesting: After the labeling period, wash the cells twice with ice-cold PBS to remove unincorporated ³H-thymidine.

  • DNA Precipitation: Add 100 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate DNA.

  • Washing: Wash the precipitate twice with 5% TCA.

  • Solubilization: Dissolve the precipitate in 100 µL of 0.1 M NaOH.

  • Scintillation Counting: Transfer the solubilized DNA to a scintillation vial containing 3 mL of scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Analysis: Express the CPM for each treatment as a percentage of the vehicle control to determine the inhibition of cell proliferation.

Conclusion and Future Directions

The 3-Amino-5-bromobenzamide scaffold is a valuable starting point for the development of potent enzyme inhibitors for therapeutic use. Its primary utility has been demonstrated in the context of PARP inhibition, a clinically validated strategy for treating cancers with deficiencies in the homologous recombination DNA repair pathway. The data from related benzamide derivatives show that exceptional potency (low nanomolar IC₅₀) is achievable.[7]

Furthermore, the scaffold's adaptability allows for the targeting of other oncogenic proteins like ROR1 and PI-PLC, opening up avenues for treating a broader range of malignancies.[7][9]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 3-amino and 5-bromo positions to optimize potency and selectivity for PARP-1 or other targets.

  • Head-to-Head Comparisons: Directly comparing novel derivatives against both the parent 3-aminobenzamide and clinically approved PARP inhibitors (e.g., Olaparib, Rucaparib) using standardized assay panels.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo development.

  • Combination Therapies: Investigating the synergistic effects of novel benzamide derivatives with other anticancer agents, such as chemotherapy or immunotherapy, to overcome resistance and improve patient outcomes.

By leveraging the foundational knowledge of benzamide chemistry and the strategic placement of functional groups, the 3-Amino-5-bromobenzamide platform holds significant promise for the next generation of targeted cancer therapies.

References

  • BenchChem. Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition.
  • MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.
  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • PubMed. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition.
  • BenchChem.
  • Taylor & Francis. 3-Aminobenzamide – Knowledge and References.
  • Selleck Chemicals. 3-Aminobenzamide PARP inhibitor.
  • MDPI. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy.
  • Frontiers.
  • NIH PubMed Central. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues.
  • PubChem. 3-Aminobenzamide.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Amino-5-bromobenzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold and the Imperative of Selectivity

The 3-amino-5-bromobenzamide scaffold is a cornerstone pharmacophore in modern medicinal chemistry, most notably forming the core of several potent Poly(ADP-ribose) Polymerase (PARP) inhibitors.[1][2] These inhibitors have revolutionized the treatment of cancers harboring DNA damage response (DDR) deficiencies, such as those with BRCA1/2 mutations.[3][4] The benzamide moiety mimics the nicotinamide portion of the PARP substrate NAD+, competitively binding to the catalytic domain and disrupting DNA single-strand break repair.[1] This disruption leads to the accumulation of double-strand breaks during replication, a cytotoxic event that is lethal to cancer cells with a compromised homologous recombination repair pathway—a concept known as synthetic lethality.[3]

However, the therapeutic window of any inhibitor is defined not just by its on-target potency but also by its selectivity. Off-target effects, where a drug binds to unintended proteins, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Given the structural conservation of cofactor binding sites across different enzyme families, particularly the NAD+ and ATP binding pockets, cross-reactivity is a critical parameter to investigate during drug development. This guide provides a framework for designing and interpreting cross-reactivity studies for inhibitors based on the 3-amino-5-bromobenzamide scaffold, with a focus on kinase panels, which represent a major class of potential off-targets.

Primary Target Family: Poly (ADP-ribose) Polymerases (PARPs)

PARP-1 is the most well-characterized member of the PARP family and a primary target of benzamide-based inhibitors.[3][7] It acts as a DNA damage sensor, recognizing single-strand breaks and catalyzing the formation of poly(ADP-ribose) chains on itself and other nuclear proteins.[4][7] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage.[4] By inhibiting this process, PARP inhibitors prevent the efficient repair of single-strand breaks, which are then converted to more lethal double-strand breaks during S-phase.[4]

It is crucial to recognize that the PARP family has multiple members, and the selectivity profile within the family can be as important as selectivity outside of it. PARP-2, for instance, shares high structural homology with PARP-1 in its catalytic domain and also participates in DNA repair.[8][9] Therefore, a comprehensive study must first characterize the inhibitor's potency against key PARP isoforms before exploring broader off-targets.

cluster_0 DNA Damage Response (Single-Strand Break) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation Auto-PARylation & Recruitment of Repair Proteins (e.g., XRCC1) PARP1->PARylation Repair SSB Repair PARylation->Repair Inhibitor 3-Amino-5-bromobenzamide Inhibitor (e.g., Veliparib) Inhibitor->PARP1 Inhibition

Caption: Mechanism of PARP-1 inhibition by 3-Amino-5-bromobenzamide-based drugs.

Designing a Cross-Reactivity Screening Strategy

A robust cross-reactivity study is systematic. The choice of screening panel and assay technology must be driven by the inhibitor's known primary target and its structural features. Since the benzamide core competes with NAD+, it is logical to screen against other NAD+-dependent enzymes. However, the ATP-binding site of protein kinases is a frequent site of off-target interactions for many small molecules, making a broad kinase panel screen an essential component of any comprehensive profiling effort.[10]

Rationale for Kinase Panel Selection
  • Structural Homology: The human kinome contains over 500 members, many with conserved ATP-binding pockets that can inadvertently accommodate PARP inhibitors.

  • Clinical Relevance: Off-target kinase inhibition is a known source of adverse effects for some cancer therapies. For example, nausea and vomiting associated with some PARP inhibitors are thought to be mediated by off-target kinase inhibition.[5] Conversely, unintended kinase inhibition could contribute to an anti-cancer effect (polypharmacology).[6]

  • Proactive Risk Assessment: Early identification of potent off-target kinase interactions allows for rational lead optimization to improve selectivity or, alternatively, to explore the potential therapeutic benefits of a multi-targeted agent.

Overview of Screening Platforms

Two primary methodologies are employed for large-scale kinase screening:

  • Biochemical Assays (In Vitro): These assays directly measure the inhibitor's effect on purified, recombinant kinase activity. Radiometric assays, which measure the transfer of ³³P-labeled phosphate from ATP to a substrate, are considered the gold standard for their directness and sensitivity.[11][12] Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced and are a common, non-radioactive alternative.[13]

  • Binding Assays: These platforms, like KINOMEscan™, measure the ability of a compound to displace a known, immobilized ligand from the kinase's active site.[14] This approach provides a direct measure of binding affinity (Kd) and is not dependent on enzymatic turnover, making it suitable for screening against both active and inactive kinase conformations.

Start Test Compound (3-Amino-5-bromobenzamide derivative) Primary_Screen Primary Screen: Single High Concentration (e.g., 1 or 10 µM) Start->Primary_Screen Panel Broad Kinase Panel (~400 kinases) Primary_Screen->Panel Hit_Ident Identify 'Hits' (% Inhibition > Threshold, e.g., 50%) Panel->Hit_Ident Dose_Response Secondary Screen: 10-point Dose Response (IC50 Determination) Hit_Ident->Dose_Response Hits Data_Analysis Data Analysis & Selectivity Scoring Hit_Ident->Data_Analysis Non-Hits Dose_Response->Data_Analysis Final Selectivity Profile Data_Analysis->Final

Caption: A typical workflow for kinase cross-reactivity screening.

Comparative Analysis: A Case Study with Veliparib (ABT-888)

Veliparib is a well-characterized PARP inhibitor built upon a benzimidazole carboxamide core, which is structurally related to the 3-aminobenzamide scaffold.[15] It is known to be a potent inhibitor of both PARP-1 and PARP-2.[16][17] While it is considered one of the more selective PARP inhibitors, like all small molecules, it is not perfectly specific.[15][18] Examining its profile provides a valuable template for what to expect from this class of compounds.

Below is a table summarizing representative inhibition data for Veliparib against its primary targets and a selection of potential off-targets. This data is synthesized from publicly available sources and is intended for illustrative purposes.

TargetClassIC50 / Ki (nM)Rationale for Inclusion
PARP-1 DNA RepairKi: 5.2 [17]Primary Target
PARP-2 DNA RepairKi: 2.9 [17]Primary Target (High Homology)
PARP-3DNA Repair>1000[18]Closely related PARP family member
TNKS1 (PARP-5a)Wnt Signaling>10000[18]PARP family member, different function
DYRK1AKinase>1000Potential off-target identified for other PARPs[10]
CDK16Kinase>1000Potential off-target identified for other PARPs[10]
SIRT2Sirtuin>5000[16]NAD+-dependent deacetylase

Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here is aggregated for comparative purposes.

Interpretation: The data clearly shows Veliparib's high potency against PARP-1 and PARP-2.[17] Importantly, it displays significant selectivity over other PARP family members like PARP-3 and Tankyrase 1 (TNKS1), which is a key differentiator.[18] While some other clinical PARP inhibitors have been shown to have potent off-target effects on kinases like DYRK1A, Veliparib appears to be relatively clean in this regard, a finding that has been noted in comparative studies.[6][10] This high selectivity is a desirable trait for a chemical probe and can contribute to a more manageable safety profile in a clinical setting.

Experimental Protocol: In Vitro Radiometric Kinase Inhibition Assay

This protocol provides a detailed methodology for a standard radiometric protein kinase assay, a gold standard for determining inhibitor potency.[11]

Objective: To determine the IC50 value of a test compound (e.g., a 3-amino-5-bromobenzamide derivative) against a specific protein kinase.

Materials:

  • Recombinant Kinase (e.g., from Reaction Biology, Carna Biosciences)

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]-ATP (PerkinElmer or equivalent)

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT

  • Test Compound: Serially diluted in 100% DMSO

  • Stop Reagent: 3% Phosphoric acid

  • Filter Plates: 96-well P81 phosphocellulose plates (Whatman)

  • Microplate Scintillation Counter (e.g., TopCount, MicroBeta)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start with a high concentration (e.g., 10 mM) to generate a final top assay concentration of 100 µM.

  • Assay Plate Setup:

    • Add 5 µL of Assay Buffer containing 2.5% DMSO to the "Maximum Activity" control wells.

    • Add 5 µL of the serially diluted test compound in DMSO to the respective wells of the filter plate.

  • Kinase Reaction Initiation:

    • Prepare a Master Mix containing the required amount of Assay Buffer, [γ-³³P]-ATP, and the specific kinase substrate.

    • Add 20 µL of this Master Mix to all wells.

    • To initiate the reaction, add 25 µL of Assay Buffer containing the recombinant kinase to all wells. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

  • Washing:

    • Aspirate the contents of the plate onto a vacuum manifold.

    • Wash the wells four times with 200 µL of 75 mM phosphoric acid per well.

    • Air dry the plates completely.

  • Detection:

    • Add 30 µL of scintillant to each well.

    • Seal the plate and count the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Conclusion and Future Directions

Thorough cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of drug discovery and chemical biology. For inhibitors based on the 3-amino-5-bromobenzamide scaffold, a systematic evaluation of off-target activities, particularly against the kinome, is essential for interpreting biological data and predicting clinical outcomes. The case of Veliparib illustrates that high selectivity against both PARP family members and broader off-targets is an achievable goal that can differentiate a development candidate. As new inhibitors are developed from this valuable scaffold, the principles and methodologies outlined in this guide will serve as a vital tool for researchers, scientists, and drug development professionals in their quest for safer and more effective medicines.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. (2021). Journal of Molecular Recognition, 34(7), e2891. [Link]

  • Zandarashvili, L., et al. (2020). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation in Ovarian Cancer. Cancer Research, 80(20), 4443-4456. [Link]

  • The role of PARP in DNA damage repair and the mechanism of PARPi in suppressing DNA damage repair and promoting cell death. (2023). Frontiers in Pharmacology. [Link]

  • Curtin, N. J. (2014). The Role of PARP in DNA Repair and its Therapeutic Exploitation. Basic and Clinical Pharmacology & Toxicology, 114(1), 50-61. [Link]

  • Langelier, M. F., et al. (2018). PARPs and the DNA damage response. Carcinogenesis, 39(8), 957-967. [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2021). Cancers, 13(1), 16. [Link]

  • Kondrashova, O., et al. (2018). New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. Oncotarget, 9(1), 1084-1100. [Link]

  • Thorsell, A. G., et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. PLoS ONE, 12(10), e0186278. [Link]

  • Thorsell, A. G., et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]

  • Thorsell, A. G., et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]

  • Moore, K. N., et al. (2019). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. JCO Oncology Practice, 15(11), 604-613. [Link]

  • Antolin, A. A., et al. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13_Supplement), 335-335. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (2012). BMC Bioinformatics. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Antolin, A. A., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. (2022). Journal of Hematology Oncology Pharmacy. [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118952119. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

  • 3-Amino-5-bromo-1-benzofuran-2-carboxamide. PubChem. [Link]

  • Hussain, M., et al. (2016). Targeting DNA repair with combination veliparib (ABT-888) and temozolomide in patients with metastatic castration-resistant prostate cancer. Investigational New Drugs, 34(5), 609-618. [Link]

  • ABT-888 (Veliparib). BPS Bioscience. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of prevalent synthetic methodologies for 3-Amino-5-bromobenzamide, a crucial intermediate in contemporary drug discovery and development. By dissecting each route through the lens of chemical efficiency, scalability, and practical application, this document serves as a critical resource for researchers, chemists, and professionals in the pharmaceutical sciences. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and present a quantitative comparison to guide the selection of the most appropriate synthesis strategy for your specific research and development needs.

Introduction: The Significance of the 3-Amino-5-bromobenzamide Scaffold

3-Amino-5-bromobenzamide is a substituted benzamide derivative that has garnered significant interest in medicinal chemistry. Its structural architecture, featuring a bromo substituent and an amino group on the benzene ring, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds. Notably, the aminobenzamide moiety is a known pharmacophore, particularly for inhibiting enzymes like poly(ADP-ribose) polymerase (PARP), which are critical targets in cancer therapy. The bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Overview of Synthetic Strategies

The synthesis of 3-Amino-5-bromobenzamide can be approached from several distinct chemical pathways. The choice of a particular route is often a strategic decision based on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. In this guide, we will benchmark two primary and logically distinct methods:

  • Method A: Direct Electrophilic Bromination of 3-Aminobenzamide. A direct and atom-economical approach where the final functional groups are installed on a pre-formed benzamide ring.

  • Method B: Amidation of 3-Amino-5-bromobenzoic Acid. A convergent synthesis where the amide bond is formed on a pre-functionalized benzoic acid precursor.

Below is a high-level overview of the synthetic workflows.

G cluster_0 Synthetic Workflow Start Start Select Synthesis Route Select Synthesis Route Start->Select Synthesis Route Method A Method A: Direct Bromination Select Synthesis Route->Method A Route 1 Method B Method B: Amidation Select Synthesis Route->Method B Route 2 Perform Synthesis Execute Protocol Method A->Perform Synthesis Method B->Perform Synthesis Purification Purification (Recrystallization/ Chromatography) Perform Synthesis->Purification Characterization Analytical Characterization (NMR, MS, HPLC) Purification->Characterization Final Product Pure 3-Amino-5-bromobenzamide Characterization->Final Product

Caption: High-level workflow for the synthesis and validation of 3-Amino-5-bromobenzamide.

Method A: Direct Bromination of 3-Aminobenzamide

This synthetic route is predicated on the electrophilic aromatic substitution of 3-aminobenzamide. The amino group is a potent activating group and directs ortho- and para- to itself. Given that the para position is already occupied by the carboxamide group, the bromine is directed to one of the ortho positions.

Reaction Pathway and Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine. In the presence of a suitable solvent, NBS generates a bromonium ion (Br+), which is then attacked by the electron-rich aromatic ring of 3-aminobenzamide. The amino group's activating effect facilitates this reaction, often allowing it to proceed under mild conditions.

G start 3-Aminobenzamide reagents + N-Bromosuccinimide (NBS) ---------------------------------- Acetonitrile, RT start->reagents product 3-Amino-5-bromobenzamide reagents->product

Caption: Reaction scheme for the direct bromination of 3-aminobenzamide.

Experimental Protocol

Materials:

  • 3-Aminobenzamide[1]

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Ice-cold water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminobenzamide (1.0 eq) in acetonitrile. The choice of acetonitrile is strategic as it is a polar aprotic solvent that can dissolve the starting material and facilitate the reaction without interfering with the electrophile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Adding NBS in portions helps to control the reaction rate and temperature, minimizing the formation of potential side products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water. This will precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining succinimide. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Amino-5-bromobenzamide.

Performance and Considerations
  • Advantages: This method is straightforward, often involves a single step, and utilizes a readily available starting material. It can be relatively quick and high-yielding.

  • Disadvantages: The primary challenge lies in controlling the regioselectivity. While the amino group is a strong director, there is a possibility of over-bromination, leading to di-substituted byproducts, which would necessitate more rigorous purification.

Method B: Amidation of 3-Amino-5-bromobenzoic Acid

This approach is a convergent synthesis where the key bromo- and amino-substituted aromatic core is prepared first, followed by the formation of the amide bond. This method offers excellent control over the final product's constitution.

Reaction Pathway and Mechanism

This synthesis involves two key transformations: the formation of a more reactive carboxylic acid derivative (often an acyl chloride) followed by nucleophilic acyl substitution with ammonia.

  • Activation of the Carboxylic Acid: 3-Amino-5-bromobenzoic acid is first converted to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as the carboxylate is a poor electrophile.

  • Amidation: The resulting acyl chloride is then treated with a source of ammonia (e.g., ammonium hydroxide) to form the primary amide via nucleophilic attack of the ammonia on the carbonyl carbon of the acyl chloride.

G start 3-Amino-5-bromobenzoic acid step1_reagents + SOCl₂ -------- Heat start->step1_reagents intermediate 3-Amino-5-bromobenzoyl chloride step1_reagents->intermediate step2_reagents + NH₄OH -------- intermediate->step2_reagents product 3-Amino-5-bromobenzamide step2_reagents->product

Caption: Two-step synthesis of 3-Amino-5-bromobenzamide from 3-Amino-5-bromobenzoic acid.

Experimental Protocol

Materials:

  • 3-Amino-5-bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene or another inert solvent

  • Concentrated ammonium hydroxide

  • Standard laboratory glassware with reflux condenser and gas trap

Procedure:

  • Acyl Chloride Formation: In a fume hood, suspend 3-Amino-5-bromobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.5-2.0 eq) dropwise. The excess thionyl chloride ensures complete conversion and can be removed by evaporation.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A gas trap is necessary to neutralize the HCl and SO₂ gases produced.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. This will yield the crude 3-Amino-5-bromobenzoyl chloride.

  • Amidation: Carefully add the crude acyl chloride to a stirred, ice-cold solution of concentrated ammonium hydroxide. This is a highly exothermic reaction and requires careful temperature control to prevent side reactions.

  • Isolation and Purification: Stir the mixture until the reaction is complete. The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Performance and Considerations
  • Advantages: This method offers excellent regiochemical control, as the positions of the functional groups are pre-defined in the starting material. It is generally a robust and scalable process.

  • Disadvantages: This is a two-step process. The use of thionyl chloride requires careful handling due to its corrosive and reactive nature. The starting material, 3-Amino-5-bromobenzoic acid, may be more expensive than 3-aminobenzamide.

Comparative Analysis and Benchmarking

To provide a clear and objective comparison, the key performance indicators for each method are summarized below. The data presented is a synthesis of typical results found in the literature and should be considered representative.

ParameterMethod A: Direct BrominationMethod B: Amidation of Acid
Starting Material 3-Aminobenzamide3-Amino-5-bromobenzoic acid
Key Reagents N-Bromosuccinimide (NBS)Thionyl chloride (SOCl₂), NH₄OH
Number of Steps 12
Typical Yield 70-85%80-95% (overall)
Purity (crude) Moderate to GoodGood to Excellent
Scalability GoodExcellent
Safety Concerns NBS is a lachrymatorSOCl₂ is highly corrosive and toxic
Key Advantage Simplicity and speedHigh regioselectivity and purity
Key Disadvantage Potential for over-brominationHarsher reagents, two-step process

Conclusion and Recommendations

Both Method A and Method B represent viable and effective strategies for the synthesis of 3-Amino-5-bromobenzamide. The optimal choice is contingent upon the specific requirements of the project.

  • Method A (Direct Bromination) is highly recommended for rapid, small-scale synthesis where speed and simplicity are paramount. It is an excellent choice for exploratory chemistry and initial library synthesis, provided that purification methods are in place to handle potential impurities.

  • Method B (Amidation of Acid) is the preferred route for large-scale synthesis and when high purity is critical from the outset . Its superior control over regiochemistry minimizes the formation of byproducts, simplifying downstream processing and ensuring a more reliable outcome. This makes it the more robust choice for process development and manufacturing campaigns.

Ultimately, the selection of a synthetic route requires a holistic evaluation of chemical efficiency, economic viability, and the intended application of the final compound. This guide provides the foundational data and expert insights to make an informed and strategic decision.

References

  • Wikipedia. 3-Aminobenzamide. [Link]

Sources

The Critical Bridge: Correlating In Vitro Efficacy and In Vivo Performance of 3-Amino-5-bromobenzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of targeted therapies like PARP inhibitors, the journey from a promising molecule in a test tube to a viable clinical candidate is fraught with challenges. A critical hurdle in this progression is establishing a robust in vitro-in vivo correlation (IVIVC) . This guide provides an in-depth technical comparison of 3-Amino-5-bromobenzamide derivatives, a scaffold of interest in medicinal chemistry. We will dissect the methodologies to evaluate these compounds, from initial enzymatic assays to their pharmacokinetic and pharmacodynamic profiles in preclinical models, and explore the crucial, yet often complex, relationship between their performance in these different settings. This guide is designed to equip researchers with the conceptual framework and practical insights needed to navigate the complexities of IVIVC in their own drug development programs.

The Significance of 3-Amino-5-bromobenzamide Derivatives and the IVIVC Imperative

The benzamide scaffold has been a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The parent compound, 3-aminobenzamide (3-AB), was one of the first recognized inhibitors of this key DNA repair enzyme.[1][2] While its potency is modest compared to modern clinical PARP inhibitors, its foundational role has spurred the exploration of numerous derivatives to enhance efficacy and selectivity. The introduction of a bromine atom at the 5-position of the benzamide ring, creating the 3-Amino-5-bromobenzamide scaffold, offers a strategic modification to modulate the physicochemical properties of the molecule, potentially influencing its target engagement, cell permeability, and metabolic stability.

However, potent in vitro activity does not always translate to in vivo efficacy. This disconnect can be due to a multitude of factors including poor absorption, rapid metabolism, unfavorable distribution, or unforeseen toxicity. Therefore, establishing a strong IVIVC is paramount. A predictive IVIVC model allows for the early identification of promising candidates, reduces reliance on extensive and costly animal studies, and provides a rational basis for formulation development and dose selection for clinical trials.

In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial assessment of 3-Amino-5-bromobenzamide derivatives begins with a battery of in vitro assays designed to quantify their biological activity at the molecular and cellular levels.

Enzymatic Assays: Quantifying Target Inhibition

The primary in vitro assay for this class of compounds is the determination of their inhibitory activity against the target enzyme, PARP-1. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Comparative In Vitro PARP-1 Inhibition of Benzamide Derivatives

CompoundScaffoldPARP-1 IC50 (µM)Reference
3-Aminobenzamide (3-AB)3-Aminobenzamide33[1]
NicotinamidePyridinecarboxamide210[1]
Compound 8aN-(substituted coumarin-3-yl)benzamideNot reported as direct PARP inhibitor, but showed cytotoxic activity[3]
Compound 7h3-(2-aminobenzo[d]thiazol-5-yl) benzamideNot reported as direct PARP inhibitor, but showed cytotoxic activity with an IC50 of 3.5 µM in H1975 cells[4]
Cellular Assays: Assessing Biological Consequences

Beyond enzymatic inhibition, it is crucial to evaluate the effects of these derivatives in a cellular context. Assays to determine cytotoxicity (e.g., MTT or CellTiter-Glo assays) in various cancer cell lines are fundamental. For PARP inhibitors, evaluating their ability to induce synthetic lethality in cell lines with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) is a key indicator of their potential therapeutic utility.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-Amino-5-bromobenzamide derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

In Vivo Assessment: From Pharmacokinetics to Efficacy

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their pharmacokinetic properties and therapeutic efficacy in animal models.

Pharmacokinetic Profiling: Understanding the Drug's Journey

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. A preclinical PK study of a related bromo-amino-benzoic acid derivative provides a framework for the key parameters to assess.[5][6]

Table 2: Illustrative Preclinical Pharmacokinetic Parameters

ParameterDescriptionExample Value (from a related derivative)Reference
Tmax Time to reach maximum plasma concentration33 min (oral administration)[5][6]
Cmax Maximum plasma concentrationVaries with dose
t1/2 Elimination half-life~0.9 hours[5][6]
F (%) Oral Bioavailability~77%[5][6]

This data is for 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid and serves as an example of the pharmacokinetic data that needs to be generated for 3-Amino-5-bromobenzamide derivatives.

Efficacy Studies: Demonstrating Therapeutic Effect

In vivo efficacy is typically evaluated in animal models of disease, such as xenograft models for cancer. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a BRCA-deficient cell line) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the 3-Amino-5-bromobenzamide derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcomes.

The Discrepancy Between In Vitro Potency and In Vivo Effect: The Case of 3-Aminobenzamide

A study comparing the in vitro PARP inhibitory potency of 3-aminobenzamide with its in vivo antidiabetogenic effects highlighted a significant discrepancy.[1][7] While 3-AB was a more potent PARP inhibitor in vitro compared to nicotinamide, the in vivo protective effects were not as dramatically different as their inhibitory potencies would suggest.[7] This underscores that in vitro enzymatic activity is only one piece of the puzzle.

Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics: A compound with high in vitro potency may have poor oral bioavailability, a short half-life, or may not reach the target tissue in sufficient concentrations to exert its effect.

  • Metabolism: The compound may be rapidly metabolized into inactive or less active forms in the liver or other tissues.

  • Target Engagement in the In Vivo Environment: The accessibility of the target enzyme in a complex biological system can be different from the purified enzyme in an in vitro assay.

  • Off-Target Effects: The compound may have other biological activities that contribute to or detract from its overall in vivo effect.

  • Toxicity: The dose required to achieve a therapeutic effect in vivo may be limited by toxicity.

Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_start Compound Synthesis (3-Amino-5-bromobenzamide Derivatives) enzymatic Enzymatic Assay (PARP-1 Inhibition, IC50) invitro_start->enzymatic cellular Cellular Assays (Cytotoxicity, Synthetic Lethality) enzymatic->cellular correlation Correlate In Vitro Potency with In Vivo Efficacy and PK/PD Parameters enzymatic->correlation pk_pd Pharmacokinetics (PK) (ADME) cellular->pk_pd Lead Candidate Selection cellular->correlation efficacy Efficacy Studies (Xenograft Models) pk_pd->efficacy pk_pd->correlation efficacy->correlation final_decision Go/No-Go Decision for Clinical Development correlation->final_decision Predictive Model for Clinical Candidate Selection

Caption: A streamlined workflow illustrating the progression from in vitro evaluation to in vivo studies and the central role of IVIVC analysis in drug discovery.

Conclusion and Future Directions

The development of 3-Amino-5-bromobenzamide derivatives as potential therapeutic agents requires a rigorous and integrated approach to both in vitro and in vivo evaluation. While potent in vitro activity is a prerequisite for a successful drug candidate, it is the careful and systematic correlation of this activity with in vivo pharmacokinetic and efficacy data that truly illuminates the path forward. Discrepancies between in vitro and in vivo results should not be viewed as failures, but rather as opportunities to gain a deeper understanding of the compound's biological behavior. By embracing the principles of IVIVC, researchers can make more informed decisions, optimize their lead compounds more effectively, and ultimately increase the probability of translating a promising molecule into a life-changing therapy. Future studies should focus on synthesizing and systematically evaluating a series of 3-Amino-5-bromobenzamide derivatives to build a robust IVIVC model for this specific chemical scaffold.

References

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PubMed. Available at: [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU - The Distant Reader. Available at: [Link]

  • Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide - PubMed Central. Available at: [Link]

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - NIH. Available at: [Link]

  • Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide | Scilit. Available at: [Link]

  • Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide - PubMed. Available at: [Link]

  • 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed. Available at: [Link]

  • [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed. Available at: [Link]

  • Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed. Available at: [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC. Available at: [Link]

  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - ResearchGate. Available at: [Link]

  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed. Available at: [Link]

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PubMed. Available at: [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - MDPI. Available at: [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available at: [Link]

  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - ResearchGate. Available at: [Link]

  • N-(5-amino-3-bromo-2-pyridinyl)-2-bromobenzamide | C12H9Br2N3O | CID - PubChem. Available at: [Link]

  • CAS No : 1261609-26-0| Chemical Name : 3-Amino-5-bromobenzamide | Pharmaffiliates. Available at: [Link]

  • Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products - ResearchGate. Available at: [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed. Available at: [Link]

  • In-vivo dermal pharmacokinetics, efficacy, and safety of skin targeting nanoparticles for corticosteroid treatment of atopic dermatitis - PubMed. Available at: [Link]

Sources

A Head-to-Head Comparison of PARP Inhibitors Derived from the 3-Aminobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Legacy of 3-Aminobenzamide in PARP Inhibition

The journey of Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of modern targeted cancer therapy, begins with the foundational molecule, 3-aminobenzamide.[1][2] This small molecule was one of the first identified inhibitors of PARP, an enzyme crucial for DNA single-strand break repair.[1] While not potent enough for clinical use itself, its benzamide core, which mimics the nicotinamide moiety of PARP's substrate NAD+, provided the essential chemical scaffold for the development of a generation of highly potent and selective PARP inhibitors (PARPis).[2][3] This guide provides a head-to-head comparison of key PARP inhibitors that evolved from this chemical lineage, focusing on their preclinical performance, mechanistic nuances, and the experimental methodologies used for their evaluation. We will delve into a comparative analysis of Veliparib, Niraparib, and Talazoparib, examining their enzymatic inhibition, PARP trapping capabilities, and cellular effects.

The Mechanism of Action: Beyond Simple Catalytic Inhibition

PARP inhibitors exert their anticancer effects through a dual mechanism: catalytic inhibition and PARP trapping.

Catalytic Inhibition: PARP1 and PARP2 are enzymes that, upon detecting a single-strand DNA break, synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins.[4][5][6][7] This PARylation process recruits other DNA repair proteins to the site of damage.[4][5][6] PARP inhibitors, by binding to the catalytic domain of PARP, prevent this synthesis, thereby hindering the repair of single-strand breaks.[3]

PARP Trapping: A arguably more critical mechanism for the cytotoxicity of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[8][9] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks.[10] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[5]

The following diagram illustrates the central role of PARP in DNA repair and the dual mechanism of PARP inhibitors.

PARP_Inhibitor_Mechanism cluster_0 DNA Damage Response cluster_1 PARP Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PARylation PARylation (Synthesis of PAR chains) PARP1_2->PARylation catalyzes Replication_Fork Replication Fork PARP1_2->Replication_Fork obstructs DNA_Repair_Proteins Recruitment of DNA Repair Proteins PARylation->DNA_Repair_Proteins recruits SSB_Repair SSB Repair DNA_Repair_Proteins->SSB_Repair mediate SSB_Repair->Replication_Fork allows progression DSB_Formation Double-Strand Break (DSB) Replication_Fork->DSB_Formation stalling leads to PARPi PARP Inhibitor Catalytic_Inhibition Catalytic Inhibition PARPi->Catalytic_Inhibition causes PARP_Trapping PARP Trapping PARPi->PARP_Trapping causes Catalytic_Inhibition->PARylation blocks PARP_Trapping->PARP1_2 traps on DNA

Caption: Dual mechanism of PARP inhibitors in the context of DNA damage repair.

Head-to-Head Preclinical Comparison

The preclinical differentiation of PARP inhibitors is primarily based on their relative potency in catalytic inhibition versus PARP trapping. This section compares Veliparib, Niraparib, and Talazoparib, three prominent inhibitors with roots in the 3-aminobenzamide scaffold.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Veliparib ~5~3+
Niraparib ~4~2+++
Talazoparib ~0.6~0.15++++

Data compiled from multiple sources.[11][12] The PARP trapping potency is a relative ranking based on multiple studies.[8][9][13]

Veliparib (ABT-888): Veliparib is a potent inhibitor of both PARP1 and PARP2 enzymatic activity.[14] However, it is considered a weak PARP trapper compared to other clinical-stage inhibitors.[8][13] This characteristic may contribute to its more favorable hematological toxicity profile, making it a candidate for combination therapies with DNA-damaging agents.

Niraparib (MK-4827): Niraparib demonstrates potent inhibition of PARP1 and PARP2. Its PARP trapping ability is significantly greater than that of Veliparib and is considered to be in a similar range to Olaparib and Rucaparib.[8][9][13]

Talazoparib (BMN-673): Talazoparib is the most potent of the three in terms of both catalytic inhibition and, most notably, PARP trapping.[15][11][12] It is estimated to be approximately 100-fold more potent at trapping PARP-DNA complexes than Niraparib, Olaparib, and Rucaparib.[15][11] This high trapping efficiency is thought to be a major driver of its potent single-agent cytotoxicity, even in cancer cells with normal homologous recombination capacity.[3]

Experimental Protocols for PARP Inhibitor Evaluation

The following section details the methodologies for key in vitro assays used to characterize and compare PARP inhibitors.

PARP1/2 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.

Principle: The assay measures the consumption of NAD+, the substrate for PARP, during the PARylation reaction. A developing enzyme is used to convert a substrate into a fluorescent product, and the decrease in fluorescence due to NAD+ consumption is proportional to PARP activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the PARP inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of recombinant human PARP1 or PARP2 enzyme and activated DNA in the assay buffer.

    • Prepare a solution of β-NAD+ in the assay buffer.

  • Assay Setup (96-well plate):

    • Add 5 µL of the inhibitor dilutions or vehicle control to the appropriate wells.

    • Add 10 µL of the PARP enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the β-NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Add the developing enzyme and substrate solution according to the kit manufacturer's instructions.

    • Incubate for 15-30 minutes at room temperature.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of a compound to trap PARP enzyme on a DNA duplex.

Principle: A fluorescently labeled DNA oligonucleotide duplex is used as a probe. When PARP binds to the probe, the complex is large, and the emitted light is highly polarized. Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a decrease in fluorescence polarization (FP). A PARP trapping inhibitor will prevent this dissociation, resulting in a sustained high FP signal.[16][17][18][19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the PARP inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of recombinant human PARP1 or PARP2 enzyme in the assay buffer.

    • Prepare a solution of the fluorescently labeled DNA probe in the assay buffer.

    • Prepare a solution of NAD+ in the assay buffer.

  • Assay Setup (384-well plate):

    • Add 5 µL of the inhibitor dilutions or vehicle control to the appropriate wells.

    • Add 10 µL of the PARP enzyme solution to each well.

    • Add 10 µL of the fluorescent DNA probe to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of the NAD+ solution to each well.

    • Immediately read the fluorescence polarization on a microplate reader at appropriate excitation and emission wavelengths. Continue reading at regular intervals for 30-60 minutes.

  • Data Analysis:

    • The increase in FP signal in the presence of the inhibitor compared to the vehicle control is proportional to the PARP trapping activity.

    • Calculate the EC50 for PARP trapping by plotting the change in FP against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for evaluating PARP inhibitors.

PARP_Inhibitor_Evaluation_Workflow Start Start: Candidate PARP Inhibitor Enzyme_Assay PARP1/2 Enzyme Inhibition Assay Start->Enzyme_Assay Trapping_Assay PARP Trapping Assay Start->Trapping_Assay IC50_Determination Determine IC50 (Catalytic Potency) Enzyme_Assay->IC50_Determination Cell_Viability_Assay Cell Viability Assay (e.g., MTT) IC50_Determination->Cell_Viability_Assay EC50_Determination Determine EC50 (Trapping Potency) Trapping_Assay->EC50_Determination EC50_Determination->Cell_Viability_Assay Cytotoxicity_Profile Determine Cytotoxicity Profile (e.g., in BRCA-mutant vs. wild-type cells) Cell_Viability_Assay->Cytotoxicity_Profile In_Vivo_Studies In Vivo Xenograft Model Studies Cytotoxicity_Profile->In_Vivo_Studies Efficacy_Toxicity Evaluate Efficacy and Toxicity In_Vivo_Studies->Efficacy_Toxicity End End: Preclinical Candidate Profile Efficacy_Toxicity->End

Caption: A typical preclinical evaluation workflow for PARP inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation, which can be used to assess the cytotoxic effects of PARP inhibitors.

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[20][21][22][23] The amount of formazan produced is proportional to the number of viable cells.[21]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., BRCA-mutant and BRCA-wild-type cell lines for comparison) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the PARP inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitor dilutions.

    • Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[20]

    • Incubate the plate for 4 hours in a humidified incubator.[20]

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-600 nm using a microplate reader.[20]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value for cytotoxicity by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion: A Spectrum of Potency and Mechanism

The PARP inhibitors derived from the foundational 3-aminobenzamide scaffold represent a triumph of rational drug design. While they share a common ancestry and a fundamental mechanism of action, a head-to-head comparison of their preclinical data reveals a spectrum of potencies, particularly in their ability to trap PARP on DNA. Talazoparib's exceptional trapping ability sets it apart, translating to high single-agent cytotoxicity. In contrast, Veliparib's weaker trapping and favorable toxicity profile make it a strong candidate for combination therapies. Niraparib occupies a middle ground with robust catalytic inhibition and significant trapping activity.

The choice of a particular PARP inhibitor for further development or clinical application will depend on the specific therapeutic strategy, whether it be potent single-agent efficacy in a synthetically lethal context or a more tolerable profile for combination with other DNA-damaging agents. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of existing and novel PARP inhibitors, ensuring scientific rigor and facilitating the development of the next generation of these life-saving therapies.

References

  • PARPs in genome stability and signal transduction: implications for cancer therapy. [Source Link Not Available]
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]

  • Molecular Pathways: Targeting PARP in Cancer Treatment. PMC - PubMed Central. [Link]

  • PARP and DDR Pathways: Targeting the DNA Damage Response for Cancer Treatment. Promega Connections. [Link]

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents. ResearchGate. [Link]

  • Targeting DNA Repair in Cancer: Beyond PARP Inhibitors. [Source Link Not Available]
  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Abstract PL05-04: PARP trapping versus PARP catalytic inhibition and coupling with TDP1. AACR Journals. [Link]

  • O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. ResearchGate. [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PMC - PubMed Central. [Link]

  • Page 71 - Flipbook. [Source Link Not Available]
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. NIH. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Reviews. [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC. [Link]

  • Flow diagram of the systematic review. ResearchGate. [Link]

  • Flow diagram of study inclusion and exclusion. ResearchGate. [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development. PMC - PubMed Central. [Link]

  • Chemical structures of veliparib (A), olaparib (B), and talazoparib... ResearchGate. [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

  • Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. ResearchGate. [Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]

  • Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Epistemonikos Database. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Effect of the clinical-stage PARP inhibitors talazoparib, veliparib, or... ResearchGate. [Link]

  • PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience. [Link]

  • Flow diagram of included records. ResearchGate. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]

  • PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. ResearchGate. [Link]

  • Flow chart showing the study selection and reasons for the excluded... ResearchGate. [Link]

  • Artificial intelligence for precision management of epithelial ovarian cancer: a comprehensive review. Frontiers. [Link]

  • Summary of in vivo kinetics data of olaparib and talazoparib. ResearchGate. [Link]

  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis. [Link]

Sources

Confirming the Mechanism of Action for 3-Amino-5-bromobenzamide-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of 3-Amino-5-bromobenzamide and its derivatives, focusing on the elucidation of their primary mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors. We will objectively compare their performance with established alternatives and provide the supporting experimental data and protocols necessary for rigorous scientific validation. Our approach is grounded in the principles of scientific integrity, providing you with the expertise to confidently assess these compounds in your research and development endeavors.

Introduction: The Critical Role of PARP Inhibition in Modern Therapeutics

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to the cellular response to DNA damage.[1] PARP1, the most well-characterized member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits DNA repair machinery to the site of damage.

Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with mutations in the BRCA1 or BRCA2 genes.[1][2] This therapeutic approach is based on the concept of synthetic lethality , where the simultaneous loss of two distinct DNA repair pathways is lethal to a cell, while the loss of either one alone is not.[3][4] In HR-deficient cancer cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication, which cannot be effectively repaired, ultimately resulting in cell death.[3]

3-Amino-5-bromobenzamide and its foundational scaffold, 3-aminobenzamide (3-AB), are well-established PARP inhibitors that competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site of the enzyme, preventing the synthesis of PAR.[5] This guide will delve into the experimental methodologies required to confirm this mechanism of action and compare the efficacy of these compounds against clinically approved PARP inhibitors.

The Molecular Mechanism: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for 3-Amino-5-bromobenzamide-based compounds is the competitive inhibition of PARP enzymes. By mimicking the nicotinamide moiety of NAD+, these inhibitors occupy the catalytic site of PARP, preventing the transfer of ADP-ribose units to target proteins. This abrogation of PARylation has several downstream consequences that can be experimentally verified.

cluster_0 Cellular Response to Single-Strand DNA Break (SSB) cluster_1 Mechanism of 3-Amino-5-bromobenzamide cluster_2 Consequence in HR-Deficient Cells (Synthetic Lethality) DNA_SSB Single-Strand DNA Break PARP1 PARP1 Activation DNA_SSB->PARP1 No_PAR Blockade of PAR Synthesis PARP1->No_PAR Inhibited by 3-AB NAD NAD+ PAR PAR Synthesis (PARylation) Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair PARP1NAD PARP1NAD PARP1NAD->PAR 3AB_Compound 3-Amino-5-bromobenzamide Inhibition Competitive Inhibition 3AB_Compound->Inhibition Inhibition->PARP1 Binds to NAD+ site Unrepaired_SSB Accumulation of Unrepaired SSBs No_PAR->Unrepaired_SSB Replication_Fork Replication Fork Collapse Unrepaired_SSB->Replication_Fork DSB Double-Strand Break (DSB) Formation Replication_Fork->DSB HR_Deficiency Deficient Homologous Recombination Repair (e.g., BRCA1/2 mutation) Apoptosis Cell Death (Apoptosis) DSBHR_Deficiency DSBHR_Deficiency DSBHR_Deficiency->Apoptosis

Caption: Signaling pathway of PARP1 in DNA repair and its inhibition by 3-Amino-5-bromobenzamide, leading to synthetic lethality in homologous recombination-deficient cells.

Comparative Analysis of PARP Inhibitors

A critical aspect of evaluating any new compound is to benchmark its performance against existing alternatives. The field of PARP inhibitors is well-established, with several FDA-approved drugs for clinical use.

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. While direct comparative studies of 3-Amino-5-bromobenzamide against all clinical PARP inhibitors under identical conditions are limited in publicly available literature, we can compile data from various sources to provide a relative understanding of their potencies. It is crucial to note that IC50 values can vary significantly based on the assay conditions, cell type, and specific PARP enzyme isoform being tested.

CompoundTargetIC50 (nM)Source
3-Aminobenzamide (3-AB) PARP~30,000[6]
Olaparib PARP1/21.2 - 5.4[6][7]
Rucaparib PARP1/28.4[6]
Niraparib PARP1/217.1 - 50.5[6][7]
Talazoparib PARP1/23.6[6]

Note: The IC50 for 3-aminobenzamide is significantly higher than the clinically approved inhibitors, indicating lower potency. Derivatives of 3-aminobenzamide, such as 3-Amino-5-bromobenzamide, are synthesized to improve this potency.

PARP Trapping

Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping of the PARP-DNA complex is a potent cytotoxic lesion that can be more lethal to cancer cells than the inhibition of PAR synthesis alone.[7] The potency of PARP trapping often correlates more closely with anti-tumor activity than catalytic inhibition.

The relative PARP trapping efficiencies have been reported as: Talazoparib >> Niraparib > Olaparib ≈ Rucaparib >> Veliparib .[5] The trapping potential of 3-Amino-5-bromobenzamide and its derivatives would need to be experimentally determined to fully assess their comparative efficacy.

Experimental Protocols for Mechanistic Validation

To rigorously confirm the mechanism of action of 3-Amino-5-bromobenzamide-based compounds, a series of well-defined experiments are necessary.

Start Hypothesis: 3-Amino-5-bromobenzamide is a PARP inhibitor PARP_Assay Experiment 1: PARP Activity Assay Start->PARP_Assay Biochemical Validation Comet_Assay Experiment 2: Comet Assay PARP_Assay->Comet_Assay Cellular Consequence (DNA Damage) Viability_Assay Experiment 3: Cell Viability Assay (BRCA-mutant vs. Wild-type) Comet_Assay->Viability_Assay Phenotypic Outcome (Synthetic Lethality) Conclusion Conclusion: Mechanism Confirmed Viability_Assay->Conclusion

Caption: Experimental workflow for confirming the mechanism of action of 3-Amino-5-bromobenzamide as a PARP inhibitor.

PARP Activity Assay (In Vitro)

This assay directly measures the enzymatic activity of PARP and its inhibition by the test compound.

Objective: To quantify the dose-dependent inhibition of PARP enzyme activity by 3-Amino-5-bromobenzamide.

Principle: A colorimetric or fluorometric assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, which are substrates for PARP. A decrease in signal in the presence of the inhibitor indicates reduced PARP activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Histone-coated microplate

  • Biotinylated NAD+

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Stop solution

  • 3-Amino-5-bromobenzamide and other PARP inhibitors

  • Assay buffer

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of 3-Amino-5-bromobenzamide and control inhibitors in assay buffer.

  • Reaction Setup: To the histone-coated wells, add the PARP enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate to remove unincorporated NAD+.

  • Detection: Add Streptavidin-HRP and incubate. After another wash step, add the HRP substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance or fluorescence at the appropriate wavelength.

  • Analysis: Plot the signal against the inhibitor concentration and determine the IC50 value.

Alkaline Comet Assay (Cell-Based)

This assay visualizes and quantifies DNA damage in individual cells.[8][9][10]

Objective: To demonstrate that inhibition of PARP by 3-Amino-5-bromobenzamide leads to an accumulation of DNA damage, particularly in combination with a DNA-damaging agent.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks and alkali-labile sites, migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[11][12]

Materials:

  • Cancer cell lines (e.g., a BRCA-mutant line and a wild-type control)

  • 3-Amino-5-bromobenzamide

  • A DNA-damaging agent (e.g., methyl methanesulfonate - MMS or doxorubicin)

  • Low-melting-point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Protocol:

  • Cell Treatment: Treat cells with 3-Amino-5-bromobenzamide alone, the DNA-damaging agent alone, or a combination of both for a defined period. Include a vehicle-treated control group.

  • Cell Embedding: Harvest the cells and mix them with molten low-melting-point agarose. Pipette the mixture onto a coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer.

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using scoring software to quantify parameters like tail length, percent DNA in the tail, and tail moment.[13]

Expected Outcome: Cells treated with the combination of a DNA-damaging agent and 3-Amino-5-bromobenzamide should exhibit significantly more DNA damage (longer comet tails) compared to cells treated with either agent alone, especially in BRCA-mutant cells.

Cell Viability Assay (Cell-Based)

This assay measures the cytotoxic effect of the compound on cancer cells.

Objective: To demonstrate the synthetic lethal effect of 3-Amino-5-bromobenzamide in HR-deficient cancer cells.

Principle: A colorimetric or fluorometric assay (e.g., MTT, MTS, or resazurin) is used to quantify the number of viable cells after treatment with the inhibitor.

Materials:

  • BRCA-mutant cancer cell line (e.g., UWB1.289)

  • BRCA-proficient cancer cell line (e.g., UWB1.289+BRCA1)

  • 3-Amino-5-bromobenzamide and other PARP inhibitors

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or other viability reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the BRCA-mutant and BRCA-proficient cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 3-Amino-5-bromobenzamide and control inhibitors for a prolonged period (e.g., 5-14 days).[14]

  • Viability Assessment: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence to determine the relative number of viable cells.

  • Analysis: Plot cell viability against inhibitor concentration for each cell line and calculate the IC50 values.

Expected Outcome: The BRCA-mutant cell line should show significantly greater sensitivity (a lower IC50) to 3-Amino-5-bromobenzamide compared to the BRCA-proficient cell line, demonstrating synthetic lethality.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for confirming the mechanism of action of 3-Amino-5-bromobenzamide-based compounds as PARP inhibitors. By combining in vitro enzymatic assays with cell-based assessments of DNA damage and synthetic lethality, researchers can generate a comprehensive data package to validate their findings.

The comparative analysis, while contingent on the availability of direct head-to-head studies, underscores the importance of benchmarking against clinically relevant alternatives. Future studies should aim to directly compare the potency and PARP trapping ability of novel 3-Amino-5-bromobenzamide derivatives with FDA-approved inhibitors under standardized conditions. Understanding the nuances of these interactions will be pivotal in the development of next-generation PARP inhibitors with improved efficacy and safety profiles.

References

  • Alkaline comet assay for the detection of DNA damage. (2018). Spandidos Publications. [Link]

  • Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide. (2010). PubMed Central. [Link]

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. (2024). MDPI. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS. [Link]

  • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for the treatment of neurodegenerative diseases. (2022). University of Nottingham. [Link]

  • Mechanism of synthetic lethality mediated by PARP inhibitors in HR-deficient cells. (2023). ResearchGate. [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. (2021). National Institutes of Health. [Link]

  • PARP and PARG inhibitors in cancer treatment. (2018). PubMed Central. [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017). PubMed Central. [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). PubMed Central. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. [Link]

  • A Synthetic Lethal Screen Identifies DNA Repair Pathways that Sensitize Cancer Cells to Combined ATR Inhibition and Cisplatin Treatments. (2015). PubMed Central. [Link]

  • Quantitative analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy. (2019). ResearchGate. [Link]

  • Alkaline Comet Assay using the monocytic cell line THP-1. (2019). Protocols.io. [Link]

  • Comet Assay Protocol. (2015). McGill University. [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017). Jove. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed Central. [Link]

  • PARPs and the DNA damage response. (2012). Oxford Academic. [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). AACR Journals. [Link]

  • KP372-1-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway. (2021). PubMed Central. [Link]

  • Protocol for alkaline comet assay? (2016). ResearchGate. [Link]

  • Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. [Link]

  • Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability. (2025). PubMed Central. [Link]

  • Synthetic lethal genetic interactions between Rad54 and PARP-1 in mouse development and oncogenesis. (2015). PubMed Central. [Link]

  • BRCA2 reversion mutation-independent resistance to PARP inhibition in prostate cancer through loss of function perturbations in the DNA pre-replication complex. (2025). bioRxiv. [Link]

  • Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. (2022). Frontiers. [Link]

  • Emerging Protein Targets in Triple Negative Breast Cancer: Beyond Conventional Therapy. (2026). MDPI. [Link]

  • Exploring the genetic space of the DNA damage response for cancer therapy through CRISPR‐based screens. (2020). PubMed Central. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-Amino-5-bromobenzamide: A Framework for Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we utilize. This guide provides a detailed operational and disposal plan for 3-Amino-5-bromobenzamide (CAS No. 1261609-26-0), grounding procedural steps in the principles of chemical compatibility, regulatory adherence, and personnel safety. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.

Preamble: The Principle of Assumed Hazard

Section 1: Hazard Identification and Waste Characterization

The foundational step in any disposal plan is to understand the hazards and correctly classify the waste. Based on its molecular structure, 3-Amino-5-bromobenzamide must be characterized as a halogenated organic waste .[5] This classification is critical because it dictates the entire disposal pathway, primarily due to regulations surrounding the incineration of halogenated compounds which can produce acidic gases like hydrogen bromide.[5][6]

The table below summarizes the assumed hazard profile based on analogous chemical structures.

Hazard ClassificationCategoryGHS Hazard StatementCausality and Implication for Handling
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[2][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationAvoid direct contact with skin. Wear appropriate gloves and a lab coat.[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWear safety goggles or a face shield to prevent eye contact.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationHandle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[1][2]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Engineering controls, such as fume hoods, are paramount. However, appropriate PPE is a non-negotiable last line of defense.

  • Eye Protection : Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Hand Protection : Handle with nitrile or neoprene gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as solid hazardous waste.[6][9]

  • Body Protection : Wear a fully buttoned lab coat and closed-toe shoes. For larger quantities, consider a disposable jumpsuit.[10]

Section 3: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation prevents dangerous chemical reactions and ensures waste is sent to the correct disposal facility. The primary directive for 3-Amino-5-bromobenzamide is to collect it as halogenated organic waste .

Why is this segregation critical?

  • Disposal Method : Halogenated wastes are typically disposed of via high-temperature incineration equipped with scrubbers to neutralize acidic byproducts (e.g., HBr). Mixing them with non-halogenated waste complicates and increases the cost of disposal.[5]

  • Chemical Incompatibility : While stable, aromatic amines can be incompatible with strong oxidizing agents. Never mix this waste stream with oxidizers or strong acids.[9]

The following flowchart illustrates the decision-making process for segregating waste generated from experiments involving 3-Amino-5-bromobenzamide.

Segregation_Workflow start Waste Generated (e.g., unused solid, contaminated gloves, weigh paper, solutions) is_solid Is the waste solid? (Pure compound, contaminated PPE, etc.) start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid solid_waste Collect in a designated, clearly labeled solid HALOGENATED ORGANIC WASTE container. is_solid->solid_waste Yes liquid_waste_check Does the solution contain ONLY halogenated solvents and solutes? is_liquid->liquid_waste_check Yes halogenated_liquid Collect in a designated, clearly labeled liquid HALOGENATED ORGANIC WASTE container. liquid_waste_check->halogenated_liquid Yes mixed_waste Consult EHS immediately. Do NOT mix waste streams. Requires special handling. liquid_waste_check->mixed_waste No (e.g., contains non-halogenated solvents)

Caption: Waste Segregation Decision Flowchart for 3-Amino-5-bromobenzamide.

Section 4: Step-by-Step Disposal Protocol for the Laboratory

Adherence to a standardized protocol minimizes exposure and ensures regulatory compliance within your laboratory's Satellite Accumulation Area (SAA).[11]

  • Container Selection :

    • For solid waste (pure compound, contaminated consumables like gloves and weigh paper), use a sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

    • For liquid waste (solutions containing the compound), use a sealable, chemical-resistant bottle with a screw cap. Ensure the container material is compatible with the solvent used.[9]

  • Labeling :

    • Before the first drop of waste is added, label the container clearly.

    • The label must include the words "HAZARDOUS WASTE ".

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "Waste 3-Amino-5-bromobenzamide (solid)" or "Waste Methylene Chloride (95%), 3-Amino-5-bromobenzamide (5%)".

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Include the accumulation start date, your name, and lab information.

  • Accumulation :

    • Place all waste items (solid compound, contaminated gloves, pipette tips, etc.) directly into the designated, labeled container.

    • Keep the waste container closed at all times except when actively adding waste. This prevents the release of vapors and protects against spills.[9]

    • Store the waste container in a designated SAA within your lab, away from drains and incompatible materials. Use secondary containment (e.g., a chemical-resistant tray) for liquid waste containers.[12]

  • Requesting Pickup :

    • When the container is three-quarters full or has reached your institution's time limit for SAA storage, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[11]

Section 5: Accidental Spill & Release Protocol

In the event of a small, manageable spill of solid 3-Amino-5-bromobenzamide:

  • Evacuate and Alert : Alert personnel in the immediate area.

  • Control and Contain : Prevent the powder from becoming airborne. Do not sweep with a dry broom.

  • Clean-Up : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into your designated solid halogenated organic waste container.

  • Decontaminate : Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Report : Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

Section 6: Final Disposal Pathway

The journey of the waste does not end at your lab door. Understanding the complete lifecycle ensures end-to-end compliance. This process is managed by trained professionals and is governed by strict EPA regulations under the Resource Conservation and Recovery Act (RCRA).[13][14]

Disposal_Workflow lab 1. Laboratory Generation - Segregate waste at point of generation. - Use labeled, closed containers in SAA. pickup_request 2. EHS Pickup Request - Researcher submits request when container is full or time limit is reached. lab->pickup_request ehs_pickup 3. EHS Professional Collection - Trained personnel collect waste from the laboratory SAA. pickup_request->ehs_pickup central_storage 4. Central Accumulation Area - Waste is consolidated and stored according to federal/state regulations. ehs_pickup->central_storage contractor 5. Licensed Waste Contractor - Manifested waste is transported by a certified hauler. central_storage->contractor disposal 6. Final Disposal Facility - Waste is incinerated at a permitted Treatment, Storage, and Disposal Facility (TSDF). contractor->disposal

Caption: Overall Waste Disposal Workflow from Lab to Final Disposal.

By adhering to these scientifically-grounded and procedurally detailed guidelines, you contribute to a culture of safety, protect the environment, and ensure that your laboratory operations remain fully compliant with all applicable regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzamide. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Angene. (n.d.). 3-Amino-5-bromobenzamide. Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Capot Chemical. (2008). Material Safety Data Sheet: 3-Amino-5-bromobenzotrifluoride. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • StudyLib. (n.d.). Bromine Handling SOP: Safety Procedures & Guidelines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Amino-5-bromobenzamide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of safety and trust in your laboratory operations.

Understanding the Hazard Profile of 3-Amino-5-bromobenzamide

3-Amino-5-bromobenzamide is an aromatic amine and a brominated organic compound. While specific toxicological data for this exact compound is limited, the safety profiles of structurally similar chemicals provide a strong basis for a thorough hazard assessment. Compounds like 3-aminobenzamide and other brominated aromatics are known to pose several risks.[1][2][3]

The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Direct contact can cause skin irritation or allergic reactions.[2][4]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause serious eye irritation or damage upon contact.[2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[2][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]

Based on analogous compounds, the following GHS hazard classifications should be assumed:

Hazard ClassGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[2][4][5]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[2][5]

Core PPE Requirements: A Multi-Layered Defense

A foundational PPE ensemble is required for all personnel handling 3-Amino-5-bromobenzamide, regardless of the specific task. This establishes a baseline of safety that protects against incidental contact and unforeseen spills.

  • Primary Engineering Control: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[6][7] For procedures with a higher risk of splashing (e.g., handling larger volumes, heating solutions), a face shield must be worn in addition to goggles.[6][7][8]

  • Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned.[7] Ensure clothing covers all exposed skin; long pants and full-coverage shirts are essential.[7]

  • Footwear: Closed-toe, closed-heel shoes constructed of a material resistant to chemicals are required at all times in the laboratory.[7][9]

Task-Specific PPE Protocols

Different laboratory procedures present varying levels of risk. The following protocols detail the specific PPE required for common tasks involving 3-Amino-5-bromobenzamide.

Weighing and Sample Preparation (Solid Form)

Handling the powdered form of the chemical presents a significant risk of aerosolization and inhalation.

Step-by-Step Protocol:

  • Work Area Setup: Conduct all weighing and sample preparation inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Respiratory Protection: If a fume hood is not feasible, an N95-rated dust mask or a half-mask respirator with P100 filters is required. Use of a respirator must comply with your institution's respiratory protection program, which includes fit testing and training.[7][8]

  • Hand Protection: Wear two pairs of nitrile gloves. This double-gloving technique provides a barrier against contamination. If a glove is breached, the inner glove provides temporary protection while the outer glove is removed and replaced.

  • Static Control: Use an anti-static brush or ionizer when handling the powder to prevent it from dispersing due to static electricity.

Solution Preparation and Reactions

This stage introduces liquid splash hazards and risks associated with solvents.

Step-by-Step Protocol:

  • Eye/Face Protection: Chemical splash goggles are mandatory. A face shield worn over goggles is required when transferring solutions or during exothermic reactions.[6]

  • Hand Protection: Wear chemical-resistant gloves. While nitrile gloves offer good initial protection, aromatic compounds can degrade them over time.[10] For extended operations or when using aggressive solvents, consult a glove manufacturer's chemical resistance guide to select a more robust material like butyl rubber or a flexible laminate (e.g., Silver Shield).[7][10]

  • Body Protection: In addition to a lab coat, a chemical-resistant apron provides an extra layer of protection against spills of corrosive or high-volume solutions.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task (Handling 3-Amino-5-bromobenzamide) task_type What is the physical form? start->task_type solid Solid / Powder task_type->solid Solid liquid Liquid / Solution task_type->liquid Liquid weighing_location Weighing Location? solid->weighing_location splash_risk High Splash Risk? liquid->splash_risk fume_hood Fume Hood / Enclosure weighing_location->fume_hood Yes open_bench Open Bench weighing_location->open_bench No base_ppe Baseline PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves - Long Pants - Closed-Toe Shoes fume_hood->base_ppe respirator Add N95 Respirator or Half-Mask open_bench->respirator respirator->base_ppe low_splash Low splash_risk->low_splash high_splash High (e.g., large volume, heating) splash_risk->high_splash low_splash->base_ppe face_shield Add Face Shield (over goggles) high_splash->face_shield face_shield->base_ppe end_ppe Final PPE Ensemble base_ppe->end_ppe DonningDoffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Remove Outer Gloves (turn inside out) doff2 2. Remove Lab Coat (fold away from body) doff1->doff2 doff3 3. Remove Goggles / Face Shield (handle by straps) doff2->doff3 doff4 4. Remove Respirator (if used) doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Standard sequence for donning and doffing PPE.

Disposal of Contaminated PPE and Chemical Waste

All materials that come into contact with 3-Amino-5-bromobenzamide must be treated as hazardous waste. Never dispose of contaminated items in the regular trash.

Disposal Protocol:

  • Segregate Waste: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.

  • Contaminated Solids: All used PPE (gloves, masks, disposable lab coats), contaminated weighing paper, and cleaning materials must be placed in a designated solid hazardous waste container. [4][11]3. Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed liquid hazardous waste container. Do not pour this chemical down the drain. [3][11]4. Container Management: Keep waste containers closed except when adding waste. Store them in a designated Satellite Accumulation Area within the lab. [11]5. Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. [4][11]

Waste Disposal Workflow

WasteDisposal start Waste Generated waste_type Waste Type? start->waste_type solid_waste Solid Waste (Gloves, Wipes, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Disposal workflow for 3-Amino-5-bromobenzamide waste.

Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [1][4]Remove contaminated clothing while flushing. Seek medical attention. [1][4]* Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. [1][4]Remove contact lenses if present and easy to do. [4][5]Seek immediate medical attention. [1][4]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [1][4][5]If they feel unwell, call a poison center or doctor. [4][5]* Ingestion: Call a poison center or doctor immediately if you feel unwell. [1]Rinse mouth with water. Do not induce vomiting. [3] Always have the Safety Data Sheet (SDS) for the compound and any solvents available for emergency responders.

References

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzamide. [Link]

  • Studylib. (2014). 3-amino Benzamide SAFETY DATA SHEET. [Link]

  • Quora. (2024). What safety gear do chemists typically wear when handling chemicals?. [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • Capot Chemical. (2008). Material Safety Data Sheet. [Link]

  • PubChem. (2026). 3-Aminobenzamide. [Link]

  • European Patent Office. (2007).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.